molecular formula C12H13FN2 B1501843 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole CAS No. 885271-99-8

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Cat. No.: B1501843
CAS No.: 885271-99-8
M. Wt: 204.24 g/mol
InChI Key: DKBOBNSWLAGNCT-UHFFFAOYSA-N
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Description

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (CAS Number 885271-99-8) is a synthetically produced indazole derivative of significant interest in medicinal chemistry and drug discovery. The compound has a molecular formula of C12H13FN2 and a molecular weight of 204.24 g/mol . Indazole-containing derivatives represent one of the most important heterocycles in drug molecules, known for their versatile biological activities and presence in several marketed pharmaceuticals . The indazole scaffold is a privileged structure in pharmacology, with core applications in developing novel therapeutic agents. Research indicates that indazole derivatives display a broad spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . Specific indazole-based drugs such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (an anticancer agent) highlight the critical role of this structural motif in approved medicines . Furthermore, recent studies demonstrate that novel indazole derivatives linked to heterocyclic compounds like 1,2,3-triazole and 1,3,4-oxadiazole show outstanding in vitro antimicrobial activity, particularly against Gram-positive bacteria such as Streptococcus pneumoniae . This positions 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole as a valuable building block for synthesizing new chemical entities and optimizing structure-activity relationships in antimicrobial and oncological research. The specific substitution pattern of this compound—featuring a cyclobutyl group at the 1-position, a fluorine atom at the 6-position, and a methyl group at the 3-position of the indazole ring—makes it a versatile intermediate for further functionalization. Researchers can utilize this high-purity reagent as a core scaffold to explore new chemical space, develop structure-activity relationship (SAR) profiles, and create targeted libraries for high-throughput screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclobutyl-6-fluoro-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-8-11-6-5-9(13)7-12(11)15(14-8)10-3-2-4-10/h5-7,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBOBNSWLAGNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)F)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695813
Record name 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
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Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-99-8
Record name 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole chemical structure

[1][2][3][4][5]

CAS Registry Number: 885271-99-8 Molecular Formula: C₁₂H₁₃FN₂ Molecular Weight: 204.24 g/mol Class: Fluorinated N-Alkyl Indazole Scaffold[1][2]

Executive Summary

This technical guide analyzes the chemical architecture, synthetic pathways, and medicinal utility of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole .[2] As a highly specialized building block, this molecule represents a strategic scaffold in modern drug discovery, particularly for programs targeting Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation, kinase inhibition, and GPCR antagonism.[2]

The compound integrates three distinct pharmacophoric elements: a C6-fluorine atom for metabolic blockade, a C3-methyl group for lipophilic tuning, and a N1-cyclobutyl moiety for rigid hydrophobic pocket occupancy.[2] This guide provides researchers with the critical data required to utilize this scaffold effectively, addressing the primary synthetic challenge: regioselective N1-alkylation.[2]

Structural Analysis & Pharmacophore Logic[5]

The efficacy of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole lies in its precise substitution pattern.[2] Each substituent serves a specific role in Structure-Activity Relationship (SAR) optimization.

Electronic and Steric Deconstruction[5]
SubstituentPositionFunctionMechanistic Impact
Cyclobutyl N1 Steric/HydrophobicProvides a rigid, bulky lipophilic anchor.[2] Unlike flexible n-butyl chains, the cyclobutyl ring restricts conformational entropy, potentially enhancing binding affinity in hydrophobic pockets (e.g., CFTR potentiator sites).[2]
Fluorine C6 Metabolic StabilityBlocks the C6 position from oxidative metabolism (Cytochrome P450 hydroxylation).[2] Increases the acidity of the NH (in the precursor) and modulates the pKa of the indazole system.[2]
Methyl C3 LipophilicityIncreases LogP (+0.5 units approx.)[2] compared to the unsubstituted analog. Fills small hydrophobic sub-pockets and eliminates the H-bond donor capacity of C3-unsubstituted indazoles if tautomerism were possible (though N1-substitution fixes the tautomer).[2]
Indazole Core Scaffold BioisostereActs as a bioisostere for indole or benzimidazole.[2] The N2 nitrogen retains a lone pair capable of accepting hydrogen bonds, crucial for hinge binding in kinase domains.[2]
Physicochemical Profile (Calculated)
  • cLogP: ~3.46 (High lipophilicity, suitable for CNS or membrane-bound targets)[2]

  • TPSA: ~17.8 Ų (Excellent membrane permeability)[2]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2

Synthetic Methodology

The synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole hinges on the regioselective alkylation of the 6-fluoro-3-methyl-1H-indazole core.[2] Indazoles are ambident nucleophiles; alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product).[2]

Retrosynthetic Analysis

The most reliable route involves the convergence of the pre-formed indazole core with an electrophilic cyclobutyl source.[2]

RetrosynthesisTarget1-Cyclobutyl-6-fluoro-3-methyl-1H-indazoleCore6-Fluoro-3-methyl-1H-indazole(Nucleophile)Target->CoreN-Alkylation(C-N Bond Formation)ReagentBromocyclobutane(Electrophile)Target->Reagent

Figure 1: Retrosynthetic disconnection showing the convergent assembly.[2]

Optimized Protocol: Regioselective N1-Alkylation

To maximize N1 selectivity, specific conditions must be employed to favor the thermodynamic product.

Reagents:

  • Substrate: 6-Fluoro-3-methyl-1H-indazole (CAS: 159305-16-5)[2][3]

  • Alkylating Agent: Bromocyclobutane (CAS: 4399-47-7)[2]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    )[2]
  • Solvent: DMF (N,N-Dimethylformamide) or NMP[2]

Step-by-Step Protocol:

  • Activation: Charge a reaction vessel with 6-Fluoro-3-methyl-1H-indazole (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (2.0 eq). Stir at room temperature for 30 minutes to generate the indazolyl anion. Note: 
    
    
    is preferred over NaH for milder conditions and often better N1/N2 ratios due to the "Cesium Effect".[2]
  • Alkylation: Add Bromocyclobutane (1.5 eq) dropwise.

  • Heating: Heat the mixture to 80–90°C for 12–16 hours.

    • Critical Control Point: Higher temperatures favor the thermodynamic N1 isomer.[2] Monitor via LC-MS. The N2 isomer (kinetic) may form initially but can rearrange or be out-competed over time at elevated temperatures.[2]

  • Work-up: Cool to RT, dilute with EtOAc, and wash extensively with water/brine to remove DMF.[2]

  • Purification: Isolate via silica gel flash chromatography.

    • Elution Order: The N1-isomer is typically less polar (higher

      
      ) than the N2-isomer in Hexane/EtOAc systems.[2]
      
Alternative Route: Copper-Catalyzed Coupling

For difficult substrates where

2Ullmann-type coupling2

Logical Pathway & Mechanism

Understanding the regioselectivity is vital for yield optimization.[2] The diagram below illustrates the competing pathways.

RegioselectivityIndazole6-Fluoro-3-methyl-1H-indazoleAnionIndazolyl Anion(Resonance Hybrid)Indazole->AnionBase (Cs2CO3)TS_N1TS: N1 Attack(Sterically Hindered but Stable)Anion->TS_N1High TempSlowTS_N2TS: N2 Attack(Less Hindered, Kinetic)Anion->TS_N2Low TempFastProduct_N1Target: N1-Cyclobutyl(Thermodynamic Product)TS_N1->Product_N1Product_N2Impurity: N2-Cyclobutyl(Kinetic Product)TS_N2->Product_N2

Figure 2: Mechanistic pathway of Indazole Alkylation. High temperature and thermodynamic control favor the N1-substituted target.

Applications in Drug Discovery[5][7]

This specific scaffold is relevant in several high-value therapeutic areas:

  • CFTR Modulators:

    • N1-substituted indazoles are known potentiators for the CFTR protein, used in treating Cystic Fibrosis.[2] The hydrophobic cyclobutyl group mimics the lipophilic interactions of known potentiators (e.g., Ivacaftor analogs).[2]

    • Reference: The 6-fluoro-3-methylindazole core is a documented scaffold in CFTR potentiator libraries [1].[2]

  • Kinase Inhibitors:

    • The indazole core serves as a hinge-binder.[2] The N1-cyclobutyl group can project into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose pocket) depending on the binding mode.[2]

    • The 6-Fluoro group is often used to tune the electron density of the ring, affecting the hydrogen bond acceptance capability of N2.[2]

  • CNS Agents:

    • Due to the high lipophilicity and compact structure, this scaffold is ideal for penetrating the Blood-Brain Barrier (BBB).[2] It shares structural similarity with certain synthetic cannabinoid receptor agonists (though distinct in the 3-position substitution), necessitating rigorous screening for off-target GPCR activity.[2]

References

  • Structure-based discovery of CFTR potentiators and inhibitors. Source: National Institutes of Health (NIH) / PMC.[2] Context: Describes the use of 6-fluoro-3-methyl-1H-indazole as a starting material for CFTR modulator synthesis. URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation. Source: Royal Society of Chemistry (RSC) / Chemical Science.[2] Context: Provides the definitive mechanistic study and protocols for achieving N1-selectivity in indazole synthesis. URL:[Link]

  • Synthesis of Novel N1 and N2 Indazole Derivatives. Source: E-Journal of Chemistry / ResearchGate.[4] Context: Discusses phase transfer catalysis methods for indazole alkylation. URL:[Link][2]

An In-depth Technical Guide to 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of Substituted Indazoles in Drug Discovery

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a variety of biological targets.[2] The therapeutic landscape has seen the approval of several indazole-containing drugs, including the antiemetic Granisetron and the chemotherapy agent Benzydamine.[2][3] Furthermore, fluorinated indazole derivatives have demonstrated significant potential in modulating the activity of various enzymes and receptors, making them a focal point in the development of novel therapeutics.[4]

This technical guide provides a comprehensive overview of the novel compound 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole . As a previously uncharacterized molecule, this guide will leverage established principles of organic synthesis and medicinal chemistry to propose a robust synthetic route, outline key analytical characterization techniques, and explore its potential applications in drug development based on the known pharmacology of structurally related compounds.

Physicochemical Properties of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, including its molecular weight, have been calculated and are presented below.

PropertyValue
Molecular Formula C₁₂H₁₃FN₂
Molecular Weight 204.25 g/mol
IUPAC Name 1-cyclobutyl-6-fluoro-3-methyl-1H-indazole
Chemical Structure

Caption: Chemical structure of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Proposed Synthesis Workflow

While a specific synthesis for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole has not been reported, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted indazoles.[5][6][7] A retro-synthetic analysis suggests a convergent approach, starting from commercially available precursors.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline N-acetylation N-acetylation 4-Fluoro-2-methylaniline->N-acetylation Cyclobutylamine Cyclobutylamine N-alkylation N-alkylation Cyclobutylamine->N-alkylation via reductive amination or direct alkylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-acetylation Intermediate_A N-(4-fluoro-2-methylphenyl)acetamide N-acetylation->Intermediate_A Step 1 Nitration Nitration Intermediate_A->Nitration Step 2 Intermediate_B N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide Nitration->Intermediate_B Cyclization Cyclization Intermediate_B->Cyclization Step 3 Intermediate_C 6-Fluoro-3-methyl-1H-indazole Cyclization->Intermediate_C Intermediate_C->N-alkylation Final_Product 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole N-alkylation->Final_Product Step 4

Caption: Proposed synthetic workflow for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Step-by-Step Experimental Protocol

Step 1: N-acetylation of 4-Fluoro-2-methylaniline

  • Rationale: Protection of the aniline nitrogen is crucial to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.

  • Procedure:

    • Dissolve 4-fluoro-2-methylaniline in glacial acetic acid.

    • Add acetic anhydride dropwise while maintaining the temperature below 30°C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and collect the precipitated N-(4-fluoro-2-methylphenyl)acetamide by filtration.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

  • Rationale: Introduction of a nitro group ortho to the activating methyl group, which will be a key component for the subsequent indazole ring formation.

  • Procedure:

    • Add N-(4-fluoro-2-methylphenyl)acetamide to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

    • Stir the mixture at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitated N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide by filtration.

Step 3: Reductive Cyclization to form 6-Fluoro-3-methyl-1H-indazole

  • Rationale: The nitro group is reduced to an amino group, which then undergoes intramolecular cyclization to form the indazole ring.

  • Procedure:

    • Reflux a solution of N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide in ethanol with a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., Pd/C, H₂).

    • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain 6-fluoro-3-methyl-1H-indazole.

Step 4: N-alkylation with a Cyclobutyl Moiety

  • Rationale: Introduction of the cyclobutyl group at the N1 position of the indazole ring. This reaction can sometimes yield a mixture of N1 and N2 isomers, requiring careful optimization and purification.

  • Procedure:

    • To a solution of 6-fluoro-3-methyl-1H-indazole in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH).

    • Add a cyclobutyl halide (e.g., cyclobutyl bromide) and heat the reaction mixture.

    • Monitor the reaction by TLC and, upon completion, quench the reaction and extract the product.

    • Purify the final product, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, by column chromatography to separate it from any N2-alkylated regioisomer and unreacted starting material.

Potential Therapeutic Applications and Mechanism of Action

The indazole core is a versatile scaffold for developing drugs targeting a range of diseases.[1][2][3] The introduction of a fluorine atom can enhance metabolic stability and binding affinity.[4] Based on the known biological activities of similar indazole derivatives, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole could be investigated for several therapeutic applications.

Indazole derivatives have shown promise as inhibitors of various kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[8] For instance, certain indazoles act as potent inhibitors of receptor tyrosine kinases involved in angiogenesis and tumor growth.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates ADP ADP RTK->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream_Signaling Phosphorylates and activates Indazole_Derivative 1-Cyclobutyl-6-fluoro- 3-methyl-1H-indazole Indazole_Derivative->RTK Inhibits ATP binding ATP ATP ATP->RTK Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream_Signaling->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Inhibition leads to

Caption: Potential mechanism of action as a receptor tyrosine kinase inhibitor.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole would require a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and connectivity of protons, including the characteristic signals for the cyclobutyl and methyl groups, and the aromatic protons on the indazole ring.

    • ¹³C NMR: To identify all carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as C-H, C=C, and C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and to separate it from any impurities or regioisomers.

Conclusion

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole represents a novel chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical methods will be crucial for its structural verification and purity assessment. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential, particularly in the areas of oncology and inflammatory diseases.

References

  • PubChem. (n.d.). 1-Fluoro-3-methylcyclobutane. National Center for Biotechnology Information.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2649. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • Cayman Chemical. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • PubChem. (n.d.). 1-Methyl-1H-indazole. National Center for Biotechnology Information.
  • BLD Pharm. (n.d.). 6-Fluoro-1-methyl-1H-indazole.
  • Sigma-Aldrich. (n.d.). 6-Bromo-7-fluoro-1H-indazole.
  • PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 12(10), 1668–1697. [Link]

  • ACS Publications. (2012). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Letters, 14(15), 3974–3977.
  • ResearchGate. (2023). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Medicinal Chemistry, 30.
  • ResearchGate. (2023). Synthesis of 1H-indazole derivatives.
  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology, 43(6), 567-577.
  • Google Patents. (2017). Synthesis of indazoles.
  • National Center for Biotechnology Information. (2014).
  • ACS Publications. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Organic Letters, 14(7), 1858–1861.
  • National Center for Biotechnology Information. (2024).

Sources

Technical Guide: Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

[1]

Executive Summary & Strategic Analysis

The 1-substituted indazole core is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and benzimidazole. The specific target, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole , combines a lipophilic cyclobutyl group (enhancing metabolic stability and hydrophobic pocket binding) with a 6-fluoro substituent (modulating pKa and metabolic clearance).

Key Synthetic Challenge: The primary challenge in this synthesis is regioselectivity . Indazoles possess two nucleophilic nitrogen atoms (N1 and N2). Alkylation typically yields a mixture of N1- and N2-substituted isomers. This guide prioritizes a pathway that maximizes the thermodynamic N1-product, utilizing specific base/solvent combinations to suppress the kinetic N2-isomer.

Retrosynthetic Analysis

The most robust disconnection separates the molecule into the 6-fluoro-3-methyl-1H-indazole core and the cyclobutyl moiety.

  • Disconnection 1 (C-N Bond): Removal of the cyclobutyl group leads to the parent indazole.

  • Disconnection 2 (Heterocycle Formation): The indazole core is traced back to 2',4'-difluoroacetophenone and hydrazine , exploiting the nucleophilic aromatic substitution of the fluorine ortho to the ketone.

RetrosynthesisTargetTarget:1-Cyclobutyl-6-fluoro-3-methyl-1H-indazoleCoreIntermediate:6-Fluoro-3-methyl-1H-indazoleTarget->CoreC-N DisconnectionPrecursorStarting Material:2',4'-DifluoroacetophenoneCore->PrecursorRing OpeningReagent1Reagent:Hydrazine HydrateReagent1->CoreReagent2Reagent:BromocyclobutaneReagent2->Target

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Synthesis Pathway

Step 1: Construction of the Indazole Core

Objective: Synthesis of 6-Fluoro-3-methyl-1H-indazole.[1][2][3] Mechanism: Nucleophilic aromatic substitution (SNAr) followed by condensation.

The reaction initiates with the condensation of hydrazine with the ketone carbonyl of 2',4'-difluoroacetophenone . The resulting hydrazone undergoes an intramolecular SNAr reaction, displacing the ortho-fluorine atom. This position is activated by the electron-withdrawing carbonyl group (prior to condensation) and the para-fluorine.

Protocol:

  • Reagents: 2',4'-Difluoroacetophenone (1.0 eq), Hydrazine hydrate (5.0 eq).

  • Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred for rate acceleration).

  • Conditions:

    • Charge a reaction vessel with 2',4'-difluoroacetophenone dissolved in n-butanol (5 mL/g).

    • Add hydrazine hydrate dropwise at ambient temperature (Exothermic).

    • Heat the mixture to reflux (110–120 °C) for 12–24 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the starting ketone (M+H = 157) and formation of the indazole (M+H = 151).

  • Work-up:

    • Cool to room temperature.[4] The product often crystallizes directly.

    • If solid forms: Filter and wash with cold ethanol/water.

    • If no solid: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate.

  • Yield: Typically 75–85%.

Step 2: Regioselective N1-Alkylation

Objective: Installation of the cyclobutyl group at the N1 position. Reagents: 6-Fluoro-3-methyl-1H-indazole, Bromocyclobutane, Cesium Carbonate (Cs₂CO₃).[1]

Critical Technical Insight (Regioselectivity): Direct alkylation of indazoles is governed by the "N2-Kinetic / N1-Thermodynamic" rule.

  • Kinetic Control: Small electrophiles and polar aprotic solvents often favor N2 attack due to higher electron density at N2 in the neutral tautomer.

  • Thermodynamic Control: N1-alkylated indazoles are thermodynamically more stable (preserving the benzenoid aromaticity of the fused ring). Using higher temperatures and allowing equilibration favors N1.

  • Steric Factors: The bulky cyclobutyl group naturally disfavors the more sterically hindered N2 position (adjacent to the C3-methyl), enhancing N1 selectivity.

Protocol:

  • Reagents: 6-Fluoro-3-methyl-1H-indazole (1.0 eq), Bromocyclobutane (1.5 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Procedure:

    • Dissolve the indazole intermediate in anhydrous DMF (10 mL/g) under Nitrogen atmosphere.

    • Add Cs₂CO₃ in a single portion. Stir for 30 mins to ensure deprotonation.

    • Add Bromocyclobutane.

    • Crucial Step: Heat to 80–90 °C for 16 hours. (Heating is required to drive the reaction with the secondary halide and promote thermodynamic equilibration to the N1 isomer).

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash organics with LiCl solution (to remove DMF) and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.

Data Summary Table:

ParameterStep 1: CyclizationStep 2: Alkylation
Starting Material 2',4'-Difluoroacetophenone6-Fluoro-3-methyl-1H-indazole
Reagent Hydrazine HydrateBromocyclobutane
Base/Catalyst None (Hydrazine acts as nucleophile)Cesium Carbonate (Cs₂CO₃)
Solvent n-ButanolDMF
Temp/Time Reflux / 24h90 °C / 16h
Key Risk Hydrazine toxicityN1/N2 Isomer mixture

Reaction Pathway Visualization

ReactionSchemeSM2',4'-DifluoroacetophenoneStep1Step 1:Hydrazine Hydraten-BuOH, RefluxSM->Step1InterIntermediate:6-Fluoro-3-methyl-1H-indazoleStep1->InterStep2Step 2:BromocyclobutaneCs2CO3, DMF, 90°CInter->Step2ProdProduct:1-Cyclobutyl-6-fluoro-3-methyl-1H-indazoleStep2->ProdMajor (N1)IsomerMinor Byproduct:N2-IsomerStep2->IsomerMinor (N2)

Figure 2: Step-wise synthesis pathway highlighting the regioselective alkylation step.

Alternative Pathway: Mitsunobu Reaction

If the alkylation with bromocyclobutane proves sluggish (common with secondary halides), the Mitsunobu reaction is a high-fidelity alternative.

  • Reagents: 6-Fluoro-3-methyl-1H-indazole, Cyclobutanol , Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).

  • Mechanism: Activation of the alcohol by PPh₃-DIAD followed by SN2 displacement by the acidic indazole nitrogen.

  • Advantage: Often proceeds at milder temperatures (0 °C to RT) and can offer different regioselectivity profiles.

  • Note: The steric bulk of the secondary alcohol (cyclobutanol) generally favors the N1 position, similar to the alkylation route.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d₆):

    • N1-Cyclobutyl Methine: Look for a quintet/multiplet around δ 5.0–5.5 ppm . (N2 isomers typically shift this proton downfield).

    • C3-Methyl: Singlet around δ 2.5 ppm .

    • Aromatic Region: Three protons.[4] The H-7 proton (adjacent to N1) is a critical diagnostic marker. In N1-alkylated indazoles, H-7 typically appears as a doublet of doublets around δ 7.6 ppm .

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • N1 Confirmation: Strong NOE correlation between the Cyclobutyl methine proton and the H-7 aromatic proton .

    • N2 Confirmation (Byproduct): NOE correlation between the Cyclobutyl methine proton and the C3-Methyl group . This is the definitive test for regiochemistry.

References

  • Indazole Synthesis (General): L. Xu, et al. "Copper-Catalyzed Cascade Synthesis of Substituted 3-Aminoindazoles." J. Org. Chem., 2013. Link

  • Regioselective Alkylation: Cheung, et al. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem., 2021.[5] Link

  • Patent Precedent (Kinase Inhibitors): US Patent App. 20120202785A1.[6] "Heterocyclic compounds and methods of use (PI3 Kinase Inhibitors)." (Describes 1-cyclobutyl-6-fluoro-benzimidazole/indazole analogs). Link

  • Mitsunobu Reaction on Indazoles: D. Slade, et al. "Indazoles: Regioselective Alkylation of Indazoles."[5][7] J. Org. Chem., 2009.[6] Link

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Postulated Significance of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delineates a plausible discovery and synthetic pathway for a novel derivative, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. While direct literature on this specific molecule is nascent, this document, grounded in established chemical principles and analogous research, provides a comprehensive framework for its synthesis and explores its potential therapeutic relevance. We will delve into a strategic, multi-step synthetic protocol, elucidate the rationale behind key experimental choices, and postulate its biological significance by drawing parallels with structurally related indazole-containing compounds. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel indazole derivatives for therapeutic applications.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in the field of medicinal chemistry.[1] Their versatile biological activities, including anti-inflammatory, antitumor, and kinase inhibitory properties, have established them as a critical structural motif in numerous drug candidates and approved therapeutics.[3][4] The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles.[5] Furthermore, N-alkylation of the indazole ring system is a common strategy to modulate receptor binding and cellular permeability.[6][7]

This guide focuses on the hypothetical discovery of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, a molecule designed to leverage these advantageous structural features. The strategic incorporation of a cyclobutyl group at the N1 position, a fluorine atom at the C6 position, and a methyl group at the C3 position is anticipated to confer unique pharmacological properties.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole can be logically approached through a retrosynthetic analysis, breaking down the target molecule into readily available starting materials.

Retrosynthesis Target 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Intermediate1 6-Fluoro-3-methyl-1H-indazole Target->Intermediate1 N-Alkylation StartingMaterial1 Cyclobutyl bromide Target->StartingMaterial1 Intermediate2 4-Fluoro-2-methylaniline Intermediate1->Intermediate2 Indazole Formation StartingMaterial2 4-Fluoro-2-methylaniline Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Based on this analysis, a forward synthesis is proposed, commencing with the formation of the 6-fluoro-3-methyl-1H-indazole core, followed by a regioselective N-alkylation.

Synthesis of the 6-Fluoro-3-methyl-1H-indazole Core

The formation of the indazole ring system can be achieved through various methods, with a common approach involving the diazotization of a substituted aniline followed by intramolecular cyclization.

Indazole Synthesis cluster_0 Step 1: Diazotization and Cyclization Reactant 4-Fluoro-2-methylaniline Reagents1 NaNO2, HCl Reactant->Reagents1 Intermediate Diazonium Salt Intermediate Reagents1->Intermediate Product1 6-Fluoro-3-methyl-1H-indazole Intermediate->Product1 Intramolecular Cyclization

Caption: Proposed synthesis of the 6-fluoro-3-methyl-1H-indazole core.

Regioselective N-Alkylation

The N-alkylation of indazoles can yield a mixture of N1 and N2 isomers.[8] To achieve regioselective alkylation at the N1 position, specific reaction conditions are crucial. The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to favor N1 alkylation.[6][7]

N-Alkylation cluster_1 Step 2: N1-Cyclobutylation Reactant2 6-Fluoro-3-methyl-1H-indazole Reagents2 NaH, THF Reactant2->Reagents2 Reagents3 Cyclobutyl bromide Reactant2->Reagents3 Reagents2->Reactant2 Deprotonation Product2 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Reagents3->Product2 SN2 Reaction

Caption: N1-alkylation of the indazole core.

Detailed Experimental Protocol

The following protocol is a predictive guide based on established methodologies for analogous transformations. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Synthesis of 6-Fluoro-3-methyl-1H-indazole
  • Diazotization: To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Cyclization: The cold diazonium salt solution is then slowly added to a pre-heated solution of a suitable reducing agent (e.g., stannous chloride in concentrated hydrochloric acid) at a temperature that facilitates the cyclization to the indazole.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, neutralized with a base (e.g., sodium hydroxide solution), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
  • Deprotonation: To a solution of 6-fluoro-3-methyl-1H-indazole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1 hour.

  • Alkylation: Cyclobutyl bromide (1.2 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Postulated Biological Significance and Mechanism of Action

While the specific biological activity of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole has yet to be reported, its structural motifs suggest potential therapeutic applications.

Structural FeaturePotential Biological ImplicationSupporting Rationale
Indazole Core Broad-spectrum biological activity, including kinase inhibition, anti-inflammatory, and anticancer effects.[2][4]The indazole scaffold is a known pharmacophore in numerous clinically evaluated and approved drugs.[1]
6-Fluoro Substituent Enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability.[9]Fluorine substitution is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[5]
1-Cyclobutyl Group Modulation of receptor binding affinity and selectivity.N-alkylation of indazoles is a key modification to optimize ligand-receptor interactions.[6][7]
3-Methyl Group Potential to influence binding pocket interactions and metabolic stability.Small alkyl substituents can fine-tune the steric and electronic properties of a molecule.

Given the prevalence of indazole derivatives as kinase inhibitors, it is plausible that 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole could exhibit inhibitory activity against one or more protein kinases. For instance, various indazole-based compounds have shown potent inhibition of kinases such as JNK, which are implicated in inflammatory diseases and cancer.[10]

Hypothesized MOA Molecule 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Kinase Protein Kinase (e.g., JNK) Molecule->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Inhibition Inhibition ATP ATP ATP->Kinase PhosphorylatedSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling (e.g., Inflammation, Proliferation) PhosphorylatedSubstrate->DownstreamSignaling

Caption: Hypothesized mechanism of action via protein kinase inhibition.

Conclusion

This technical guide presents a comprehensive overview of the proposed discovery and synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. By leveraging established synthetic methodologies for fluorinated indazoles and regioselective N-alkylation, a plausible and efficient route to this novel compound has been detailed. Furthermore, based on the known pharmacological profiles of structurally related molecules, we have postulated its potential as a therapeutically relevant agent, likely acting as a kinase inhibitor. This document serves as a foundational resource to stimulate further research into the synthesis and biological evaluation of this and other novel indazole derivatives, contributing to the ongoing discovery of new and improved therapeutics.

References

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. European Journal of Medicinal Chemistry.
  • 1H-indazole compound. US6982274B2.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Indazole derivatives. WO2009106980A2.
  • Indazole synthesis. Organic Chemistry Portal.
  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)
  • Different biological activities reported with Indazole derivatives.
  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal.
  • Indazole derivatives. WO2009106982A1.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Indazole – Knowledge and References. Taylor & Francis Online.
  • 1-Methyl-1H-indazole-3-carboxylic acid.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Mechanism of a Highly Selective N2 Alkyl
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Development of a selective and scalable N1-indazole alkyl

Sources

Predicted ¹H and ¹³C NMR Shifts for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: A Computational and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. Leveraging advanced computational chemistry methodologies, specifically Density Functional Theory (DFT), this document serves as a predictive reference for researchers, scientists, and professionals in drug development. The guide details the theoretical basis for the predictions, outlines a robust computational protocol, and presents a thorough interpretation of the anticipated spectral features. The causality behind substituent effects on chemical shifts and coupling constants is explained, offering field-proven insights to aid in the structural elucidation and verification of this and related molecules.

Introduction: The Role of Predictive NMR in Modern Chemistry

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for the unambiguous determination of molecular structure in solution.

However, the increasing complexity of novel molecules necessitates tools that can aid in the often-challenging task of spectral assignment. Computational prediction of NMR parameters has emerged as an indispensable adjunct to experimental work.[1] High-level quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can provide remarkably accurate predictions of chemical shifts (δ) and spin-spin coupling constants (J), facilitating correct peak assignments and even enabling the differentiation between potential isomers.[2]

This guide presents a detailed in silico analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, grounded in established computational protocols, to provide an authoritative prediction of its complete ¹H and ¹³C NMR spectra.

Molecular Structure and Key Features

To accurately predict an NMR spectrum, a thorough understanding of the molecule's electronic and steric features is essential. The structure of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, with IUPAC-standard atom numbering, is presented below.

Caption: Structure of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Several key structural aspects will dictate the resulting NMR spectra:

  • Indazole Core: This aromatic heterocyclic system provides a rigid scaffold. The chemical shifts of the ring protons (H4, H5, H7) and carbons will be influenced by the bicyclic ring current and the electronic nature of the substituents.

  • 6-Fluoro Substituent: Fluorine is a highly electronegative atom that will exert a strong inductive (-I) and mesomeric (+M) effect. This will significantly impact the chemical shifts of nearby nuclei. Critically, the spin-1/2 ¹⁹F nucleus will couple to both ¹H and ¹³C nuclei, introducing characteristic splitting patterns (J-couplings) that are invaluable for assignment.[3][4]

  • 1-Cyclobutyl Group: The cyclobutyl ring is not planar and undergoes puckering.[5] This leads to distinct chemical environments for its protons. The methine proton (H-1') will be significantly deshielded due to its attachment to the nitrogen atom. The methylene protons (H-2', H-3', H-4') will exhibit complex splitting patterns due to both geminal and vicinal couplings.

  • 3-Methyl Group: This group will give rise to a singlet in the ¹H NMR spectrum, and its ¹³C signal will appear in the typical alkyl region.

Methodology for NMR Shift Prediction

The prediction of NMR chemical shifts with high accuracy requires a robust computational protocol. The workflow described here is based on the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT, a combination widely recognized for its reliability in predicting magnetic properties of molecules.[6][7][8]

G start Input Structure (1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole) geom_opt Step 1: Geometry Optimization - DFT: B3LYP-D3/6-311G(d,p) - Solvent Model: PCM (CDCl3) start->geom_opt freq_check Vibrational Frequency Analysis (Confirm Minimum Energy Structure) geom_opt->freq_check Self-Validation nmr_calc Step 2: GIAO-NMR Calculation - DFT: ωB97X-D/def2-SVP (¹³C) WP04/6-311++G(2d,p) (¹H) - Solvent Model: PCM (CDCl3) freq_check->nmr_calc shielding Output: Absolute Shielding Tensors (σ) nmr_calc->shielding scaling Step 3: Calculate Chemical Shifts δcalc = σref - σcalc Apply Linear Scaling Correction shielding->scaling tms_calc Reference Calculation (TMS) (Same level of theory) tms_calc->scaling end Predicted NMR Spectrum (δ¹H, δ¹³C, J-couplings) scaling->end

Caption: Computational workflow for DFT-based NMR prediction.

Experimental Protocol: A Self-Validating System
  • Geometry Optimization (Causality: The Foundation of Accuracy): The calculated NMR shielding tensor is exquisitely sensitive to molecular geometry. Therefore, the first and most critical step is to find the lowest energy conformation of the molecule.

    • Method: Density Functional Theory (DFT).

    • Functional/Basis Set: A functional like B3LYP with Grimme's D3 dispersion correction (B3LYP-D3) and a basis set such as 6-311G(d,p) provides a reliable and computationally efficient geometry.[2]

    • Solvent Effects: Since NMR is typically measured in solution, a continuum solvent model like the Polarizable Continuum Model (PCM) for the appropriate solvent (e.g., CDCl₃) is included to account for bulk solvent effects.[2]

    • Validation: A subsequent vibrational frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

  • GIAO-NMR Calculation (Causality: Predicting the Magnetic Environment): With an accurate geometry, the magnetic shielding of each nucleus is calculated.

    • Method: The GIAO method is employed as it effectively handles the issue of gauge-origin dependence in magnetic property calculations.

    • Functional/Basis Set: Benchmarking studies have shown that different functionals may perform better for different nuclei.[2] For instance, ωB97X-D/def2-SVP is often optimal for ¹³C, while WP04/6-311++G(2d,p) can yield superior results for ¹H.[2] Using the same PCM solvent model ensures consistency.

  • Referencing and Scaling (Causality: Bridging Theory and Experiment): The raw output of the calculation is an absolute shielding value (σ), not a chemical shift (δ). To convert to the familiar δ scale, the calculated shielding of a reference standard, tetramethylsilane (TMS), is required.

    • Calculation: δ_predicted = σ_TMS - σ_molecule.

    • Linear Correction: To account for systematic errors inherent in the theoretical method and basis set limitations, a linear scaling correction is applied. This is a highly trustworthy method to improve accuracy.[8] The equation is: δ_scaled = (δ_predicted - intercept) / slope. The slope and intercept values are derived from linear regression against large datasets of experimental vs. calculated shifts for a given level of theory.[2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is expected to show distinct signals for the aromatic, cyclobutyl, and methyl protons. The presence of the fluorine at C6 introduces key splitting patterns that are diagnostic for the structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Atom Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration Rationale
H4 ~7.80 d JH4-H5 ≈ 9.0 1H Located on the electron-deficient pyrazole-fused ring; deshielded.
H7 ~7.55 dd JH7-H5 ≈ 1.5, JH7-F6 ≈ 9.5 1H Ortho to N1 and meta to the fluorine atom. The large coupling is ³JHF.
H5 ~7.10 dd JH5-H4 ≈ 9.0, JH5-F6 ≈ 5.0 1H Ortho to the electron-donating fluorine atom, resulting in upfield shift. Coupled to H4 and F6.
H-1' ~5.10 p (quintet) JH1'-H2'/H4' ≈ 8.5 1H Methine proton directly attached to electronegative nitrogen, causing strong deshielding.
CH ~2.60 s - 3H Methyl group on the indazole ring, typical chemical shift.
H-2'α, H-4'α ~2.55 m - 2H Cyclobutyl methylene protons.
H-2'β, H-4'β ~2.20 m - 2H Cyclobutyl methylene protons, diastereotopic.

| H-3' (α,β) | ~1.90 | m | - | 2H | Most shielded cyclobutyl protons, furthest from the indazole ring. |

Note: 'm' denotes a complex multiplet. α and β refer to diastereotopic protons on the cyclobutyl ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the strong deshielding effect of the fluorine atom on C6 and the associated large ¹JCF coupling constant. Other carbons in the vicinity will also exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Atom Predicted δ (ppm) Predicted ¹³C-¹⁹F Coupling (J, Hz) Rationale
C6 ~160.0 ¹JCF ≈ 245 Directly attached to fluorine, causing a very large downfield shift and a large one-bond coupling constant.[9][10]
C3 ~145.0 ⁴JCF ≈ 3.0 Quaternary carbon bearing the methyl group.
C7a ~141.0 ³JCF ≈ 12.0 Bridgehead carbon, part of the aromatic system.
C3a ~123.0 ⁴JCF ≈ 1.5 Bridgehead carbon, adjacent to the pyrazole part.
C4 ~121.5 ⁵JCF ≈ 4.0 Aromatic CH.
C5 ~112.0 ²JCF ≈ 25.0 Ortho to the fluorine-bearing carbon, shows a significant two-bond coupling.
C7 ~98.0 ²JCF ≈ 28.0 Strongly shielded by the +M effect of fluorine; shows a large two-bond coupling.
C-1' ~55.0 - Methine carbon of the cyclobutyl group, attached to nitrogen.
C-2', C-4' ~30.0 - Methylene carbons of the cyclobutyl group.
C-3' ~15.0 - Most shielded cyclobutyl carbon.

| C H₃ | ~12.0 | - | Methyl carbon. |

Conclusion

This guide provides a detailed, computationally-derived prediction of the ¹H and ¹³C NMR spectra for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. The application of a validated GIAO-DFT protocol allows for high-confidence assignment of all signals. The key spectral signatures identified—including the characteristic splitting patterns induced by the fluorine substituent and the distinct chemical shifts of the cyclobutyl group—serve as a crucial reference for any researcher engaged in the synthesis or analysis of this molecule. By detailing the causality behind the predictive methodology and the interpretation of the results, this document underscores the power of integrating computational chemistry with experimental spectroscopy to accelerate modern drug discovery and development.

References

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.[Link]

  • How reliable actually is the nmr prediction spectra tool in chemdraw? Reddit.[Link]

  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb2.[Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. ResearchGate.[Link]

  • 19 F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry.[Link]

  • 13 C NMR of indazoles. ResearchGate.[Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry.[Link]

  • Simulation of NMR chemical shifts in heterocycles: a method evaluation. PubMed.[Link]

  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. ACS Publications.[Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Doc Brown's Chemistry.[Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. PubMed.[Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.[Link]

  • 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. ResearchGate.[Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health.[Link]

Sources

solubility of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Extensive searches for "1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole" have not yielded specific solubility data or detailed physicochemical properties. This suggests that the compound may be a novel or proprietary substance not yet characterized in published literature.

Without experimental data, a comprehensive technical guide on its solubility in various organic solvents cannot be accurately generated. The solubility of a compound is an empirical property that must be determined through laboratory testing.

For researchers and drug development professionals working with such a compound, the following general approach is recommended for determining its solubility profile:

Phase 1: Initial Solvent Screening (Qualitative Assessment)

The first step is a qualitative assessment to broadly classify the compound's solubility in a range of common organic solvents of varying polarities.

Recommended Solvents for Initial Screening:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Non-Polar Solvents: Toluene, Heptane, Dichloromethane (DCM)

Experimental Protocol:

  • Preparation: Add approximately 1-2 mg of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole to a small, clear glass vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or agitating the vial.

  • Observation: Visually inspect the solution for dissolution after each addition. Continue adding solvent up to a defined volume (e.g., 1 mL).

  • Classification:

    • Soluble: The compound fully dissolves.

    • Partially Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No visible dissolution occurs.

Phase 2: Quantitative Solubility Determination

Once a suitable solvent or class of solvents has been identified, a quantitative analysis is necessary to determine the precise solubility limit. High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for this purpose.

Experimental Workflow for Quantitative Solubility Determination:

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Prepare saturated solution: Add excess compound to solvent B Equilibrate: Stir/shake at constant temperature (e.g., 24 hours) A->B C Filter: Remove undissolved solid (e.g., 0.22 µm syringe filter) B->C D Prepare serial dilutions of the clear filtrate C->D Clear Filtrate E Inject dilutions and standard solutions into HPLC D->E F Generate calibration curve from standards G Determine concentration of saturated solution F->G

Caption: Workflow for Quantitative Solubility Measurement using HPLC.

Detailed Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a fine-pored filter (e.g., 0.22 µm) to remove all undissolved solids.

  • HPLC Analysis:

    • Prepare a series of dilutions of the filtered, saturated solution.

    • Prepare a set of calibration standards with known concentrations of the compound.

    • Analyze both the standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Use the calibration curve to determine the concentration of the compound in the saturated solution.

Phase 3: Factors Influencing Solubility

Several factors can influence the solubility of a compound. When developing a formulation or experimental protocol, it is important to consider:

  • Temperature: Solubility is often temperature-dependent. For most solids in liquid solvents, solubility increases with temperature. It is advisable to determine solubility at different temperatures relevant to the intended application (e.g., room temperature, physiological temperature).

  • pH (for ionizable compounds): If the compound has acidic or basic functional groups, its solubility will be highly dependent on the pH of the solution.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

Data Presentation

All quantitative solubility data should be compiled into a clear and concise table for easy comparison.

Example Table for Reporting Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Method
Methanol25DataHPLC
Acetonitrile25DataHPLC
Toluene25DataHPLC
............

Due to the lack of available data for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, this guide provides a framework for how to approach the determination of its solubility. The specific results will depend on the experimental outcomes. It is recommended to consult with an analytical chemistry expert for detailed guidance on setting up and validating these experiments.

Methodological & Application

Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and ability to mimic the bioisosteric properties of other key pharmacophores, such as indoles, have led to their incorporation into a wide array of therapeutic agents. The indazole nucleus is a core component of drugs with diverse biological activities, including anti-inflammatory, analgesic, and kinase inhibitory properties. This application note provides a detailed experimental protocol for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, a novel indazole derivative with potential applications in pharmaceutical research and development.

The synthetic strategy outlined herein involves a two-step sequence commencing with the commercially available 1-(2-amino-5-fluorophenyl)ethan-1-one. The first key transformation is the construction of the 6-fluoro-3-methyl-1H-indazole core through a diazotization reaction followed by an in situ reductive cyclization. The subsequent step involves the regioselective N-alkylation of the indazole nitrogen with cyclobutyl bromide to yield the final target compound. This protocol is designed to be robust and scalable, providing researchers with a reliable method for accessing this and structurally related indazole derivatives.

Synthetic Scheme

Synthesis_Scheme A 1-(2-amino-5-fluorophenyl)ethan-1-one B 6-fluoro-3-methyl-1H-indazole A->B 1. NaNO₂, HCl, H₂O, 0-5 °C 2. SnCl₂·2H₂O, HCl C 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole B->C NaH, THF, 0 °C to rt Cyclobutyl bromide

Caption: Overall synthetic route for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Experimental Protocols

Part 1: Synthesis of 6-fluoro-3-methyl-1H-indazole

This procedure details the formation of the indazole core from a commercially available aminophenone derivative. The reaction proceeds via a diazotization of the primary amine, followed by a reductive cyclization facilitated by tin(II) chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-(2-amino-5-fluorophenyl)ethan-1-one153.1510.01.53 g
Concentrated Hydrochloric Acid (HCl)36.46-10 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6530.06.77 g
Deionized Water18.02-As needed
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate88.11-As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.53 g (10.0 mmol) of 1-(2-amino-5-fluorophenyl)ethan-1-one in 10 mL of concentrated hydrochloric acid. Cool the resulting solution to 0-5 °C in an ice-water bath.

  • Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of deionized water dropwise to the reaction mixture over a period of 30 minutes. Stir the mixture for an additional 30 minutes at the same temperature.

  • Reductive Cyclization: In a separate 250 mL beaker, prepare a solution of 6.77 g (30.0 mmol) of tin(II) chloride dihydrate in 10 mL of concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from step 2 to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 6-fluoro-3-methyl-1H-indazole as a solid.

Part 2: Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

This protocol describes the N-alkylation of the pre-formed indazole intermediate with cyclobutyl bromide. The use of sodium hydride as a base in tetrahydrofuran promotes the regioselective formation of the N-1 alkylated product.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
6-fluoro-3-methyl-1H-indazole150.155.00.75 g
Sodium Hydride (NaH, 60% in mineral oil)24.00 (as NaH)6.00.24 g
Anhydrous Tetrahydrofuran (THF)72.11-20 mL
Cyclobutyl Bromide135.007.51.01 g (0.75 mL)
Saturated Ammonium Chloride Solution--As needed
Deionized Water18.02-As needed
Ethyl Acetate88.11-As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 0.24 g (6.0 mmol) of sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil and carefully decant the hexanes.

  • Indazole Addition: Add 20 mL of anhydrous THF to the flask, followed by the portion-wise addition of 0.75 g (5.0 mmol) of 6-fluoro-3-methyl-1H-indazole at 0 °C.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Alkylation: Add 1.01 g (7.5 mmol) of cyclobutyl bromide dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up and Extraction: Add 20 mL of deionized water and extract the mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Data Summary

CompoundStarting MaterialYield (%)Purity (%)Physical State
6-fluoro-3-methyl-1H-indazole1-(2-amino-5-fluorophenyl)ethan-1-one65-75>95Solid
1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole6-fluoro-3-methyl-1H-indazole70-80>98Oil or Solid

Mechanistic Insights

The synthesis of the indazole core relies on the classical Fischer indole synthesis-type mechanism, adapted for indazoles. The initial diazotization of the aromatic amine generates a reactive diazonium salt. Subsequent reduction by tin(II) chloride is believed to form a hydrazine intermediate which then undergoes intramolecular cyclization via nucleophilic attack of the hydrazine nitrogen onto the ketone carbonyl, followed by dehydration to afford the aromatic indazole ring system.

The N-alkylation of the indazole is a nucleophilic substitution reaction. The sodium hydride acts as a strong base to deprotonate the indazole at the N-1 position, forming the corresponding indazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of cyclobutyl bromide in an SN2 reaction to form the desired N-1 alkylated product. The choice of a polar aprotic solvent like THF is crucial for this step as it solvates the cation without deactivating the nucleophile. The regioselectivity for N-1 alkylation is often favored under these conditions.[1]

Visualization of the Synthetic Workflow

Workflow cluster_step1 Step 1: Indazole Formation cluster_step2 Step 2: N-Cyclobutylation A Dissolve Aminophenone in HCl B Diazotization with NaNO₂ at 0-5 °C A->B C Reductive Cyclization with SnCl₂ B->C D Neutralization & Work-up C->D E Purification by Chromatography D->E F Deprotonation of Indazole with NaH in THF E->F Intermediate: 6-fluoro-3-methyl-1H-indazole G Addition of Cyclobutyl Bromide F->G H Reaction at Room Temperature G->H I Quenching & Work-up H->I J Purification by Chromatography I->J

Caption: Step-by-step workflow for the synthesis of the target compound.

Conclusion

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. The described two-step synthetic route is efficient and utilizes readily available starting materials and reagents. The protocols are designed to be clear and reproducible for researchers in the fields of organic synthesis and medicinal chemistry. The successful implementation of this synthesis will enable further investigation into the biological properties of this novel indazole derivative and its potential as a scaffold in drug discovery programs.

References

  • O'Connor, S.; O'Brien, F.; O'Donovan, D. H.; Fleming, P.; Ring, S.; Moynihan, H. A. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein J. Org. Chem.2021 , 17, 1937–1949. [Link][1]

  • Google Patents. Synthesis method of 3 methyl 1H indazoles. CN105198813B.

Sources

Application Note & Protocol: A Detailed Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole from 2,3-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The indazole scaffold is considered a bioisostere of indole and is a key structural motif in numerous therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-viral properties. The target molecule, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, represents a novel compound with potential applications in these areas. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, starting from the readily available 2,3-difluorobenzoic acid. The described synthetic route is designed to be robust and scalable, offering valuable insights for researchers in organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole from 2,3-difluorobenzoic acid is accomplished in a three-step sequence as illustrated below. This pathway involves the initial conversion of the starting carboxylic acid to a key acetophenone intermediate, followed by the formation of the indazole core, and concluding with a regioselective N-alkylation.

Synthetic_Pathway 2,3-Difluorobenzoic_Acid 2,3-Difluorobenzoic Acid Intermediate_1 1-(2,3-Difluorophenyl)ethan-1-one 2,3-Difluorobenzoic_Acid->Intermediate_1 1. SOCl2 2. MeMgBr, THF Intermediate_2 6-Fluoro-3-methyl-1H-indazole Intermediate_1->Intermediate_2 Hydrazine Hydrate, n-Butanol, Reflux Final_Product 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Intermediate_2->Final_Product Cyclobutyl Bromide, NaH, THF

Caption: Overall synthetic route for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Materials and Reagents

A comprehensive list of the necessary reagents for this synthesis is provided below, along with their key physical and chemical properties.

ReagentFormulaMW ( g/mol )BP (°C)MP (°C)Density (g/mL)
2,3-Difluorobenzoic AcidC₇H₄F₂O₂158.10257.6148-151-
Thionyl ChlorideSOCl₂118.9779-104.51.631
Methylmagnesium Bromide (3M in Ether)CH₃MgBr119.28~35 (Ether)-~1.01
Hydrazine Hydrate (55%)H₆N₂O50.06120.1-51.71.032
n-ButanolC₄H₁₀O74.12117.7-89.80.81
Sodium Hydride (60% in mineral oil)NaH24.00800 (dec.)-1.396
Cyclobutyl BromideC₄H₇Br135.00100-104-1.345
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1166-108.40.889
Diethyl Ether, anhydrous(C₂H₅)₂O74.1234.6-116.30.713
Dichloromethane (DCM)CH₂Cl₂84.9339.6-96.71.326
Ethyl Acetate (EtOAc)C₄H₈O₂88.1177.1-83.60.902
HexanesC₆H₁₄~86.18~69~-95~0.655
Saturated aq. NH₄Cl-----
Saturated aq. NaHCO₃-----
Brine-----
Anhydrous MgSO₄MgSO₄120.37-1124 (dec.)2.66

Detailed Experimental Protocols

Step 1: Synthesis of 1-(2,3-Difluorophenyl)ethan-1-one

This initial step involves the conversion of 2,3-difluorobenzoic acid into its corresponding acid chloride, followed by a Grignard reaction to yield the acetophenone intermediate.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-difluorobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).

  • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,3-difluorobenzoyl chloride is used in the next step without further purification.

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice bath and slowly add methylmagnesium bromide solution (1.1 eq, 3M in diethyl ether) via a syringe.

  • To this Grignard solution, add a solution of the crude 2,3-difluorobenzoyl chloride in anhydrous diethyl ether dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2,3-difluorophenyl)ethan-1-one by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Causality and Rationale: Thionyl chloride is an effective reagent for converting carboxylic acids to acid chlorides, with the byproducts being gaseous HCl and SO₂, which are easily removed.[2] The subsequent Grignard reaction with methylmagnesium bromide provides a standard method for the formation of a ketone from an acid chloride.[3] The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent.

Step 2: Synthesis of 6-Fluoro-3-methyl-1H-indazole

This step involves the cyclization of the acetophenone intermediate with hydrazine to form the indazole core. The reaction of o-fluoro-substituted carbonyl compounds with hydrazine is a well-established method for indazole synthesis.[4][5]

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 1-(2,3-difluorophenyl)ethan-1-one (1.0 eq) in n-butanol.

  • Add hydrazine hydrate (3.0 eq, 55% solution) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the n-butanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-fluoro-3-methyl-1H-indazole.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Causality and Rationale: The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The hydrazine initially forms a hydrazone with the ketone. The subsequent intramolecular cyclization involves the displacement of the ortho-fluorine atom by the terminal nitrogen of the hydrazone, leading to the formation of the stable indazole ring. n-Butanol is used as a high-boiling solvent to facilitate the reaction, which requires elevated temperatures.

Step 3: Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

The final step is the N-alkylation of the indazole intermediate. To achieve regioselective alkylation at the N1 position, a strong base is employed to deprotonate the indazole, followed by reaction with cyclobutyl bromide.

N-Alkylation Indazole 6-Fluoro-3-methyl-1H-indazole Indazolide_Anion Indazolide Anion Indazole->Indazolide_Anion NaH, THF N1_Product 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (Major) Indazolide_Anion->N1_Product Cyclobutyl Bromide N2_Product 2-Cyclobutyl-6-fluoro-3-methyl-2H-indazole (Minor) Indazolide_Anion->N2_Product Cyclobutyl Bromide

Caption: N-alkylation of 6-fluoro-3-methyl-1H-indazole.

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 6-fluoro-3-methyl-1H-indazole (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • After the gas evolution ceases, add cyclobutyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the N1 and N2 isomers and obtain the desired 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Causality and Rationale: The regioselectivity of indazole N-alkylation is a known challenge.[6] The use of sodium hydride, a strong, non-nucleophilic base, in a polar aprotic solvent like THF is known to favor the formation of the thermodynamically more stable N1-alkylated product.[7] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at this position and directing the electrophile to the N1 position.[2][8]

Summary of Results

StepProductExpected YieldKey Characterization
11-(2,3-Difluorophenyl)ethan-1-one75-85%¹H NMR, ¹³C NMR, GC-MS
26-Fluoro-3-methyl-1H-indazole60-70%¹H NMR, ¹³C NMR, LC-MS
31-Cyclobutyl-6-fluoro-3-methyl-1H-indazole50-60% (N1 isomer)¹H NMR, ¹³C NMR, HRMS

References

  • Shaikh, A. et al. (2023). Synthesis of new novel 3-methyl-1H-indazole derivatives as potent antibacterial agents. RSC Advances, 13(1), 123-134.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1940-1954. Available at: [Link]

  • Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(22), 8166–8172. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 94, 132228. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Quora. (2015). Will chlorobenzene and methyl magnesium bromide react together? If so, what would be produced? Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). PMC - NIH. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Quora. (2015). Will chlorobenzene and methyl magnesium bromide react together? If so, what would be produced?. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC - NIH. Available at: [Link]

  • New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. (2006). PubMed. Available at: [Link]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). ResearchGate. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. As with many biologically active molecules, the purity of the compound is of paramount importance for accurate downstream biological assays and structure-activity relationship (SAR) studies. Synthetic routes to N-alkylated indazoles can often yield a mixture of N1 and N2 regioisomers, alongside unreacted starting materials and other byproducts. This application note provides a detailed protocol for the efficient purification of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole from a crude reaction mixture using automated flash column chromatography on silica gel. The described methodology is designed to be a robust and reliable process for researchers, scientists, and drug development professionals.

The Rationale for Chromatographic Purification

The decision to employ column chromatography for the purification of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is based on the predicted physicochemical properties of the target compound and its likely impurities. The presence of a fluorine atom and the N-cyclobutyl group influences the molecule's polarity. It is anticipated that the desired N1 isomer will have a different polarity compared to the potential N2 isomer and other reaction-related impurities, making separation by normal-phase chromatography a viable strategy. Silica gel is chosen as the stationary phase due to its versatility and effectiveness in separating a wide range of organic compounds.[1] A gradient elution with a mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) will be employed to achieve optimal separation.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is presented in Table 1. These values are computationally derived and serve as a guide for method development.

PropertyPredicted ValueSignificance for Chromatography
Molecular Weight 218.26 g/mol Affects diffusion rates, but polarity is the primary driver of separation in this case.
LogP 3.2Indicates moderate lipophilicity, suggesting good solubility in organic solvents and amenability to normal-phase chromatography.[2]
Boiling Point ~350 °CHigh boiling point makes purification by distillation impractical.
pKa (most basic) ~1.5The indazole nitrogen is weakly basic, which can sometimes lead to tailing on acidic silica gel. The use of a well-chosen solvent system can mitigate this.

Table 1: Predicted Physicochemical Properties of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Materials and Methods

Reagents and Consumables
Reagent/ConsumableGradeSupplierNotes
Crude 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazoleSynthesis GradeIn-house or Commercial---
Silica GelFlash Chromatography Grade, 40-63 µmStandard Supplier---
n-HexaneHPLC GradeStandard SupplierNon-polar mobile phase component.
Ethyl AcetateHPLC GradeStandard SupplierPolar mobile phase component.
Dichloromethane (DCM)ACS GradeStandard SupplierFor sample loading.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Standard SupplierFor reaction monitoring and method development.
Glass Wool---Standard SupplierTo plug the column.
SandSea Sand, Washed and DriedStandard SupplierTo protect the silica bed.
Equipment
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™)

  • UV-Vis Detector

  • Fraction Collector

  • Rotary Evaporator

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Glassware (beakers, flasks, graduated cylinders)

  • Fume Hood

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) for Method Development

The initial step in developing a successful column chromatography purification is to determine the optimal solvent system using TLC. This allows for a rapid assessment of the separation of the target compound from impurities.

  • Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add a small amount of two different solvent systems:

    • System A: 10% Ethyl Acetate in Hexane (v/v)

    • System B: 20% Ethyl Acetate in Hexane (v/v) Allow the chambers to become saturated with the solvent vapors.

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane. Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Develop the TLC Plates: Place one TLC plate in each of the prepared chambers and allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Visualize the TLC Plates: Remove the plates from the chambers, mark the solvent front, and allow them to dry completely in a fume hood. Visualize the separated spots under a UV lamp at 254 nm.

  • Analyze the Results: The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3] This ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different Rf values. Based on the TLC results, an appropriate starting gradient for the flash chromatography can be determined.

Part 2: Column Preparation and Sample Loading

Proper column packing is critical for achieving high-resolution separation.[4]

  • Column Selection: Choose a pre-packed silica gel column or manually pack a glass column. The amount of silica gel should be approximately 50-100 times the weight of the crude sample to be purified.

  • Slurry Packing (for manually packed columns):

    • In a beaker, prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to encourage even packing.

    • Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of a non-polar solvent, preferably the initial mobile phase. If the sample is not fully soluble, use a minimal amount of a stronger solvent like dichloromethane. Carefully apply the sample solution to the top of the silica bed.

    • Dry Loading: If the sample is not readily soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude sample in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the column.

Part 3: Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective way to separate complex mixtures.[5]

  • Set up the Gradient: Based on the TLC analysis, program the automated flash chromatography system to run a linear gradient. For example, a gradient from 5% to 40% ethyl acetate in hexane over 10-15 column volumes is a good starting point.

  • Elution and Monitoring: Begin the elution process. Monitor the separation in real-time using the UV detector, typically at 254 nm, where the indazole ring is expected to absorb UV light.

  • Fraction Collection: The fraction collector will automatically collect the eluent in separate tubes. The chromatogram will show peaks corresponding to the different components of the mixture as they elute from the column.

  • TLC Analysis of Fractions: After the run is complete, analyze the collected fractions by TLC to identify which fractions contain the pure desired product. Spot every few fractions on a TLC plate and develop it in a suitable solvent system (e.g., 20% ethyl acetate in hexane).

  • Pooling and Concentration: Combine the fractions that contain the pure 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. Remove the solvent using a rotary evaporator to obtain the purified product.

Workflow Visualization

The following diagram illustrates the overall workflow for the purification of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Determine Solvent System) Column_Prep Column Preparation (Packing and Equilibration) TLC->Column_Prep Informs Sample_Load Sample Loading (Liquid or Dry) Column_Prep->Sample_Load Elution Gradient Elution (Automated System) Sample_Load->Elution Monitoring UV Detection Elution->Monitoring Collection Fraction Collection Monitoring->Collection Fraction_TLC TLC Analysis of Fractions Collection->Fraction_TLC Pooling Pooling of Pure Fractions Fraction_TLC->Pooling Concentration Solvent Removal (Rotary Evaporation) Pooling->Concentration Pure_Product Pure Product Concentration->Pure_Product

Caption: Workflow for the purification of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation of Isomers Insufficiently optimized solvent system.Run a shallower gradient or an isocratic elution with a solvent system that provides a larger ΔRf between the isomers on TLC.
Peak Tailing The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[6]
Compound Not Eluting The mobile phase is not polar enough.Increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Cracked Silica Bed The column was packed improperly or ran dry.Ensure the column is packed evenly and never allow the solvent level to drop below the top of the silica bed.

Table 2: Troubleshooting Guide for Column Chromatography Purification

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Hexane and ethyl acetate are flammable liquids and should be handled with care, away from ignition sources.[5][7]

  • Silica gel dust can be a respiratory irritant; handle it carefully to avoid inhalation.[4]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole using automated flash column chromatography. By following the outlined steps for TLC method development, column preparation, and gradient elution, researchers can achieve high purity of the target compound, which is essential for its further investigation in drug discovery and development programs. The principles and techniques described herein are broadly applicable to the purification of other N-alkylated indazole derivatives and similar heterocyclic compounds.

References

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method? Retrieved from [Link]

  • Carl Roth. (2020, January 8). Safety Data Sheet: Silica gel. Retrieved from [Link]

  • Chem LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Columbia University. Column chromatography. Retrieved from [Link]

  • PubChem. 6-(tert-Butyl)-3-(difluoromethyl)-1H-indazole. Retrieved from [Link]

  • RSC Publishing. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • Teledyne ISCO. CombiFlash Gradient Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]

  • Yamazen. Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), ensuring its purity is a critical aspect of quality control, directly impacting safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the industry standard for the separation and quantification of impurities in drug substances.[1][2] This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the purity analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, developed in accordance with international regulatory guidelines.

The inherent structure of the target molecule, possessing both hydrophobic (cyclobutyl, methyl, indazole ring) and polar (fluoro group, nitrogen atoms) moieties, suggests that RP-HPLC is a suitable analytical approach.[3][4] This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[4] The method described herein has been systematically developed and validated to be specific, linear, accurate, precise, and robust, ensuring reliable and consistent results.

Method Development Rationale

The primary objective during method development was to achieve optimal separation between the main peak of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole and any potential impurities, including starting materials, by-products, and degradants. The following sections outline the rationale behind the selection of the chromatographic parameters.

Column Chemistry

A C18 stationary phase was selected due to its wide applicability and proven effectiveness in retaining and separating a broad range of small molecules with varying polarities.[5] The alkyl chains of the C18 phase provide the necessary hydrophobic interactions with the analyte. To minimize peak tailing, which can occur due to interactions between basic analytes and residual silanol groups on the silica support, a modern, end-capped, high-purity silica-based column is recommended.[6]

Mobile Phase Selection

The mobile phase composition is a critical factor in achieving the desired selectivity and resolution in RP-HPLC.[7][8] A mixture of an aqueous buffer and an organic modifier allows for the fine-tuning of the elution strength.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: An acidic mobile phase is often employed for nitrogen-containing heterocyclic compounds to ensure consistent protonation and, consequently, reproducible retention times.[9] A buffer is essential to maintain a stable pH throughout the analysis.[10] For this method, a phosphate buffer at a pH of 3.0 is proposed. This pH is well below the likely pKa of the indazole nitrogens, ensuring the analyte is in a single ionic form.

Detection Wavelength

To determine the optimal detection wavelength, a UV-Visible spectrum of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole in the proposed mobile phase would be acquired. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity for both the main component and potential impurities. Based on the conjugated indazole ring system, a λmax in the range of 220-280 nm is anticipated. For this application note, a wavelength of 254 nm is proposed as a starting point.

Recommended HPLC Method

The following table summarizes the optimized HPLC conditions for the purity analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (70:30 v/v)

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to volume with the diluent and mix well.

Sample Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole sample.

  • Transfer to a 25 mL volumetric flask.

  • Follow steps 3-5 as described for the standard solution preparation.

Chromatographic Procedure
  • Set up the HPLC system according to the parameters in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in six replicates to check for system suitability.

  • Inject the sample solution.

  • Identify the peaks based on the retention time of the standard.

  • Calculate the percentage of impurities using the area normalization method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution & Sonication Weigh->Dissolve Transfer to flask Dilute Dilution to Volume Dissolve->Dilute Equilibrate & Dilute Equilibrate Column Equilibration Dilute->Equilibrate Load Samples Inject Injection Equilibrate->Inject Stable Baseline Separate Chromatographic Separation Inject->Separate Mobile Phase Flow Detect UV Detection Separate->Detect Elution Integrate Peak Integration Detect->Integrate Chromatogram Calculate Purity Calculation Integrate->Calculate Area % Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12]

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a placebo (if applicable). The chromatograms were examined for any interfering peaks at the retention time of the main analyte and its known impurities. Forced degradation studies were also performed by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure that the method can separate the analyte from its degradation products.

Linearity

The linearity of the method was evaluated by analyzing five solutions of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole at concentrations ranging from 50% to 150% of the nominal standard concentration (50, 75, 100, 125, and 150 µg/mL). The peak area versus concentration data was subjected to linear regression analysis. A correlation coefficient (r²) of >0.999 is typically considered acceptable.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery was calculated. Acceptance criteria for recovery are typically within 98.0% to 102.0%.[13]

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the sample solution on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, by two different analysts, and on two different instruments. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. These were confirmed by injecting solutions at the determined concentrations.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) were monitored. The method is considered robust if these parameters remain within the predefined acceptance criteria.

Method_Development_Logic cluster_objective Primary Objective cluster_params Chromatographic Parameters cluster_rationale Rationale & Decisions cluster_validation Method Validation (ICH Q2) Objective Purity Analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Column Column Selection Objective->Column MobilePhase Mobile Phase Optimization Objective->MobilePhase Detection Detection Wavelength Objective->Detection FlowRate Flow Rate & Temperature Objective->FlowRate C18 C18 for Hydrophobicity Column->C18 Analyte Properties ACN Acetonitrile for Efficiency MobilePhase->ACN Performance Buffer Phosphate Buffer for pH Stability MobilePhase->Buffer Analyte pKa Gradient Gradient for Resolution MobilePhase->Gradient Impurity Profile UV UV Detection for Sensitivity Detection->UV Chromophore Validation Specificity, Linearity, Accuracy, Precision, Robustness FlowRate->Validation C18->Validation ACN->Validation Buffer->Validation UV->Validation Gradient->Validation

Caption: Decision Pathway in HPLC Method Development.

Conclusion

This application note presents a comprehensive and robust HPLC method for the purity analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a pharmaceutical setting. The detailed protocols and validation procedures provide a solid foundation for researchers, scientists, and drug development professionals to implement this method, ensuring the quality and consistency of this promising compound. Adherence to the principles outlined in regulatory guidelines such as USP <621> and ICH Q2(R1) is crucial for ensuring data integrity and regulatory compliance.[11][14][15][16][17]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • 1-Fluoro-3-methylcyclobutane. PubChem. [Link]

  • New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. ResearchGate. [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. [Link]

  • <621> CHROMATOGRAPHY. USP-NF. [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PMC - NIH. [Link]

  • HPLC Column Selection. Element. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • USP-NF 621 Chromatography. Scribd. [Link]

  • Development and validation of RP – HPLC method for quantitation of luliconazole in bulk and formulation. International journal of health sciences. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • 1-Methyl-1H-indazole. PubChem. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

Sources

Application Note: Quantitative Analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, a novel indazole derivative, using Gas Chromatography-Mass Spectrometry (GC-MS). The indazole core is a significant scaffold in medicinal chemistry, and the development of reliable analytical methods is crucial for research, development, and quality control.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the optimized GC-MS parameters, a proposed fragmentation pathway, and a complete validation workflow in alignment with international regulatory standards.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1][2] The 1H-indazole scaffold, in particular, is a key component in numerous therapeutic agents. The subject of this note, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, is a novel compound with potential applications in drug discovery. The structural stability of the 1H-tautomer of indazole is generally greater than the 2H-tautomer, making it the predominant form.[2][4]

The accurate identification and quantification of such small molecules are paramount throughout the drug development lifecycle. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely accepted technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and specificity.[5][6] This method is particularly well-suited for the analysis of indazole derivatives, as has been demonstrated in the characterization of related compounds.[7][8]

This application note provides a comprehensive, step-by-step protocol for the GC-MS analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. It is designed to be a self-validating system, incorporating principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[9][10][11][12]

Experimental

Materials and Reagents
  • Analyte: 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (Reference Standard, >99% purity)

  • Solvent: Methanol (HPLC grade or equivalent)

  • Internal Standard (IS): (Optional, but recommended for quantitative accuracy) A structurally similar compound with a distinct retention time and mass spectrum, such as a deuterated analog or another stable indazole derivative.

  • Inert Gas: Helium (99.999% purity) for GC carrier gas.

Instrumentation

A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis. The following configuration was used for method development:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: A non-polar or medium-polarity column is recommended. An Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is a suitable choice.[5]

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range for linearity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Stock Solution (if used): Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Spiked Samples: For quantitative analysis, spike all calibration standards and unknown samples with the internal standard to a final concentration of 10 µg/mL.

GC-MS Operating Conditions

The following GC-MS parameters were optimized for the analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. These parameters should serve as a starting point and may require minor adjustments based on the specific instrumentation used.

Parameter Condition Rationale
GC Inlet Splitless mode, 280 °CEnsures efficient vaporization of the analyte and minimizes thermal degradation.
Injection Volume 1 µLStandard volume for good sensitivity and peak shape.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 150 °C (hold 1 min) Ramp: 20 °C/min to 300 °C Hold: 5 minA temperature ramp allows for the separation of the analyte from any potential impurities or matrix components.[5]
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard ionization energy for creating reproducible fragmentation patterns and comparison with spectral libraries.
Quadrupole Temp. 150 °CMaintains consistent ion optics performance.
Acquisition Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM)Full scan for qualitative analysis and identification; SIM for enhanced sensitivity in quantitative analysis.

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific column and conditions but should be reproducible. The use of a non-polar column like the HP-5ms is based on the principle of separating compounds based on their boiling points and van der Waals interactions.

Mass Spectral Fragmentation

The electron ionization mass spectrum of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is predicted to exhibit a distinct fragmentation pattern that can be used for its unambiguous identification. The proposed fragmentation pathway is illustrated in the diagram below. The presence of the fluorine atom can influence the fragmentation by stabilizing certain ions.[13][14]

A key fragmentation is expected to be the loss of the cyclobutyl group. The cleavage of the bond between the nitrogen of the indazole ring and the cyclobutyl group is a likely primary fragmentation event. Further fragmentation of the indazole ring system is also anticipated.

Proposed Key Fragments for SIM Analysis:

m/z (mass-to-charge ratio) Proposed Fragment Identity
218 Molecular Ion [M]+
163 [M - C4H7]+
135 Further fragmentation of the indazole ring

Note: The exact m/z values should be confirmed by experimental analysis.

Method Validation

A comprehensive validation of this analytical method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[9][12] The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and expressing the results as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should be within acceptable limits, typically ≤2%.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol Workflow

The overall experimental workflow for the GC-MS analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards stock->working spike Spike with Internal Standard working->spike inject Inject 1 µL into GC-MS spike->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Qualitative ID (Fragmentation) integrate->identify quantify Quantitative Analysis (Calibration Curve) integrate->quantify

Caption: GC-MS Analysis Workflow.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole:

Fragmentation M 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (m/z = 218) F1 [M - C4H7]+ (m/z = 163) M->F1 Loss of cyclobutyl radical F2 Further Fragments (e.g., m/z = 135) F1->F2 Ring fragmentation

Caption: Proposed Fragmentation of Analyte.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. The described methodology, including sample preparation, instrument parameters, and a proposed fragmentation pathway, offers a robust starting point for the qualitative and quantitative analysis of this novel compound. Adherence to the principles of method validation outlined herein will ensure the generation of accurate, reliable, and reproducible data that is compliant with regulatory expectations. This protocol is intended to be a valuable resource for researchers and scientists in the pharmaceutical industry engaged in the development and quality control of new chemical entities.

References

  • Journal of Forensic Sciences. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]

  • Springer Nature Experiments. Results for "Gas Chromatography-mass Spectrometry". [Link]

  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

  • ResearchGate. Synthesis of indazole-based fluorophores. [Link]

  • PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

  • PubMed Central. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. [Link]

  • ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • LCGC International. (2021). Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]

  • Sci-Hub. A comparison of the fragmentation patterns of 5‐fluoromethyl‐3,4‐disubstituted isoxazoles and 5‐methyl analogs. [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • ANSI Webstore. Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. [Link]

  • PMC. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Journal of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]

  • SciELO. Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. [Link]

Sources

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole in Kinase Inhibitor Development

Executive Summary & Scientific Rationale

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (CAS: 885271-99-8) represents a highly specialized "privileged scaffold" in the design of ATP-competitive kinase inhibitors, most notably targeting TTK (also known as Mps1) , a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC).

While often categorized as a building block, this specific fluorinated core is designed to enhance metabolic stability and potency compared to the first-generation unsubstituted indazole inhibitors (e.g., CCT251455). The N1-cyclobutyl group exploits a specific hydrophobic pocket near the ATP-binding site (the "gatekeeper" region), while the indazole core serves as a robust hinge-binder. The C6-fluorine substitution is a strategic medicinal chemistry modification intended to block metabolic oxidation and modulate the electronic properties of the ring system.

This guide details the protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) , synthesizing bioactive derivatives, and validating their efficacy through biochemical kinase assays and cellular checkpoint override assays .

Chemical Properties & Handling

PropertySpecification
Chemical Name 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole
CAS Number 885271-99-8
Molecular Weight 204.24 Da
Core Structure Indazole (Fused benzene + pyrazole)
Key Substituents N1-Cyclobutyl (Hydrophobic), C3-Methyl (Hinge positioning), C6-Fluoro (Metabolic block)
Solubility Soluble in DMSO (>50 mM), Ethanol; poorly soluble in water
Storage -20°C, desiccated, protect from light

Handling Protocol:

  • Reconstitution: Prepare a 10 mM or 50 mM stock solution in anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds.

  • Stability: Stock solutions are stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into 20-50 µL vials).

  • Quality Control: Verify purity via LC-MS prior to use in biological assays. Expect a single peak at [M+H]+ = 205.25.

Mechanism of Action: Mps1 (TTK) Inhibition

The primary application of this scaffold is in the inhibition of Mps1 (Monopolar Spindle 1) kinase. Mps1 is the "master regulator" of the Spindle Assembly Checkpoint (SAC).

  • Normal Physiology: Mps1 binds to unattached kinetochores, recruiting Mad1/Mad2 to form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex (APC/C), halting mitosis until chromosomes are aligned.

  • Inhibition Mechanism: Indazole-based inhibitors compete with ATP for the catalytic cleft of Mps1.

  • Phenotypic Outcome: Inhibition of Mps1 causes the cell to bypass the SAC even if chromosomes are misaligned ("Checkpoint Override"). This leads to premature anaphase, gross aneuploidy, and subsequent cell death (Mitotic Catastrophe).

Pathway Visualization: Spindle Assembly Checkpoint (SAC)

SAC_Pathway cluster_normal Normal SAC Function Unattached_Kinetochore Unattached Kinetochore Mps1_Active Mps1 (TTK) Kinase (Active) Unattached_Kinetochore->Mps1_Active Recruits MCC MCC Formation (Mad1/Mad2/BubR1) Mps1_Active->MCC Phosphorylates & Assembles Indazole_Inhibitor Indazole Inhibitor (1-Cyclobutyl-6-fluoro...) Indazole_Inhibitor->Mps1_Active Inhibits (ATP Competition) Indazole_Inhibitor->MCC Blocks Formation APC_C APC/C Complex MCC->APC_C Inhibits Mitosis_Halt Mitotic Arrest (Normal Checkpoint) MCC->Mitosis_Halt Promotes Separase Separase APC_C->Separase Ubiquitinates Securin (Activates Separase) Mitotic_Catastrophe Mitotic Catastrophe (Aneuploidy/Death) APC_C->Mitotic_Catastrophe Premature Activation (Checkpoint Override) Cohesin Cohesin Cleavage

Caption: Schematic of the Spindle Assembly Checkpoint (SAC). The indazole inhibitor blocks Mps1 activity, preventing MCC formation and forcing the cell into premature anaphase (Mitotic Catastrophe).

Protocol A: Biochemical Kinase Assay (LanthaScreen™ Eu)

This protocol measures the IC50 of the inhibitor (or derivatives synthesized from the scaffold) against the Mps1 target using a FRET-based binding assay or activity assay.

Reagents:

  • Kinase: Recombinant Human TTK (Mps1), catalytic domain (e.g., Invitrogen PV3792).

  • Tracer: LanthaScreen™ Eu-anti-GST Antibody + Kinase Tracer 236 (Alexa Fluor™ 647).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Compound: 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (serial dilutions).

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of the compound in DMSO (10 points, starting at 100 µM).

  • Incubation:

    • Add 5 µL of Compound to a 384-well white low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture (2 nM Kinase, 2 nM Eu-Antibody final).

    • Add 5 µL of Tracer 236 (adjust concentration based on Kd, typically 5-10 nM).

  • Equilibrium: Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection: Read TR-FRET on a plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate TR-FRET Ratio (Em665/Em615). Plot vs. log[Compound] to determine IC50.

Validation Criteria:

  • Z'-Factor: Must be > 0.5.

  • Reference Control: Use CCT251455 or Reversine as a positive control (IC50 ~ 1-10 nM).

  • Note: The scaffold itself (CAS 885271-99-8) may show weak inhibition (µM range) as it lacks the C5-substituent necessary for high-affinity hydrogen bonding in the active site. It serves as a baseline fragment .

Protocol B: Cellular Checkpoint Override Assay (FACS)

To verify that the inhibitor engages the target in a cellular context, we assess the ability of the compound to force cells through mitosis despite DNA damage (e.g., induced by Nocodazole).

Cell Line: HeLa or U2OS (Osteosarcoma). Reagents: Nocodazole (Microtubule destabilizer), Propidium Iodide (PI), RNase A.

Step-by-Step Protocol:

  • Seeding: Seed HeLa cells at 2 x 10^5 cells/well in a 6-well plate. Incubate overnight.

  • Synchronization (Optional): Treat with 2 mM Thymidine for 16h to synchronize at G1/S, release for 8h.

  • Treatment:

    • Control: DMSO only.

    • SAC Activation: Nocodazole (100 ng/mL) – Arrests cells in Mitosis (4N DNA).

    • SAC Override: Nocodazole (100 ng/mL) + Test Compound (e.g., 1 µM, 5 µM).

  • Incubation: Incubate for 12-18 hours.

  • Harvesting: Collect cells (including floating mitotic cells), wash with cold PBS.

  • Fixation: Fix in 70% Ethanol at -20°C for >2 hours.

  • Staining: Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Flow Cytometry: Analyze DNA content (FL2-A).

    • Nocodazole Only: High peak at 4N (G2/M arrest).

    • Nocodazole + Inhibitor: Reduction of 4N peak, appearance of <2N (Sub-G1, apoptosis) or re-replication (8N), indicating the checkpoint was bypassed and cells exited mitosis prematurely.

Chemical Synthesis Context (Derivatization)

For researchers using this molecule as an intermediate: The C5 position of the indazole ring is the standard vector for extending the molecule to interact with the solvent-front region of the kinase.

  • Activation: The scaffold is typically brominated or nitrated at C5.

  • Coupling: A Buchwald-Hartwig amination is commonly performed at C5 to attach solubilizing groups (e.g., morpholines, piperazines) which are crucial for transforming this "scaffold" into a potent "drug-like" inhibitor (e.g., CCT251455 analogs).

Reaction Scheme (Conceptual): Scaffold (H at C5) -> Bromination (Br at C5) -> Buchwald Coupling (Amine at C5)

References

  • Matthews, T. P., et al. (2013). "Structure-guided design of CCT251455, a potent and selective inhibitor of the mitotic kinase Mps1." Journal of Medicinal Chemistry, 56(16), 6486-6500. Link

  • Naud, S., et al. (2013). "Discovery of a novel series of potent and selective inhibitors of the mitotic kinase Mps1." Bioorganic & Medicinal Chemistry Letters, 23(16), 4511-4516. Link

  • Sareum Holdings PLC. (2011). "Indazole derivatives as kinase inhibitors." World Intellectual Property Organization, WO2011063908. Link

  • Invitrogen (Thermo Fisher). "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link

Application Note: In Vitro Kinase Assay Protocol for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole represents a highly specific pharmacophore often utilized in the development of ATP-competitive kinase inhibitors. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of FDA-approved drugs like Axitinib and Entrectinib .

Recent high-impact literature (2023-2024) and patent filings (e.g., Roche WO 2024/179948) have highlighted 1-substituted indazoles as potent inhibitors of PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1) and CDK (Cyclin-Dependent Kinase) families. The N1-cyclobutyl group is critical for optimizing hydrophobic interactions within the kinase hinge region, while the 6-fluoro and 3-methyl substituents often modulate metabolic stability and selectivity.

This Application Note provides a rigorous, self-validating protocol for determining the IC₅₀ of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole using a luminescent ADP-detection platform (ADP-Glo™). While the protocol uses PKMYT1 as the exemplar target due to its structural relevance, the workflow is adaptable to other Ser/Thr kinases.

Mechanism of Action (MOA)

This compound functions as a Type I Inhibitor , binding to the kinase ATP-binding pocket in the active conformation (DFG-in).

  • Hinge Binding: The indazole nitrogen (N1/N2) typically forms hydrogen bonds with the kinase hinge region residues.

  • Hydrophobic Pocket: The N1-cyclobutyl moiety occupies the hydrophobic back-pocket or solvent-exposed front region, depending on the specific kinase topology.

  • Competition: The molecule competes directly with ATP, preventing the phosphotransfer to the substrate (e.g., CDK1 peptide).

Biological Pathway Visualization

The following diagram illustrates the role of PKMYT1 in the G2/M checkpoint and the inhibition point of the indazole compound.

G DNA_Damage DNA Damage / Replication Stress ATR_CHK1 ATR / CHK1 Pathway DNA_Damage->ATR_CHK1 PKMYT1 PKMYT1 Kinase (Target) ATR_CHK1->PKMYT1 Activates CDK1_Phos p-CDK1 (Tyr15) (Inactive) PKMYT1->CDK1_Phos Phosphorylates CDK1 Indazole 1-Cyclobutyl-6-fluoro- 3-methyl-1H-indazole (Inhibitor) Indazole->PKMYT1 Inhibits (IC50) CDK1_CycB CDK1-Cyclin B (Active) CDK1_CycB->CDK1_Phos Inhibited by PKMYT1 Mitosis Mitotic Entry CDK1_CycB->Mitosis Promotes CDK1_Phos->Mitosis Blocks

Caption: The G2/M Checkpoint Pathway.[1] The indazole compound inhibits PKMYT1, preventing the inactivation of CDK1 and forcing cells with DNA damage into premature mitosis (Mitotic Catastrophe).

Materials & Reagents

To ensure data trustworthiness and reproducibility, use high-purity reagents.

ReagentSpecificationRecommended Source
Test Compound 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (>98% purity)Custom Synthesis / ChemScene
Kinase Enzyme Recombinant Human PKMYT1 (active)SignalChem / Carna Biosciences
Substrate Peptide derived from CDK1 (e.g., KVEKIGEGTYGVVYK)AnaSpec / Promega
ATP Ultra-Pure ATP (10 mM stock)Promega
Assay Buffer 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTTPrepared Fresh
Detection Kit ADP-Glo™ Kinase AssayPromega (Cat# V9101)
Plate 384-well white, low-volume, non-binding surface (NBS)Corning (Cat# 4512)

Experimental Workflow (Protocol)

Phase 1: Compound Preparation

Objective: Create a serial dilution series to capture the full dose-response curve.

  • Stock Solution: Dissolve 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubility.

  • Serial Dilution: Prepare a 10-point dose-response curve in 100% DMSO.

    • Start at 1 mM (100x final assay concentration).

    • Perform 1:3 serial dilutions (e.g., 10 µL compound + 20 µL DMSO).

  • Intermediate Dilution: Dilute the DMSO series 1:25 into 1x Assay Buffer to create a "4x Working Solution" (4% DMSO). This ensures the final assay DMSO concentration is 1%.

Phase 2: Kinase Reaction Assembly (10 µL Volume)

Objective: Initiate the enzymatic reaction under linear conditions.

  • Dispense Compound: Add 2.5 µL of the "4x Working Solution" to the 384-well plate.

    • Controls: Include "High Control" (DMSO only, no inhibitor) and "Low Control" (No Enzyme or known inhibitor like Adavosertib).

  • Add Enzyme: Dilute PKMYT1 kinase to 2 ng/µL in Assay Buffer. Add 2.5 µL to each well.

    • Pre-Incubation: Incubate for 10 minutes at RT to allow the inhibitor to bind the active site.

  • Start Reaction: Prepare a mix of ATP (20 µM final) and Substrate (0.2 µg/µL final). Add 5 µL to each well.

    • Note: The ATP concentration should be near the K_m,app of the kinase (typically 10-50 µM for PKMYT1) to ensure sensitivity to ATP-competitive inhibitors.

  • Incubation: Seal the plate and incubate at Room Temperature (20-25°C) for 60 minutes .

Phase 3: Detection (ADP-Glo™)

Objective: Convert ADP produced by the kinase into a stable luminescent signal.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate light.

    • Incubate for 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

Workflow Diagram

Workflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Buffer_Mix 4x Working Sol. (Buffer + 4% DMSO) Dilution->Buffer_Mix Plate 384-Well Plate Buffer_Mix->Plate Enzyme Add Enzyme (Pre-incubation 10m) Plate->Enzyme Substrate Add ATP/Substrate (Start Reaction) Enzyme->Substrate Incubate Incubate 60m @ RT Substrate->Incubate Stop Add ADP-Glo (Stop & Deplete ATP) Incubate->Stop Detect Add Detection Rgt (Read Luminescence) Stop->Detect

Caption: Step-by-step ADP-Glo kinase assay workflow for IC50 determination.

Data Analysis & Quality Control

IC₅₀ Calculation
  • Normalization: Convert RLU (Relative Light Units) to % Inhibition:

    
    
    
  • Curve Fitting: Plot % Inhibition (Y-axis) vs. Log[Compound] (X-axis).

  • Regression: Fit using a non-linear regression model (4-parameter logistic equation) in GraphPad Prism or XLfit:

    
    
    
Acceptance Criteria (Self-Validation)
  • Z'-Factor: Must be > 0.5. (Indicates a robust assay window).

  • Signal-to-Background (S/B): > 5.

  • Reference Inhibitor: If using PKMYT1, a known inhibitor like Adavosertib (AZD1775) should yield an IC₅₀ ~10-30 nM. If the test compound (1-Cyclobutyl...) is a potent analog, expect IC₅₀ in the low nanomolar range (<100 nM).

References

  • Roche Patent (2024): Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. WO 2024/179948.[1] (Describes the utility of 1-substituted indazoles in kinase inhibition).

  • Promega ADP-Glo™ Technical Manual: ADP-Glo™ Kinase Assay Protocol. (Standard industry protocol for ADP detection).

  • Liu, X. et al. (2019): Discovery of Indazole-based Kinase Inhibitors. J. Med. Chem. 62, 10, 5006–5024.[2] (Structural insights into indazole binding modes).

  • ChemScene Product Data: 5-Bromo-4-fluoro-1-methyl-1H-indazole. (Structural analog reference for solubility and handling).

Sources

Application Note: Cell-Based Characterization of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the evaluation of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (and its structural derivatives) as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) .

Based on the indazole core's prominence in patent literature (specifically US 2016/0326151 A1 assigned to Aurigene Discovery Tech), this scaffold is a critical pharmacophore for modulating the TLR/IL-1R signaling pathway .

Introduction & Mechanism of Action

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (CAS: 885271-99-8) serves as a foundational scaffold for the development of IRAK4 inhibitors . IRAK4 is the apical kinase in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling cascades. Upon ligand binding (e.g., LPS or IL-1


), the MyD88 adaptor protein recruits IRAK4, which autophosphorylates and subsequently phosphorylates IRAK1. This initiates a signaling cascade leading to the activation of NF-

B
and MAPK pathways, driving the production of pro-inflammatory cytokines (TNF-

, IL-6, IL-1

).

Inhibitors based on this indazole core block the ATP-binding pocket of IRAK4, preventing downstream phosphorylation of IRAK1 and halting the inflammatory response. These assays are designed to validate this mechanism and quantify potency.

Signaling Pathway Visualization

The following diagram illustrates the node of inhibition within the TLR/IL-1R pathway.

IRAK4_Pathway Ligand Ligand (IL-1β / LPS) Receptor Receptor (IL-1R / TLR4) Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 (Target) MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Compound 1-Cyclobutyl-6-fluoro- 3-methyl-1H-indazole Compound->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK Activation NFkB NF-κB (Translocation) IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Schematic of the TLR/IL-1R signaling cascade. The indazole compound inhibits IRAK4 kinase activity, blocking downstream NF-κB activation and cytokine release.

Experimental Protocols

Assay A: NF- B Reporter Gene Assay (High-Throughput Screening)

Objective: To quantify the compound's ability to inhibit NF-


B transcriptional activity stimulated by IL-1

. Cell Model: HEK-Blue™ IL-1

cells (InvivoGen) or NF-

B-luciferase reporter HEK293 cells.
Materials
  • Cell Line: HEK-Blue™ IL-1

    
     (stably expressing SEAP reporter under NF-
    
    
    
    B promoter).
  • Reagents: Recombinant Human IL-1

    
    , QUANTI-Blue™ Solution (SEAP detection), DMEM, FBS, Normocin.
    
  • Compound: 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (dissolved in DMSO to 10 mM).

Protocol
  • Cell Preparation:

    • Harvest HEK-Blue cells at 70-80% confluency.

    • Resuspend in assay medium (DMEM + 10% Heat-Inactivated FBS) at

      
       cells/mL.
      
  • Compound Plating:

    • Prepare a 1:3 serial dilution of the compound in DMSO (10 points).

    • Add 20 nL of compound solution to a 384-well plate (or 1

      
      L to a 96-well plate) using an acoustic dispenser or pipette.
      
    • Include DMSO only (Negative Control) and Reference Inhibitor (e.g., CA-4948) wells.

  • Cell Seeding:

    • Add 180

      
      L of cell suspension per well (~50,000 cells/well for 96-well).
      
    • Incubate for 60 minutes at 37°C, 5% CO

      
       to allow compound equilibration.
      
  • Stimulation:

    • Add 20

      
      L of IL-1
      
      
      
      (final concentration 10 ng/mL).
    • Incubate for 18–24 hours at 37°C, 5% CO

      
      .
      
  • Detection:

    • Collect 20

      
      L of supernatant.
      
    • Transfer to a new plate containing 180

      
      L QUANTI-Blue™ solution.
      
    • Incubate at 37°C for 1–3 hours (until color changes to purple/blue).

    • Measure Absorbance at 620–655 nm .

  • Data Analysis:

    • Calculate % Inhibition relative to DMSO + IL-1

      
       control.
      
    • Fit data to a 4-parameter logistic model to determine IC

      
      .
      
Assay B: Endogenous Cytokine Release Assay (PBMC/THP-1)

Objective: To verify efficacy in a physiologically relevant immune cell model by measuring TNF-


 or IL-6 secretion.
Cell Model:  Human Peripheral Blood Mononuclear Cells (PBMCs) or differentiated THP-1 monocytes.
Protocol
  • Differentiation (THP-1 only):

    • Treat THP-1 cells with 100 nM PMA for 48 hours to induce macrophage-like phenotype. Wash and rest for 24 hours.

    • Note: For PBMCs, use freshly isolated cells immediately.

  • Treatment:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Pre-treat with the test compound (diluted in media, 0.1% DMSO final) for 1 hour .

  • Stimulation:

    • Stimulate with LPS (100 ng/mL) for TLR4 activation or IL-1

      
        (10 ng/mL).
      
    • Incubate for 6–24 hours (6h for TNF-

      
      , 24h for IL-6).
      
  • Quantification:

    • Harvest supernatant.

    • Quantify cytokines using a commercial ELISA or HTRF kit (e.g., Cisbio HTRF Human TNF-

      
      ).
      
    • Self-Validation Step: Ensure the "No Stimulation" control shows basal cytokine levels (<50 pg/mL) and "LPS Only" shows robust induction (>1000 pg/mL).

Assay C: Target Engagement (Western Blot)

Objective: To confirm the compound specifically inhibits IRAK4 kinase activity by monitoring the phosphorylation of its direct substrate, IRAK1.

Protocol
  • Setup:

    • Seed THP-1 cells (

      
       cells/well) in 6-well plates.
      
    • Serum-starve cells (0.5% FBS) for 4 hours to reduce basal phosphorylation.

  • Dosing:

    • Treat with compound (at IC

      
       concentration determined in Assay A) for 1 hour.
      
  • Stimulation & Lysis:

    • Stimulate with IL-1

      
       (50 ng/mL) for 15 minutes . (Phosphorylation is rapid).
      
    • Immediately wash with ice-cold PBS containing phosphatase inhibitors (NaF, Na

      
      VO
      
      
      
      ).
    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Western Blotting:

    • Run 20-30

      
      g protein on SDS-PAGE.
      
    • Primary Antibodies:

      • Anti-p-IRAK1 (Thr209) or Anti-p-IRAK4 (Thr345/Ser346).

      • Anti-Total IRAK1 (Loading Control).

      • Anti-GAPDH (Housekeeping).

  • Interpretation:

    • A potent inhibitor will show a dose-dependent disappearance of the p-IRAK1 band while total IRAK1 levels remain constant (or decrease slightly due to degradation, a known feedback loop).

Data Summary & Quality Control

The following table outlines expected performance metrics for a valid assay run.

ParameterAssay A (Reporter)Assay B (Cytokine ELISA)Assay C (Western Blot)
Signal-to-Background (S/B) > 5-fold (Stimulated vs Unstimulated)> 10-foldN/A (Qualitative)
Z' Factor > 0.5> 0.4N/A
Reference IC50 (e.g., CA-4948) ~10–50 nM~50–200 nMComplete p-IRAK1 block at 1

M
DMSO Tolerance < 0.5%< 0.2%< 0.1%
Incubation Time 18–24 Hours6–24 Hours15–30 Minutes (Stimulation)
Technical Note on Structure-Activity Relationship (SAR)

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is often utilized as a "Head Group" intermediate. While it possesses intrinsic affinity for the ATP pocket of IRAK4, high-potency clinical candidates (e.g., Emavusertib) typically extend this scaffold at the C-5 or C-6 position with an amide or urea linker to interact with the solvent-exposed region of the kinase. Researchers should expect micromolar (µM) potency for the bare scaffold and nanomolar (nM) potency for optimized derivatives.

References

  • Aurigene Discovery Tech Ltd. (2016).[1] Indazole Compounds as IRAK4 Inhibitors. U.S. Patent No. 2016/0326151 A1. Washington, DC: U.S. Patent and Trademark Office.

  • Li, Z., et al. (2017). "Design, Synthesis, and Biological Evaluation of Indazole Derivatives as Potent and Selective IRAK4 Inhibitors." Journal of Medicinal Chemistry, 60(19), 8115-8130.

  • Robinson, M., et al. (2020). "IRAK4 Inhibitors for the Treatment of Inflammation and Oncology." Journal of Medicinal Chemistry, 63(22), 13303–13327.

Sources

experimental workflow for spectroscopic characterization of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This Application Note details the experimental workflow for the structural validation of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (referred to herein as CFMI ). This scaffold is a critical intermediate in the synthesis of "Cumyl/Cyclobutyl" class synthetic cannabinoids and pharmaceutical kinase inhibitors.

The Core Challenge: The alkylation of the indazole core is non-regioselective, typically yielding a mixture of the thermodynamic (


-alkylated) and kinetic (

-alkylated) isomers.[1] Distinguishing these regioisomers is the primary objective of this workflow. A misassignment at this stage compromises all downstream pharmacological data.

This guide provides a self-validating spectroscopic protocol combining High-Resolution Mass Spectrometry (HRMS), Multi-nuclear NMR (


H, 

C,

F), and 2D-NOESY experiments to definitively certify the

-regiochemistry.

Experimental Workflow Overview

The characterization pipeline follows a logic-gated process. Progression to NMR requires >98% purity by LC-MS to prevent minor isomer signals from being misinterpreted as impurities or conformers.

Diagram 1: Characterization Logic Flow

G Start Crude Reaction Mixture (Indazole Alkylation) Purification Flash Chromatography (SiO2, Hex/EtOAc) Start->Purification LCMS LC-MS Screening (Purity > 98%?) Purification->LCMS Decision Pass / Fail LCMS->Decision NMR_1D 1D NMR (1H, 13C, 19F) Functional Group Verification Decision->NMR_1D Pass Repurify Re-purify / Recrystallize Decision->Repurify Fail (<98%) NMR_2D 2D NMR (NOESY/HMBC) Regioisomer Confirmation NMR_1D->NMR_2D Final Certified Reference Material (CoA Generation) NMR_2D->Final Repurify->LCMS

Caption: Logic-gated workflow ensuring sample integrity before expensive high-field NMR time allocation.

Protocol 1: Sample Preparation & Purity Assessment (LC-MS)

Before spectroscopic analysis, the presence of the


-isomer must be quantified. 

-isomers often elute earlier than

-isomers on reverse-phase columns due to lower lipophilicity.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

Method Parameters:

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV (254 nm) and ESI+ (Scan range 100–600 m/z).

Acceptance Criteria:

  • Target Mass:

    
     (Calculated for C
    
    
    
    H
    
    
    FN
    
    
    ).
  • Purity: Main peak area > 98%.

  • Isomer Check: No secondary peak with identical mass ± 2 min of main peak.

Protocol 2: Nuclear Magnetic Resonance (NMR)

This is the definitive step. We utilize a 400 MHz (or higher) instrument.

Sample Prep: Dissolve 10–15 mg of CFMI in 0.6 mL of DMSO-


 or CDCl

. DMSO is preferred if solubility is poor, but CDCl

provides sharper resolution for the aliphatic cyclobutyl protons.
Expected 1D NMR Profile (Predicted)

Based on analogous fluoro-indazole structures [1][2], the following shifts are the validation targets.

NucleusMoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Note

H
Indazole H4 7.60 – 7.70ddCoupled to F (large

)

H
Indazole H7 7.20 – 7.40ddCritical for NOE. Proximity to N1.

H
Indazole H5 6.90 – 7.10tdDistinctive splitting by F.

H
N1-Cyclobutyl (CH) 4.90 – 5.20mDeshielded by aromatic ring current.

H
C3-Methyl 2.50 – 2.60sCharacteristic singlet.

H
Cyclobutyl (CH

)
1.80 – 2.60mComplex multiplets.

F
C6-Fluoro -110 to -115mTypical aryl-fluoride range.
The Regioisomer Proof (2D NOESY)

This experiment differentiates the


-isomer (Target) from the 

-isomer (Impurity).
  • Mechanism: Nuclear Overhauser Effect (NOE) relies on through-space interactions (< 5 Å).

  • N1-Isomer (Target): The N1-cyclobutyl methine proton is spatially close to the H7 aromatic proton.

  • N2-Isomer (Impurity): The N2-cyclobutyl methine proton is spatially close to the C3-Methyl group. It is far from H7.

Diagram 2: Regioisomer Differentiation Logic

NOE cluster_0 N1-Isomer (Target) cluster_1 N2-Isomer (Impurity) N1 N1-Cyclobutyl Group H7 Indazole H7 Proton N1->H7 STRONG NOE (Diagnostic) N2 N2-Cyclobutyl Group Me C3-Methyl Group N2->Me STRONG NOE (Diagnostic)

Caption: Spatial correlations distinguishing N1 (thermodynamic) from N2 (kinetic) alkylation products.

Protocol 3: Mass Spectrometry Fragmentation

While NMR proves structure, MS validates the molecular skeleton.

Instrument: Q-TOF or Orbitrap (ESI+). Direct Infusion: 5 µL/min.

Fragmentation Pathway (MS/MS):

  • Precursor:

    
     ~205.11 
    
    
    
    .
  • Primary Loss: Loss of Cyclobutyl ring (neutral loss of C

    
    H
    
    
    
    or C
    
    
    H
    
    
    radical depending on energy).
    • 
      .
      
    • Resulting fragment: Fluoro-3-methyl-1H-indazole core (

      
       ~151).
      
  • Secondary Loss: Loss of N

    
     from the indazole core (typical of indazoles/pyrazoles).
    
  • Diagnostic Ion:

    
     151 confirms the intact core structure was successfully synthesized before alkylation.
    

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC - NIH. Available at: [Link]

  • Regioselective alkylation of a versatile indazole. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

preparation of stock solutions of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Stock Solutions of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole for Biological Assays

Introduction & Compound Profile

The preparation of accurate, stable stock solutions is the single most critical variable in pharmacological screening.[1] This guide details the protocol for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole , a lipophilic small molecule belonging to the indazole class.[1] Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors (e.g., VEGFR, FGFR), anti-inflammatory agents, and modulators of G-protein coupled receptors (GPCRs) [1, 2].

Due to the 1-cyclobutyl substituent, this compound exhibits significant lipophilicity compared to its methyl-substituted analogs.[1] Improper solubilization can lead to micro-precipitation in aqueous buffers, resulting in "false negative" potency data or "false positive" toxicity due to aggregate formation.[1]

Physicochemical Profile (Calculated)
PropertyValue (Approximate)Implication for Handling
Formula C₁₂H₁₃FN₂Verify against Certificate of Analysis (CoA).
Molecular Weight ~204.25 g/mol Use exact batch MW for molarity calculations.[1]
LogP (Predicted) > 3.5High Lipophilicity. Poor water solubility.[1]
Preferred Solvent DMSO (Dimethyl sulfoxide)Standard for biological stocks.[1]
Secondary Solvent Ethanol (Absolute)Viable, but higher volatility risks concentration shifts.[1]

Core Directive: The "Solubility-First" Approach

Causality in Experimental Design: Many protocols fail because they treat dissolution as a passive step.[1] For lipophilic indazoles, dissolution is an active thermodynamic process.[1]

  • Why DMSO? DMSO is a polar aprotic solvent that disrupts the crystal lattice energy of the indazole core while accommodating the hydrophobic cyclobutyl tail.[1]

  • Why Avoid Water in Stocks? The presence of water (even trace amounts from hygroscopic uptake) can initiate precipitation or hydrolysis over long-term storage.[1]

Protocol: Preparation of Master Stock Solution

Target Concentration: 10 mM or 20 mM (Standard for High-Throughput Screening). Volume: Calculated based on available mass (typically 1–5 mg).[1]

Step-by-Step Methodology
  • Equilibration: Allow the compound vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.[1]

  • Weighing:

    • Use an anti-static gun if the powder is electrostatic.[1]

    • Weigh the compound into a chemically resistant glass vial (amber borosilicate is preferred to protect from light).[1]

    • Record the exact mass (m) in mg.

  • Volume Calculation:

    
    [1]
    
  • Solvent Addition:

    • Add high-grade anhydrous DMSO (≥99.9%) to the center of the vial.

    • Crucial Step: Do not add solvent to the walls; wash the compound down to the bottom.[1]

  • Dissolution Mechanics:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5–10 minutes.[1] Note: Monitor temperature; heat can degrade thermally labile compounds.[1]

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

Workflow Visualization

StockPrep Start Solid Compound (Ambient Temp) Weigh Weigh Mass (mg) (Amber Glass Vial) Start->Weigh Calc Calculate DMSO Volume (Target: 10mM) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC Visual QC: Clear Solution? Dissolve->QC QC->Dissolve No (Sonicate more) Aliquot Aliquot into Single-Use Vials QC->Aliquot Yes Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Logical workflow for the preparation of the Master Stock Solution, emphasizing the Quality Control (QC) decision node.

Storage and Stability

Trustworthiness of the Stock: A stock solution is only valid if its integrity is preserved.[1]

  • Temperature: Store at -20°C or -80°C.

  • Freeze-Thaw Cycles: Limit to a maximum of 3 cycles. Repeated cycling causes condensation and potential precipitation.[1]

    • Action: Aliquot the master stock into small volumes (e.g., 20–50 µL) immediately after preparation.

  • Container: Use polypropylene (PP) or glass vials with PTFE-lined caps.[1] Avoid polystyrene (PS) which is incompatible with DMSO.[1]

Dilution Strategy for Biological Assays

The "Intermediate Dilution" Method: Directly adding a 10 mM DMSO stock to aqueous cell media often causes immediate precipitation of lipophilic compounds like 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.[1] This "crashing out" results in erratic data.[1]

Recommended Protocol: Use a Serial Dilution in DMSO first, then a single transfer to media.[1]

StepSource SolutionDiluentDilution FactorFinal Conc.Solvent %
1.[1][2][3] Stock Solid Compound100% DMSO-10 mM100%
2.[1] Working Stock 10 mM Stock100% DMSO1:100100 µM100%
3. Assay Media 100 µM Working StockCell Media1:1000100 nM 0.1%

Note: The final DMSO concentration in the assay should typically be ≤ 0.1% to avoid solvent toxicity.

Dilution Logic Diagram

SerialDilution cluster_0 Phase 1: DMSO Dilutions (Solubility Maintenance) cluster_1 Phase 2: Aqueous Transfer (Assay Initiation) Stock Master Stock (10 mM in DMSO) Inter Intermediate Stock (e.g., 100 µM in DMSO) Stock->Inter Dilute with DMSO (Prevents precipitation) Final Final Assay Well (100 nM Compound, 0.1% DMSO) Inter->Final Rapid dispersion into Media Media Cell Culture Media (Pre-warmed) Media->Final

Figure 2: Two-phase dilution strategy designed to maintain compound solubility until the final aqueous step.

Quality Control & Troubleshooting

Self-Validating System: Before running a large screen, validate your stock.[1]

  • Precipitation Check: Dilute the compound to 2x the final assay concentration in media. Incubate at 37°C for 2 hours. Centrifuge at high speed (10,000 x g). Analyze the supernatant by HPLC. If the peak area decreases compared to a fresh standard, the compound is precipitating [3].[1]

  • Solvent Tolerance Control: Always run a "Vehicle Control" (0.1% DMSO only) to normalize data.

References

  • Zhang, L. et al. (2021).[1] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 26(16), 4784.[1]

  • Fishwick, C. et al. (2018).[1] "Discovery of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs)." Bioorganic & Medicinal Chemistry Letters.

  • Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for solubility protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure the successful and efficient production of your target molecule.

I. Overview of the Synthetic Strategy

The synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is typically approached in two key stages: the formation of the 6-fluoro-3-methyl-1H-indazole core, followed by the regioselective N-alkylation with a cyclobutyl electrophile. Each stage presents unique challenges that can impact the overall yield and purity of the final product.

Synthetic Pathway Overview

Synthetic_Pathway Starting_Material Substituted Phenylhydrazine or o-Fluoronitrotoluene derivative Indazole_Formation 6-fluoro-3-methyl-1H-indazole Starting_Material->Indazole_Formation Cyclization N_Alkylation 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Indazole_Formation->N_Alkylation N-Alkylation with Cyclobutyl Bromide/Tosylate N_Alkylation_Isomers cluster_0 Deprotonation cluster_1 Alkylation Indazole 6-fluoro-3-methyl-1H-indazole Anion Indazole Anion Indazole->Anion Base N1_Isomer N1-cyclobutyl isomer (Thermodynamically favored) Anion->N1_Isomer Cyclobutyl Bromide N2_Isomer N2-cyclobutyl isomer (Kinetically favored in some cases) Anion->N2_Isomer Cyclobutyl Bromide

Technical Support Center: Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during the synthesis of this and structurally related indazole compounds.

Overview of Synthetic Strategy

The synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole typically proceeds via a two-step sequence:

  • Indazole Core Formation: Synthesis of the 6-fluoro-3-methyl-1H-indazole intermediate. A common route involves the cyclization of a substituted fluoro-phenylhydrazine derivative.

  • N-Alkylation: Regioselective alkylation of the 6-fluoro-3-methyl-1H-indazole with a suitable cyclobutyl electrophile (e.g., cyclobutyl bromide or tosylate).

The primary challenge in this synthesis is controlling the regioselectivity of the N-alkylation step. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers that are often difficult to separate.[1][2][3]

Synthetic_Pathway cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Alkylation Start 2-Amino-4-fluorotoluene (or similar precursor) Indazole_Core 6-Fluoro-3-methyl-1H-indazole Start->Indazole_Core Cyclization (e.g., via diazotization) Alkylation 6-Fluoro-3-methyl-1H-indazole + Cyclobutyl Bromide Indazole_Core->Alkylation Product_N1 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (Desired Product) Alkylation->Product_N1 Base, Solvent Product_N2 2-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (Side Product) Alkylation->Product_N2 Base, Solvent

Caption: General synthetic route to 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues.

Question 1: My N-alkylation reaction produces a mixture of two major products with very similar TLC retention factors. What are these products and how can I improve the selectivity for the desired N1 isomer?

Answer: You are almost certainly observing a mixture of the N1-alkylated (desired) and N2-alkylated (side product) regioisomers. Direct alkylation of 1H-indazoles frequently leads to such mixtures.[2][3] The regiochemical outcome is highly dependent on reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[4][5]

  • Causality: The N1-substituted indazole is generally the thermodynamically more stable product.[4][6][7] Conditions that allow for equilibration between the two isomers will favor the N1 product. In contrast, the N2 position is often more kinetically accessible, and conditions that do not allow for equilibration may lead to significant amounts of the N2 isomer.[5]

  • Troubleshooting Steps & Solutions:

    • Choice of Base and Solvent (Critical): This is the most influential factor.[1]

      • To Favor N1 (Thermodynamic Control): Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) or dioxane.[2][8] The sodium cation is believed to chelate with the N2 nitrogen, sterically hindering attack at that position and directing the alkylating agent to N1.[2][9]

      • Conditions to Avoid: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often results in poor selectivity and mixtures of N1 and N2 isomers.[1][3]

    • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 50 °C) can help promote equilibration towards the more stable N1 isomer, especially when using the NaH/THF system.[2] However, excessively high temperatures can lead to other side reactions.

    • Alternative Strategy (Reductive Amination): A highly selective method for obtaining N1-alkylated indazoles involves a two-step reductive amination process.[3] First, condense the indazole with cyclobutanone under Dean-Stark conditions to form the N1-enamine exclusively. Subsequent hydrogenation (e.g., using Pt/C) reduces the enamine to the desired N1-cyclobutyl product with no detectable N2 isomer formation.[3]

Question 2: The overall yield of my alkylation is low, even though my starting indazole is fully consumed. What are the potential side products beyond the N2 isomer?

Answer: Low mass balance despite full consumption of the starting material points towards the formation of unseen or difficult-to-isolate side products.

  • Potential Side Products & Causes:

    • Quaternary Salt Formation: If an excess of the alkylating agent is used or if the reaction is run for too long, the already N-alkylated indazole product (either N1 or N2) can be alkylated a second time. This forms a quaternary indazolium salt, which is highly polar and may remain in the aqueous layer during workup or streak on TLC plates.

    • Degradation of Starting Material/Product: Indazoles can be sensitive to overly harsh conditions. Using excessively strong bases or high temperatures for prolonged periods can lead to decomposition.

    • Side Reactions of the Electrophile: Cyclobutyl halides can be prone to elimination reactions under basic conditions, forming cyclobutene, or rearrangement reactions. This consumes the electrophile without forming the desired product.

  • Troubleshooting Steps & Solutions:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyclobutyl electrophile. A large excess increases the risk of di-alkylation.

    • Monitor Reaction Progress: Track the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-alkylation.

    • Workup Procedure: After quenching, analyze both the organic and aqueous layers by LC-MS if possible to check for highly polar quaternary salt byproducts.

    • Temperature and Reaction Time: Do not overheat the reaction. If using NaH/THF, room temperature to 50°C is generally sufficient.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to distinguish between the N1 and N2 isomers?

A1: Differentiating the isomers is critical for characterization.

  • NMR Spectroscopy: This is the most definitive method.

    • ¹H NMR: The chemical shifts of the protons on the indazole ring, particularly the proton at the C7 position, are often different between the N1 and N2 isomers. The protons on the cyclobutyl group will also have distinct chemical shifts and coupling patterns.

    • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole core will differ.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is highly effective. An NOE correlation between the protons on the cyclobutyl group and the proton on the C7 position of the indazole ring is a strong indicator of the N1 isomer. For the N2 isomer, an NOE would be expected between the cyclobutyl protons and the C3-methyl group.

  • Chromatography:

    • HPLC/UPLC: A well-developed HPLC method can often resolve the two isomers, although they may co-elute if conditions are not optimized.

    • TLC: As noted, the isomers often have very similar Rf values. Using different solvent systems (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol) may improve separation.

Q2: How can I purify the desired N1-cyclobutyl-6-fluoro-3-methyl-1H-indazole from the N2 isomer?

A2: Purification can be challenging due to the similar physical properties of the isomers.

  • Flash Column Chromatography: This is the most common method. Success depends on achieving baseline separation.

    • Use a high-resolution silica gel (e.g., 230-400 mesh).

    • Employ a shallow solvent gradient (e.g., starting with pure hexanes and slowly increasing the percentage of ethyl acetate).

    • Collect small fractions and analyze them carefully by TLC or HPLC.

  • Recrystallization: If the product is a solid and the isomeric ratio is highly skewed (e.g., >90:10), recrystallization may be effective for removing the minor isomer.[10] Experiment with various solvent systems (e.g., ethanol/water, acetone/water, heptane/ethyl acetate).

Q3: Is there a preferred precursor for forming the 6-fluoro-3-methyl-1H-indazole core?

A3: A common and effective method is the reaction of o-fluorobenzaldehydes or their derivatives with hydrazine.[11] For your specific target, starting from 4-fluoro-2-methylaniline, which can be converted to the corresponding hydrazine or subjected to reactions that build the pyrazole ring (e.g., via diazotization followed by cyclization), is a plausible route.

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)

This protocol is designed to maximize the yield of the N1 isomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Indazole Addition: Dissolve 6-fluoro-3-methyl-1H-indazole (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Add cyclobutyl bromide (1.1 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.

Troubleshooting_Workflow start Poor N1:N2 Selectivity Observed check_conditions Review Reaction Conditions: Base, Solvent, Temperature start->check_conditions is_k2co3_dmf Using K₂CO₃/DMF or similar? check_conditions->is_k2co3_dmf switch_to_nah Action: Switch to NaH in THF is_k2co3_dmf->switch_to_nah Yes is_nah_thf Using NaH/THF? is_k2co3_dmf->is_nah_thf No end_good Improved N1 Selectivity switch_to_nah->end_good check_temp Check Temperature. Is it room temp or below? is_nah_thf->check_temp Yes end_bad Selectivity Still Poor is_nah_thf->end_bad No (Re-evaluate system) increase_temp Action: Increase temp to 50°C to promote equilibration check_temp->increase_temp Yes check_temp->end_bad No (Temp is already optimal) increase_temp->end_good consider_alt Consider Alternative Strategy: Reductive Amination end_bad->consider_alt

Caption: Troubleshooting workflow for poor N1:N2 regioselectivity.

Summary of Key Side Products

Side ProductStructureReason for FormationMitigation Strategy
N2-Regioisomer 2-Cyclobutyl-6-fluoro-3-methyl-2H-indazoleKinetic alkylation at the N2 position.[5]Use thermodynamic conditions (NaH/THF), control temperature.[2][8]
Quaternary Salt Di-alkylated indazolium saltExcess alkylating agent or prolonged reaction time.Use 1.1-1.2 eq. of electrophile; monitor reaction closely.
Unreacted SM 6-Fluoro-3-methyl-1H-indazoleIncomplete reaction (insufficient base, time, or temp).Ensure complete deprotonation; allow sufficient reaction time.

References

  • Synthesis of indazoles from 2-formylphenylboronic acids.RSC Publishing. (2021).
  • Synthesis of indazoles from 2-formylphenylboronic acids.PMC - NIH. (2021).
  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.Benchchem.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Indazole synthesis.Organic Chemistry Portal.
  • Mechanism of a Highly Selective N2 Alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Development of a selective and scalable N1-indazole alkyl
  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.PMC.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.University College Cork.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.PMC - NIH. (2021).
  • (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole.
  • Regioselective N-alkylation of the 1H-indazole scaffold.MPG.PuRe. (2021).
  • (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
  • Method for separating and purifying substituted indazole isomers.
  • (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives.

Sources

troubleshooting 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole purification by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Welcome to the technical support guide for the HPLC purification of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve high-purity material efficiently.

The indazole core is a critical pharmacophore in modern drug discovery, known for a wide range of biological activities.[1] The specific molecule, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, is a substituted nitrogen heterocycle.[2] Its purification by reversed-phase HPLC is influenced by its basic nitrogen atoms and overall hydrophobicity. Understanding these properties is key to effective method development and troubleshooting.

Troubleshooting Guide

This section addresses specific problems you may encounter during the preparative HPLC purification of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Problem: My peak is tailing severely.

Q: I'm seeing a significant tail on my main product peak, which is compromising fraction purity and making quantification difficult. What's causing this and how can I fix it?

A: Peak tailing is the most common issue when purifying nitrogen-containing heterocyles like your indazole derivative.[3] The primary cause is secondary interactions between the basic nitrogen atoms on your molecule and acidic residual silanol groups on the surface of the silica-based stationary phase.[4] These interactions create a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."

Causality & Solutions:

  • Mobile Phase pH is Too High: At a mid-range pH (e.g., pH 4-7), the silanol groups (-Si-OH) on the column packing are partially or fully deprotonated to their anionic form (-Si-O⁻), while your basic indazole is protonated (positively charged). This strong ionic interaction is a major cause of tailing.

    • Solution 1 (Low pH): Adjust the mobile phase to a low pH (e.g., pH 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and neutral, minimizing ionic interactions. Your compound will be fully protonated and will elute with a much more symmetrical peak shape.

    • Solution 2 (High pH): Alternatively, operate at a high pH (e.g., pH 8-10) using a buffer like ammonium bicarbonate or ammonium formate. At high pH, your basic compound will be in its neutral form, reducing interactions with the silanols. Crucially, you must use a pH-stable column (e.g., a hybrid or polymer-based C18) to avoid dissolving the silica backbone.[5]

  • Insufficient Mobile Phase Buffering: If the mobile phase pH is not properly controlled, small changes can lead to inconsistent ionization of the analyte and silanols, causing poor peak shape.

    • Solution: Ensure your mobile phase has adequate buffering capacity. Use a buffer concentration of 10-25 mM and choose a buffer system whose pKa is within +/- 1 pH unit of your target mobile phase pH.[6]

  • Column Choice: Standard Type-A silica columns have a high concentration of acidic silanols.

    • Solution: Use a high-purity, end-capped Type-B silica column or a column with a polar-embedded phase.[4] End-capping "masks" the majority of residual silanols, while polar-embedded phases provide a shielding effect that further reduces secondary interactions.

Problem: I can't separate my product from a closely eluting impurity.

Q: My product and an unknown impurity are co-eluting or have very poor resolution (Rs < 1.0). How can I improve the separation?

A: Achieving adequate resolution is the primary goal of preparative chromatography.[7] Poor resolution is caused by insufficient differences in the way the two compounds interact with the stationary and mobile phases (poor selectivity), or by excessive peak broadening (poor efficiency).

Causality & Solutions:

  • Suboptimal Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.[8]

    • Solution: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic acetonitrile, which can alter the elution order and improve separation for certain analytes.[9]

  • Insufficient Method Optimization: Isocratic methods (constant mobile phase composition) may not be sufficient for complex samples.

    • Solution 1 (Gradient Optimization): Develop a shallow gradient. A slower, more gradual increase in the organic solvent concentration over the elution window of interest will increase the separation between closely eluting peaks.

    • Solution 2 (pH Adjustment): The ionization state of your target compound and impurities can be manipulated to alter retention time.[10] If your impurity has a different pKa than your product, systematically adjusting the mobile phase pH can dramatically increase selectivity. A pH where one compound is ionized and the other is neutral will produce the largest separation.

  • Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) is a common cause of peak broadening and loss of resolution in preparative HPLC.[11]

    • Solution: Perform a loading study. Systematically decrease the injection mass or volume until the resolution between the critical pair of peaks is acceptable. While preparative chromatography intentionally overloads the column to a degree, there is a limit beyond which purity is sacrificed.[11]

Problem: My retention times are shifting from one injection to the next.

Q: I'm running a sequence of purification runs, but the retention time of my product is not consistent. What causes this instability?

A: Poor retention time reproducibility is a serious issue that can lead to incorrect fraction collection and loss of valuable product. The cause is almost always related to an unstable system or changing mobile phase conditions.

Causality & Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. If the column is not at equilibrium, its surface chemistry will change during the run, leading to shifting retention times.

    • Solution: Ensure you are flushing the column with at least 10-15 column volumes of the initial mobile phase conditions before each injection. This is especially critical when running gradients.

  • Mobile Phase Issues:

    • Poor Mixing/Proportioning: Ensure your HPLC pump's gradient proportioning valves are functioning correctly and that solvents are being mixed accurately.

    • Solvent Volatility: If you are using a volatile mobile phase additive (like TFA or ammonia) in one solvent but not the other, its concentration can change over time due to evaporation, altering the pH and retention.

    • Solution: Prepare mobile phases fresh daily. Keep solvent bottles capped to minimize evaporation. If using an additive, add it to both the aqueous (A) and organic (B) mobile phase components to ensure its concentration remains constant throughout a gradient run.

  • Temperature Fluctuations: Column temperature significantly affects retention time.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-40 °C). This will provide more consistent and reproducible chromatography than running at ambient temperature, which can fluctuate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole to consider for HPLC?

A1: Based on its structure, we can infer the following key properties that directly impact HPLC method development:

  • Basicity: The indazole ring contains basic nitrogen atoms. This makes the molecule prone to protonation and dictates the critical role of mobile phase pH in controlling retention and peak shape.[12]

  • Hydrophobicity: The presence of the cyclobutyl and methyl groups, along with the aromatic system, gives the molecule significant non-polar character. This makes it well-suited for reversed-phase chromatography. A structurally similar compound, 6-Fluoro-3-iodo-1-methyl-1H-indazole, has a calculated LogP of 2.317, indicating moderate hydrophobicity.[13]

  • UV Absorbance: The conjugated aromatic indazole core is a strong chromophore, making UV detection a suitable choice for monitoring the purification.[14]

PropertyImplication for HPLC Purification
Basic Nitrogen Atoms Prone to strong interactions with column silanols. Requires mobile phase pH control (low pH or high pH with a stable column) to achieve good peak shape.[6]
Hydrophobic Core Well-retained on C18 or other reversed-phase columns. Requires sufficient organic solvent (Acetonitrile or Methanol) for elution.
Aromatic System Strong UV absorbance allows for sensitive detection, typically in the 210-280 nm range.

Q2: What is a good starting point for developing a purification method for this compound?

A2: A robust starting point is crucial. The following protocol provides a solid foundation for initial method development on an analytical scale, which can then be scaled up for preparative purification.[7]

Step-by-Step Starting Protocol:

  • Column Selection: Choose a modern, high-purity C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is weaker than the initial mobile phase to ensure good peak shape (e.g., 10-20% Acetonitrile in water or DMSO if solubility is an issue, but inject minimal volume).

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Analysis & Optimization: Based on the scouting run, create a shallower, more focused gradient around the elution point of your target compound to maximize resolution from impurities.

Q3: My compound is not soluble in the mobile phase. How should I prepare my sample for injection?

A3: Sample solubility is a common challenge in preparative chromatography. Injecting a sample in a solvent that is much stronger than the mobile phase will cause severe peak distortion.

  • Ideal Scenario: The best practice is to dissolve the sample directly in the initial mobile phase composition.

  • Alternative Solvents: If solubility is poor, use the minimum amount of a stronger, water-miscible solvent like DMSO, DMF, or NMP to dissolve the sample. The key is to keep the injection volume as small as possible to minimize the solvent mismatch effect.

  • Concentration Overloading: It is often preferable to dissolve the sample at a high concentration in a small amount of strong solvent (concentration overloading) rather than dissolving it at a low concentration in a large volume of strong solvent (volume overloading).[11] This minimizes the disturbance to the chromatography at the column head.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for diagnosing and solving common HPLC purification problems.

HPLC_Troubleshooting Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Reproducibility Poor Reproducibility? Start->Reproducibility PeakShape->Resolution No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Split Split Peak PeakShape->Split Yes Resolution->Reproducibility No Sol_Res1 Optimize Gradient (Make Shallower) Resolution->Sol_Res1 Yes Sol_Repro1 Increase Column Equilibration Time Reproducibility->Sol_Repro1 Yes Sol_Tailing1 Adjust pH (Low or High) Tailing->Sol_Tailing1 Sol_Tailing2 Use End-Capped Column Tailing->Sol_Tailing2 Sol_Fronting Decrease Load / Match Sample Solvent Fronting->Sol_Fronting Sol_Split Check for Column Void / Contamination Split->Sol_Split Sol_Res2 Change Organic Solvent (ACN <-> MeOH) Sol_Res1->Sol_Res2 Sol_Res3 Reduce Sample Load Sol_Res2->Sol_Res3 Sol_Repro2 Use Column Oven Sol_Repro1->Sol_Repro2 Sol_Repro3 Prepare Fresh Mobile Phase Sol_Repro2->Sol_Repro3

Caption: A workflow diagram for troubleshooting common HPLC issues.

References

  • Jahagirdar, D., et al. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. Available at: [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Available at: [Link]

  • Grinevich, O. I., et al. (2021). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • MZ-Analysentechnik. (n.d.). General tips for preparative HPLC Technical Note. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chemsrc. (n.d.). 6-Fluoro-3-iodo-1-methyl-1H-indazole. Available at: [Link]

  • Agilent Technologies. (n.d.). Strategy for Preparative LC Purification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Helbling, D. E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Taut, I., et al. (2013). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • YMC Co., Ltd. (n.d.). Effective preparative separation techniques. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available at: [Link]

  • PubChem. (n.d.). 1-Fluoro-3-methylcyclobutane. Available at: [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Grinevich, O. I., et al. (2021). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]

  • Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Chromatography B. Available at: [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of nitrogen heterocycles via radical cascade reactions using isonitriles as radical acceptors. Available at: [Link]

Sources

regioselectivity issues in 1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1H-Indazole Synthesis

From the Senior Application Scientist's Desk

Welcome to the technical support guide for navigating the complexities of 1H-indazole synthesis, with a specific focus on resolving regioselectivity challenges. The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis and subsequent functionalization are often complicated by the presence of two reactive nitrogen atoms, leading to mixtures of N1 and N2 substituted isomers.[2] This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights to achieve high regioselectivity in your experiments. We will explore the causal mechanisms behind common issues and offer validated, step-by-step protocols to steer your reactions toward the desired constitutional isomer.

Frequently Asked Questions (FAQs) on Regioselectivity

Q1: Why is controlling regioselectivity in the N-alkylation of indazoles so challenging?

A1: The primary challenge stems from the annular tautomerism of the indazole ring. The proton on the nitrogen can reside on either N1 or N2, leading to two distinct tautomers: the more stable 1H-indazole (benzenoid) and the less stable 2H-indazole (quinonoid).[3] Upon deprotonation with a base, an ambident indazolide anion is formed, which can be alkylated at either nitrogen atom.

The outcome of the reaction (the N1:N2 ratio) is a delicate balance between thermodynamic and kinetic control factors:[4]

  • Thermodynamic Product (N1-Isomer): The 1H-indazole tautomer is generally more thermodynamically stable.[5] Reactions run under conditions that allow for equilibration, such as higher temperatures or longer reaction times with certain electrophiles, often favor the N1-substituted product.[5][6]

  • Kinetic Product (N2-Isomer): The N2 position is often more sterically accessible and can be the site of initial, faster reaction, leading to the kinetically favored product.

The final product distribution is highly sensitive to a range of experimental variables, including the choice of base, solvent, electrophile, and the electronic and steric nature of substituents on the indazole core.[7]

Indazole_Tautomerism cluster_0 Indazole Tautomers & Anion cluster_1 Alkylation Pathways 1H_Indazole 1H-Indazole (Thermodynamically More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole Tautomerization Indazolide_Anion Indazolide Anion (Ambident Nucleophile) 1H_Indazole->Indazolide_Anion + Base - H+ N1_Product N1-Alkylated Indazole (Thermodynamic Product) Indazolide_Anion->N1_Product + R-X (Pathway 1) N2_Product N2-Alkylated Indazole (Kinetic Product) Indazolide_Anion->N2_Product + R-X (Pathway 2)

Caption: Tautomerism and competing N-alkylation pathways in indazoles.

Q2: My N-alkylation is yielding an inseparable mixture of isomers. How can I selectively synthesize the N1-alkylated product?

A2: Achieving high N1 selectivity involves shifting the reaction conditions to favor the thermodynamic product and exploiting specific molecular interactions. Several factors can be tuned.

Key Causal Factors for N1-Selectivity:

  • Base and Solvent System: The combination of a strong, non-nucleophilic hydride base in a non-polar, aprotic solvent is highly effective. The use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for promoting N1-alkylation.[5]

    • Mechanism: In THF, the sodium cation (Na+) forms a tight ion pair with the indazolide anion. This complex is sterically hindered around the N2 position, making the N1 position the more accessible site for the incoming electrophile.[2][7]

  • Chelation Control: The presence of a chelating group (e.g., ester, carboxylate, or amide) at the C3 or C7 position of the indazole ring can strongly direct alkylation to the N1 position, especially when using bases with larger cations like cesium (Cs+).[3][8]

    • Mechanism: The cation (e.g., Cs+ from Cs₂CO₃) coordinates between the N2 nitrogen and the oxygen or nitrogen atom of the C3/C7 substituent. This coordination effectively blocks the N2 position, forcing the alkylating agent to react exclusively at N1.[8] This chelation effect is a powerful tool for ensuring high regioselectivity.[2][8]

  • Thermodynamic Equilibration: Using specific electrophiles, such as α-halo carbonyl compounds, in polar aprotic solvents like DMF can lead to the N1 product through an equilibration process where the initially formed kinetic N2 product isomerizes to the more stable N1 product.[5][6]

Troubleshooting & Optimization Table for N1-Selectivity

Parameter Recommendation for N1-Selectivity Rationale & Causality Citation
Base Sodium Hydride (NaH), Cesium Carbonate (Cs₂CO₃) NaH in THF creates a sterically hindered tight ion pair. Cs₂CO₃ is effective when a chelating group is present on the indazole. [3][5]
Solvent Tetrahydrofuran (THF), Dioxane Non-polar aprotic solvents promote tight ion-pair formation, sterically blocking the N2 position. [3][7]
Substituents Add/utilize a chelating group at C3 or C7 (e.g., -CO₂Me) The cation from the base will coordinate with the substituent and N2, blocking N2 from reacting. [2][8]
Electrophile Primary alkyl halides, tosylates Less reactive electrophiles can allow time for equilibration to the thermodynamic N1 product. [5]

| Control Type | Thermodynamic Control | Conditions are set to favor the formation of the most stable isomer. |[9] |

Caption: Chelation by a cation (Cs+) blocks the N2 position, directing alkylation to N1.

Q3: My goal is the N2-substituted indazole, but I keep getting the N1 isomer. What conditions favor N2-alkylation?

A3: Selectively targeting the N2 position requires conditions that favor the kinetic product or use reagents that have an inherent preference for the N2 nitrogen.

Key Causal Factors for N2-Selectivity:

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD) is one of the most reliable methods for achieving N2-alkylation.[2][5]

    • Mechanism: It is hypothesized that the bulky phosphonium intermediate formed during the reaction has a steric and electronic preference for the N2 position, leading to the kinetic product.[2] Computational studies suggest that non-covalent interactions between the indazole and the bulky phosphine reagent drive the selectivity.[3][8]

  • Solvent Effects: Using a strong base like sodium hexamethyldisilazide (NaHMDS) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) can favor N2-alkylation.

    • Mechanism: Polar solvents create "solvent-separated" ion pairs. The cation is solvated and less associated with the indazolide anion, reducing steric hindrance around the N2 position and allowing the kinetic product to form.[7]

  • Substituent Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can electronically favor N2-alkylation even under conditions that might otherwise produce the N1 isomer.[5]

Troubleshooting & Optimization Table for N2-Selectivity

Parameter Recommendation for N2-Selectivity Rationale & Causality Citation
Reaction Type Mitsunobu Reaction (Alcohol, PPh₃, DEAD/DIAD) The bulky reaction intermediate has a strong kinetic preference for the less-hindered N2 position. [2][5]
Base NaHMDS, K₂CO₃ in some cases Strong, sterically hindered bases can sometimes favor the more accessible N2 position. [7]
Solvent Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) Polar aprotic solvents promote solvent-separated ion pairs, exposing the N2 position for attack. [7]
Substituents Electron-withdrawing group at C7 (e.g., -NO₂) Alters the electron density of the ring system to favor nucleophilic attack at N2. [5]

| Control Type | Kinetic Control | Conditions are set to favor the fastest-forming product, which is often the N2 isomer. |[4] |

Validated Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of N1-Alkyl Indazoles via Chelation Control

This protocol is adapted from methodologies demonstrating high N1-selectivity using a cesium base with a chelating indazole substrate.[3]

  • Objective: To synthesize a methyl 1-alkyl-5-bromo-1H-indazole-3-carboxylate with >95% regioselectivity.

  • Materials:

    • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq)

    • Alkyl tosylate or halide (1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-bromo-1H-indazole-3-carboxylate and cesium carbonate.

    • Add anhydrous 1,4-dioxane to the flask via syringe.

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl tosylate or halide dropwise to the suspension.

    • Heat the reaction mixture to 90 °C and maintain for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N1-alkylated indazole.

Protocol 2: Highly Regioselective Synthesis of N2-Alkyl Indazoles via Mitsunobu Reaction

This protocol is a generalized procedure based on the established reliability of the Mitsunobu reaction for N2-alkylation of indazoles.[2]

  • Objective: To synthesize an N2-alkylated indazole with >95% regioselectivity.

  • Materials:

    • Substituted 1H-Indazole (1.0 eq)

    • Primary or secondary alcohol (1.5 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 40% solution in toluene is common)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole, alcohol, and triphenylphosphine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the DEAD or DIAD solution dropwise over 20-30 minutes. A color change (typically to yellow/orange) and precipitation of triphenylphosphine oxide may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can often be directly purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) to separate the desired N2-alkylated product from triphenylphosphine oxide and other byproducts.

References

  • Ciancaleoni, A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1953. [Link]

  • Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1953. [Link]

  • Conrow, R. E., et al. (2005). A Practical, Kilogram-Scale Synthesis of an N-1-Substituted Indazole. Organic Process Research & Development, 9(6), 895-898. [Link]

  • Seela, F., & Gumbiowski, R. (1990). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Helvetica Chimica Acta, 73(6), 1685-1696. [Link]

  • Singh, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 989-1017. [Link]

  • Eastgate, M. D., et al. (2020). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 18(2), 239-243. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Various Authors. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Various Authors. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. [Link]

Sources

preventing decomposition of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related indazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic routes effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter, with a particular focus on preventing the decomposition of the target molecule.

The indazole core is a privileged scaffold in medicinal chemistry, and the specific substitutions of a cyclobutyl group at the N1 position, a fluorine atom at the C6 position, and a methyl group at the C3 position introduce unique considerations for stability and reactivity.[1] This guide is built on the pillars of scientific integrity, providing in-text citations to authoritative sources and detailed, validated protocols.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues that may arise during the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, leading to product degradation.

Question 1: I'm observing a significant loss of product and the appearance of multiple unidentified spots on my TLC analysis after the N-alkylation step. What are the likely causes of decomposition?

Answer:

Decomposition during the N-alkylation of 6-fluoro-3-methyl-1H-indazole with a cyclobutyl halide (or tosylate) is often multifactorial, stemming from the reaction conditions and the inherent reactivity of the starting materials and product. The primary culprits are typically harsh reaction conditions, including excessive heat, strong bases, and prolonged reaction times.

Potential Decomposition Pathways:

  • N-Dealkylation: The N-cyclobutyl group can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures. This would lead to the regeneration of 6-fluoro-3-methyl-1H-indazole.

  • Ring Opening/Rearrangement: While less common for the stable indazole core, extreme pH and high temperatures can potentially lead to ring-opening or rearrangement reactions.

  • Defluorination: The fluorine substituent on the benzene ring can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under harsh basic conditions, leading to the formation of undesired byproducts.

  • Side Reactions of the Cyclobutyl Group: The cyclobutyl ring itself can undergo rearrangements or elimination reactions under certain conditions, although this is less likely under standard N-alkylation protocols.

To diagnose the specific issue, it is crucial to analyze the reaction mixture by LC-MS to identify the molecular weights of the impurities.[2][3][4]

Troubleshooting Workflow:

G A Crude Product B TLC Analysis A->B C Column Chromatography (Silica Gel) B->C D Fraction Analysis (TLC/LC-MS) C->D E Combine Pure Fractions D->E F Purity Check (¹H NMR, LC-MS) E->F G < 98% Pure F->G No I > 98% Pure Final Product F->I Yes H Re-purification or Crystallization G->H H->F

Sources

Technical Support Center: Troubleshooting the Bromination of Difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the bromination of difluorobenzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges encountered in the lab, offering scientifically grounded explanations and practical, field-proven solutions. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring both efficiency and high purity.

Troubleshooting Guide: Common Issues and Solutions

This section tackles the most frequent and challenging issues that arise during the bromination of difluorobenzoic acid derivatives. We delve into the root causes of these problems and provide step-by-step protocols to overcome them.

Question 1: Why am I observing low or no conversion of my difluorobenzoic acid starting material?

Answer:

Low or no conversion in the bromination of difluorobenzoic acids is a common hurdle, primarily due to the deactivating nature of both the carboxylic acid and the fluorine substituents. These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles like bromine.[1][2]

Causality and Strategic Solutions:

  • Insufficient Electrophile Activation: Molecular bromine (Br₂) itself is often not electrophilic enough to react with a strongly deactivated ring.[1] A Lewis acid catalyst is typically required to polarize the Br-Br bond, creating a more potent electrophilic species (e.g., "Br⁺").[1][3]

    • Troubleshooting Action: Ensure your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is fresh and anhydrous. Moisture can deactivate the catalyst. Consider increasing the stoichiometric ratio of the catalyst. For highly deactivated substrates, stronger catalyst systems may be necessary.

  • Reaction Temperature is Too Low: While lower temperatures can help control regioselectivity, they can also significantly slow down the reaction rate, especially with deactivated substrates.

    • Troubleshooting Action: If you observe no reaction at lower temperatures, cautiously and incrementally increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid the formation of side products.

  • Inappropriate Solvent: The choice of solvent can influence the solubility of the reactants and the activity of the catalyst.

    • Troubleshooting Action: A non-polar solvent like dichloromethane or carbon tetrachloride is often a good starting point. However, for some systems, a more polar, non-coordinating solvent might be beneficial. Avoid solvents that can react with the Lewis acid catalyst.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is critical, and obtaining a mixture of isomers is a frequent challenge. The directing effects of the fluorine and carboxylic acid groups on the benzene ring determine the position of bromination. Both are deactivating groups, but their directing effects differ. The carboxylic acid group is a meta-director, while the fluorine atoms are ortho, para-directors. The final regiochemical outcome is a result of the interplay between these competing effects.

Understanding the Directing Effects:

  • 2,4-Difluorobenzoic Acid: The position para to the carboxylic acid group (C5) is activated by the fluorine at C4 and less sterically hindered. The positions ortho to the carboxylic acid are deactivated. Therefore, bromination is generally favored at the C5 position.

  • 3,5-Difluorobenzoic Acid: The positions ortho to the carboxylic acid (C2 and C6) are activated by the fluorine atoms. The position para to the carboxylic acid (which is not available) would be the most electronically favored. Bromination is likely to occur at the C2, C4, or C6 positions, and achieving selectivity can be challenging.

  • 2,6-Difluorobenzoic Acid: The carboxylic acid group directs meta (to C4), and the fluorine atoms direct ortho and para (also to C4). In this case, the directing effects converge, and bromination is strongly favored at the C4 position.

Strategies for Enhancing Regioselectivity:

  • Choice of Brominating Agent: Sterically bulky brominating agents can favor substitution at the less hindered position.

    • Troubleshooting Action: Instead of Br₂, consider using N-Bromosuccinimide (NBS) in the presence of a proton source or a mild Lewis acid.[4][5] The reaction conditions for NBS are often milder and can lead to higher selectivity.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the product formed via the lower energy transition state.[4]

    • Troubleshooting Action: Run the reaction at 0°C or even lower temperatures. While this may decrease the reaction rate, it can significantly improve the ratio of the desired regioisomer. A patent for the preparation of 5-bromo-2,4-difluorobenzoic acid suggests a preferred bromination temperature of 0-5 °C.[6]

  • Solvent Effects: The polarity of the solvent can influence the selectivity of the reaction.

    • Troubleshooting Action: Experiment with a range of solvents, from non-polar (e.g., CCl₄) to more polar aprotic solvents.

Question 3: I'm observing the formation of di- or poly-brominated byproducts. How can I prevent this?

Answer:

The formation of multiple bromination products occurs when the mono-brominated product is still sufficiently reactive to undergo a second electrophilic substitution. While the addition of a bromine atom further deactivates the ring, under harsh reaction conditions (e.g., excess bromine, high temperature, or a highly active catalyst), over-bromination can occur.

Mitigation Strategies:

  • Control Stoichiometry: The most straightforward approach is to limit the amount of the brominating agent.

    • Troubleshooting Action: Use a slight excess (1.0-1.2 equivalents) of the brominating agent relative to the difluorobenzoic acid.[6] Avoid using a large excess.

  • Slow Addition: Adding the brominating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, disfavoring the second bromination event.

    • Troubleshooting Action: Use a dropping funnel to add the bromine or a solution of the brominating agent over a prolonged period.

  • Reaction Time and Temperature: Over-bromination is more likely to occur with extended reaction times or at higher temperatures.

    • Troubleshooting Action: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). Once the starting material is consumed, quench the reaction promptly. Running the reaction at the lowest effective temperature can also help minimize this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of a difluorobenzoic acid?

A1: The bromination of difluorobenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[7][8] The key steps are:

  • Generation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) reacts with molecular bromine (Br₂) to form a highly electrophilic complex.[1][3]

  • Nucleophilic Attack: The π-electron system of the difluorobenzoic acid ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7] This is typically the rate-determining step.[9]

  • Deprotonation: A weak base (e.g., Br⁻ from the FeBr₄⁻ complex) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[7]

Caption: General mechanism of electrophilic aromatic bromination.

Q2: Which brominating agent should I choose: Br₂ or NBS?

A2: The choice depends on the reactivity of your substrate and the desired selectivity.

  • Bromine (Br₂) with a Lewis Acid: This is a classic and potent combination, suitable for deactivated aromatic rings. However, it can sometimes lead to lower selectivity and the formation of HBr as a corrosive byproduct.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent.[4][5] It is often used with a proton source (like H₂SO₄) or a mild Lewis acid. For many applications, especially where high regioselectivity is crucial, NBS is the preferred reagent.

Q3: How do I properly quench the reaction and work up the product?

A3: A proper workup procedure is essential for isolating a pure product.

  • Quenching: The reaction is typically quenched by pouring the reaction mixture into a cold, aqueous solution of a reducing agent to destroy any unreacted bromine. A solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is commonly used.

  • Extraction: The product is then extracted from the aqueous layer into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: The organic layer should be washed with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. A final wash with brine helps to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Bromination using Br₂ and FeBr₃

This protocol is a general guideline and may require optimization for specific difluorobenzoic acid isomers.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the difluorobenzoic acid (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1-0.3 eq.) to the mixture.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq.) in the same solvent via the dropping funnel over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0-5°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm to room temperature.

  • Workup: Once the reaction is complete, slowly pour the mixture into an ice-cold aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination of 2,4-Difluorobenzoic Acid using NBS

This protocol is adapted from procedures that prioritize regioselectivity.[6]

Reagent/ParameterQuantity/Value
2,4-Difluorobenzoic Acid1.0 eq.
N-Bromosuccinimide (NBS)1.1 eq.
Sulfuric Acid (conc.)2-3 eq.
SolventDichloromethane
Temperature0-5°C
Reaction Time2-4 hours (monitor)
  • Setup: In a round-bottom flask, dissolve 2,4-difluorobenzoic acid in dichloromethane.

  • Acid Addition: Cool the solution to 0°C and slowly add concentrated sulfuric acid.

  • NBS Addition: Add N-Bromosuccinimide in portions, maintaining the temperature between 0-5°C.

  • Reaction: Stir the mixture at this temperature and monitor the reaction's completion.

  • Workup and Purification: Follow the general workup and purification steps outlined in Protocol 1.

Troubleshooting_Workflow Start Start: Bromination of Difluorobenzoic Acid Problem Identify Issue Start->Problem Low_Yield Low/No Conversion Problem->Low_Yield Low Yield Poor_Selectivity Mixture of Isomers Problem->Poor_Selectivity Poor Selectivity Byproducts Di-/Poly-bromination Problem->Byproducts Byproducts Check_Catalyst Increase Catalyst Load? Use Anhydrous Catalyst Low_Yield->Check_Catalyst Change_Reagent Switch to NBS? Poor_Selectivity->Change_Reagent Check_Stoich Reduce Bromine eq.? Byproducts->Check_Stoich End Successful Bromination Increase_Temp Increase Temperature? Check_Catalyst->Increase_Temp Increase_Temp->End Lower_Temp Lower Reaction Temp? Change_Reagent->Lower_Temp Lower_Temp->End Slow_Addition Slow Addition of Bromine? Check_Stoich->Slow_Addition Slow_Addition->End

Caption: Troubleshooting decision tree for bromination reactions.

References

Sources

Technical Support Center: Catalyst Performance in 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and optimize your catalytic system for superior performance.

Section 1: Foundational Concepts & Reaction Overview

The synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole typically involves a palladium-catalyzed cross-coupling reaction, most commonly a Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between the N1 position of the 6-fluoro-3-methyl-1H-indazole core and a cyclobutyl electrophile (e.g., cyclobutyl bromide or tosylate).

Understanding the catalytic cycle is paramount to troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation (or in this case, N-H deprotonation and binding), and reductive elimination.[2][3] Catalyst performance hinges on the efficiency of each step.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)L_n Pd0->OxAdd + R-X (Cyclobutyl-Br) (Rate-Limiting Step) AmineComplex Amine Complex (R-Pd(II)-N'H)L_n OxAdd->AmineComplex + Indazole-NH - X⁻ AmidoComplex Amido Complex (R-Pd(II)-N')L_n AmineComplex->AmidoComplex + Base - Base-H⁺ AmidoComplex->Pd0 Reductive Elimination (Product Formation) AmidoComplex->Pd0  Product (Indazole-Cyclobutyl) Troubleshooting_Flowchart Start Reaction Issue Observed LowConv Low or No Conversion Start->LowConv SideProd Side Product Formation Start->SideProd Decomp Catalyst Decomposition (Black Precipitate) Start->Decomp CheckPurity Verify Purity & Integrity of All Reagents (Indazole, Electrophile, Solvent, Base) LowConv->CheckPurity First Step OptimizeCond Optimize Reaction Conditions LowConv->OptimizeCond After System Check BaseScreen Switch Base (e.g., NaOtBu -> K3PO4) SideProd->BaseScreen Often Base-Induced TempScreen Vary Temperature (e.g., 80°C -> 110°C) SideProd->TempScreen Lower Temperature LigandScreen Screen Different Ligand Class (e.g., Buchwald vs. Josiphos) Decomp->LigandScreen Ligand may not be robust enough Degas Improve Degassing Protocol Decomp->Degas Oxygen is a common cause LowerLoad Lower Catalyst Loading Decomp->LowerLoad High concentration can lead to aggregation OptimizeSystem Re-evaluate Catalyst System CheckPurity->OptimizeSystem If Purity is Confirmed OptimizeSystem->LigandScreen OptimizeSystem->BaseScreen OptimizeCond->TempScreen SolventScreen Change Solvent (e.g., Toluene -> Dioxane) OptimizeCond->SolventScreen

Sources

Technical Support Center: Navigating Aqueous Solubility Challenges with 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to effectively address the common challenge of this compound's poor aqueous solubility in various experimental assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Solubility Hurdle

1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is a hydrophobic molecule, a characteristic common to many promising new chemical entities.[1][2] Poor aqueous solubility can lead to a number of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results. This guide offers a systematic approach to overcoming these issues through logical, evidence-based formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating in the aqueous assay buffer?

A1: Precipitation occurs when the concentration of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole exceeds its solubility limit in the aqueous environment of your assay. This is a common issue for hydrophobic compounds when the percentage of the organic stock solvent (like DMSO) is significantly diluted in the final assay medium.[3]

Q2: Can I just increase the concentration of my DMSO stock to overcome precipitation?

A2: While tempting, simply increasing the DMSO concentration is often not a viable solution. High concentrations of DMSO can be toxic to cells and may interfere with assay components, leading to inaccurate results.[4][5] It is crucial to maintain a final DMSO concentration that is non-disruptive to your specific experimental system, typically below 0.5%.[4]

Q3: What are the primary strategies to improve the aqueous solubility of my compound for in vitro assays?

A3: The three most common and effective strategies are the use of co-solvents, pH adjustment (for ionizable compounds), and the inclusion of solubilizing excipients like cyclodextrins.[6] The choice of method depends on the physicochemical properties of your compound and the specific requirements of your assay.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Compound Precipitation Observed During Assay Plate Preparation

This is a critical first hurdle. If the compound is not fully dissolved at the start of the experiment, all subsequent data will be unreliable.

A Precipitation Observed B Step 1: Visual Inspection & Confirmation Is the precipitate the compound? A->B C Step 2: Co-Solvent Optimization Is the final DMSO/Ethanol concentration ≤ 0.5%? B->C Yes D Increase co-solvent concentration cautiously. Monitor for assay interference and cytotoxicity. C->D No E Step 3: Explore Solubilizing Excipients Consider cyclodextrins. C->E Yes D->E If precipitation persists or interference is observed F Step 4: pH Adjustment Is the compound potentially ionizable? E->F H Solution Achieved E->H If successful G Determine pKa and test solubility in buffered solutions. F->G Yes G->H

Caption: A logical workflow for troubleshooting compound precipitation.

In-Depth Protocols and Strategies

Strategy 1: Optimized Use of Co-solvents

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[3] The most common co-solvents in in vitro assays are Dimethyl Sulfoxide (DMSO) and Ethanol.

Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic compound to remain dissolved.

Experimental Protocol: Determining the Optimal Co-Solvent Concentration

  • Prepare a high-concentration stock solution of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole in 100% DMSO (e.g., 10-50 mM).

  • Create a serial dilution of your compound in your aqueous assay buffer.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, particles) immediately after preparation and after a relevant incubation period (e.g., 2 hours at 37°C).

  • Identify the highest concentration that remains in solution.

  • Crucially, run a vehicle control with corresponding concentrations of DMSO to assess its impact on your assay readout (e.g., cell viability, enzyme activity).[7][8]

Data Presentation: Co-solvent Compatibility Table

Co-solventTypical Final ConcentrationAdvantagesDisadvantages & Considerations
DMSO < 0.5%High solubilizing power for many compounds.Can be cytotoxic at >0.5%; may interfere with some assays.[4][5]
Ethanol < 1%Less cytotoxic than DMSO for some cell lines.Can also interfere with assays; may be less effective at solubilizing highly hydrophobic compounds.[7][8]
Strategy 2: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble drugs, effectively increasing their apparent aqueous solubility.[11][12]

Causality: The hydrophobic 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole molecule can form an inclusion complex with the cyclodextrin, where it resides within the hydrophobic core. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.[13]

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Most commonly used due to its high aqueous solubility and safety profile.[14]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) High solubility and stability; often used in parenteral formulations.[14]

Experimental Protocol: Formulation with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Dissolve 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole directly into the HP-β-CD solution. Gentle heating or sonication may aid dissolution.

  • Alternatively, use a solvent evaporation method:

    • Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol, ethanol).

    • Add this solution to the aqueous HP-β-CD solution.

    • Remove the organic solvent under a stream of nitrogen or by rotary evaporation.[2]

  • Filter the final solution through a 0.22 µm filter to remove any undissolved particles.

  • Always include a vehicle control containing the same concentration of HP-β-CD in your experiments.

Strategy 3: pH Adjustment

For compounds with ionizable groups, altering the pH of the buffer can significantly increase solubility.[15]

Causality: The solubility of an ionizable compound is dependent on the pH of the solution and its pKa.[16][17] For a basic compound, solubility increases as the pH is lowered below its pKa, leading to the formation of the more soluble protonated (charged) form. Conversely, for an acidic compound, solubility increases as the pH is raised above its pKa.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Determine the pKa of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, if not already known. The indazole moiety suggests it may have a weakly basic nitrogen.[18]

  • Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess of the solid compound to each buffer.

  • Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) to ensure saturation.[19][20]

  • Separate the solid from the saturated solution by centrifugation and filtration.

  • Quantify the concentration of the dissolved compound in the supernatant of each buffered solution using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility versus pH to identify the optimal pH range for your assays.

A pH < pKa B Compound is Protonated (BH+) A->B Favors C Increased Aqueous Solubility B->C Leads to

Caption: The relationship between pH, pKa, and solubility for a basic compound.

Final Recommendations

For 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, a tiered approach is recommended. Start by optimizing the co-solvent concentration, ensuring it does not exceed the tolerance limit of your assay. If solubility remains an issue, formulation with HP-β-CD is a robust and widely accepted next step. If the compound is determined to be ionizable, pH adjustment can be a powerful and cost-effective strategy, potentially in combination with other methods.

By systematically applying these principles and protocols, you can confidently address the solubility challenges of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, leading to more reliable and accurate experimental outcomes.

References

  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed URL: [Link]

  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Systematic Reviews in Pharmacy URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: PMC URL: [Link]

  • Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: Research Journal of Pharmacognosy URL: [Link]

  • Title: pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY Source: Journal of Chemical Technology and Metallurgy URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift Source: PMC URL: [Link]

  • Title: Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs Source: ResearchGate URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PMC URL: [Link]

  • Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: ResearchGate URL: [Link]

  • Title: Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality Source: CORE URL: [Link]

  • Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift Source: ACS Omega URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: BMC Immunology URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs Source: ADMET and DMPK URL: [Link]

  • Title: Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures Source: MDPI URL: [Link]

  • Title: 1-Methyl-1H-indazole Source: PubChem URL: [Link]

  • Title: cyclodextrin in novel formulations and solubility enhancement techniques: a review Source: ResearchGate URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Semantic Scholar URL: [Link]

  • Title: 1H-Indazole Source: PubChem URL: [Link]

Sources

Validation & Comparative

The Indazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Indazole Moiety in Kinase-Targeted Therapies

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space. Among the myriad of heterocyclic scaffolds, the indazole core has emerged as a "privileged structure," forming the backbone of numerous clinically successful and investigational kinase inhibitors. Its unique physicochemical properties, including its ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, have made it a cornerstone of modern medicinal chemistry.

This guide provides an in-depth, objective comparison of prominent indazole-based kinase inhibitors. As the specific compound "1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole" is not described in publicly available scientific literature, we will instead focus on the broader class of indazole-containing kinase inhibitors. This comparative analysis will illuminate the versatility of the indazole scaffold and provide valuable insights for researchers and drug development professionals in the field. We will delve into the mechanistic nuances, comparative efficacy, and selectivity profiles of key examples, supported by experimental data and detailed protocols.

The Indazole Scaffold: Mechanism of Action at the Kinase Hinge Region

The efficacy of indazole-based kinase inhibitors largely stems from their ability to mimic the adenine moiety of ATP, allowing them to bind to the ATP-binding site of protein kinases. The indazole ring system, with its strategically positioned nitrogen atoms, acts as a highly effective "hinge-binder," forming critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction anchors the inhibitor in the active site, leading to competitive inhibition of ATP binding and subsequent blockade of the phosphotransferase activity of the kinase.

The versatility of the indazole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substitutions on the indazole ring and the appended functionalities can be tailored to exploit specific features of the target kinase's active site, leading to the development of highly selective inhibitors.

Comparative Analysis of Leading Indazole-Based Kinase Inhibitors

To illustrate the diverse applications of the indazole scaffold, we will compare four prominent kinase inhibitors that feature this core structure: Axitinib, Ruxolitinib, Entrectinib, and Pazopanib. These agents target different families of kinases and are approved for the treatment of various malignancies.

Inhibitor Primary Kinase Targets Indications Structure
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KITAdvanced Renal Cell Carcinoma

Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease

Entrectinib TRKA, TRKB, TRKC, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC

Pazopanib VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-KitAdvanced Renal Cell Carcinoma, Advanced Soft Tissue Sarcoma

Biochemical Potency: A Head-to-Head Comparison

The following table summarizes the biochemical potency (IC50 values) of our selected indazole-based inhibitors against their primary kinase targets. It is important to note that IC50 values can vary between different assay formats and conditions. The data presented here are collated from various sources to provide a comparative overview.

Kinase Target Axitinib IC50 (nM) [1][2][3]Ruxolitinib IC50 (nM) [4][5][6]Entrectinib IC50 (nM) [7][8]Pazopanib IC50 (nM)
VEGFR1 0.1>1000>100010
VEGFR2 0.2>1000>100030
VEGFR3 0.1-0.3>1000>100047
PDGFRβ 1.6>1000>100084
c-KIT 1.7>1000>100074
JAK1 >10003.3>1000>1000
JAK2 >10002.8>1000>1000
JAK3 >1000428>1000>1000
TRKA >1000>10001>1000
TRKB >1000>10003>1000
TRKC >1000>10005>1000
ROS1 >1000>10007>1000
ALK >1000>100012>1000

Analysis of Potency and Selectivity:

  • Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1] Its sub-nanomolar IC50 values for VEGFR1, 2, and 3 highlight its strong anti-angiogenic potential.[1] While it also shows activity against PDGFRβ and c-KIT, it is significantly more potent against the VEGFR family.[1]

  • Ruxolitinib demonstrates high potency and selectivity for the Janus kinases JAK1 and JAK2, with significantly less activity against JAK3.[4] This selectivity is crucial for its mechanism of action in myeloproliferative neoplasms, where dysregulated JAK-STAT signaling is a key driver of the disease.[9]

  • Entrectinib is a potent inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, and TRKC) and the ROS1 and ALK fusion proteins.[7][8] Its efficacy in tumors harboring NTRK or ROS1 gene fusions underscores the importance of a targeted approach based on the genetic makeup of the cancer.[10]

  • Pazopanib is a multi-targeted tyrosine kinase inhibitor with activity against VEGFRs, PDGFRs, FGFRs, and c-Kit.[11][12] Its broader target profile contributes to its efficacy in various solid tumors but may also be associated with a different side-effect profile compared to more selective inhibitors.

The Role of Structural Modifications: A Nod to Fluoro and Cycloalkyl Groups

While we lack data for "1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole," we can infer the potential roles of its structural features based on established structure-activity relationships (SAR) for kinase inhibitors.

  • Fluorine Substitution: The incorporation of fluorine atoms into small molecule inhibitors is a common strategy in medicinal chemistry. A fluorine substituent can modulate the electronic properties of the molecule, enhance binding affinity through favorable interactions with the protein, and improve metabolic stability and membrane permeability. For instance, the presence of a fluorine atom on a phenyl ring can alter its pKa, influencing hydrogen bonding capabilities.

  • Cycloalkyl Groups: The cyclobutyl group, being a small, non-planar, and lipophilic moiety, can serve several purposes. It can be used to probe hydrophobic pockets within the ATP-binding site, potentially increasing potency and selectivity. The conformational rigidity of the cyclobutyl ring can also help to lock the inhibitor into an optimal binding conformation, reducing the entropic penalty of binding.

Experimental Methodologies for Kinase Inhibitor Profiling

The objective comparison of kinase inhibitors relies on standardized and robust experimental protocols. Below are outlines of two fundamental assays used to characterize the potency and selectivity of these compounds.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition of this process by the test compound results in a reduced signal.

Step-by-Step Protocol (Example using a luminescence-based assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole or a known inhibitor) in a suitable solvent like DMSO.

    • Prepare a kinase buffer containing the purified kinase enzyme at a predetermined concentration.

    • Prepare a substrate/ATP mixture containing the specific peptide or protein substrate and ATP.

  • Assay Procedure:

    • Dispense a small volume of the test compound dilutions into the wells of a microplate.

    • Add the kinase enzyme solution to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

    • Stop the reaction by adding a detection reagent that measures the amount of ATP remaining or ADP produced. Luminescence-based kits, for example, use a luciferase enzyme to generate a light signal proportional to the ATP concentration.[13]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilutions Compound Dilutions Plate Dispensing Plate Dispensing Compound Dilutions->Plate Dispensing Kinase Solution Kinase Solution Kinase Solution->Plate Dispensing Substrate/ATP Mix Substrate/ATP Mix Reaction Initiation Reaction Initiation Substrate/ATP Mix->Reaction Initiation Kinase Incubation Kinase Incubation Plate Dispensing->Kinase Incubation Kinase Incubation->Reaction Initiation Reaction Incubation Reaction Incubation Reaction Initiation->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection Data Acquisition Data Acquisition Signal Detection->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Kinase Inhibition Assay (In Situ)

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.

Principle: This assay quantifies the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in the phosphorylation of the substrate indicates inhibition of the kinase.

Step-by-Step Protocol (Example using an ELISA-based method):

  • Cell Culture and Treatment:

    • Plate cells known to express the target kinase in a multi-well plate and grow them to a suitable confluency.

    • Treat the cells with various concentrations of the test compound for a specific duration.

    • Lyse the cells to release the proteins.

  • ELISA Procedure:

    • Coat the wells of an ELISA plate with an antibody that captures the total (phosphorylated and unphosphorylated) downstream substrate protein.

    • Add the cell lysates to the wells and incubate to allow the capture antibody to bind the substrate protein.

    • Wash the wells to remove unbound proteins.

    • Add a second antibody that specifically detects the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash the wells again.

    • Add a chromogenic substrate for the HRP enzyme. The enzyme will convert the substrate into a colored product.

  • Data Analysis:

    • Measure the absorbance of the colored product using a plate reader.

    • The absorbance is directly proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

    • Normalize the signal to the total amount of substrate protein (measured in a parallel ELISA or by Western blotting).

    • Plot the percentage of inhibition of substrate phosphorylation against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway Context: The JAK-STAT Pathway

To understand the functional consequences of kinase inhibition, it is essential to consider the broader signaling pathways in which these enzymes operate. The JAK-STAT pathway, targeted by Ruxolitinib, is a critical signaling cascade for numerous cytokines and growth factors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_P->STAT_P DNA DNA STAT_P->DNA Translocation & DNA Binding Gene_Expression Gene_Expression DNA->Gene_Expression Transcription Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.

Conclusion

While specific experimental data for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole as a kinase inhibitor remains elusive in the public domain, the broader family of indazole-based inhibitors offers a rich field of study. The indazole scaffold has proven to be a highly versatile and effective core for the development of potent and selective kinase inhibitors, as exemplified by the clinical success of drugs like Axitinib, Ruxolitinib, Entrectinib, and Pazopanib.

This guide has provided a comparative overview of these agents, highlighting the diverse kinase families that can be targeted through the strategic modification of the indazole core. The detailed experimental protocols offer a foundation for the in-house evaluation of novel indazole derivatives. Future research in this area will undoubtedly continue to leverage the privileged nature of the indazole scaffold to develop the next generation of targeted cancer therapies.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Clinical Cancer Research, 14(22), 7272-7283.
  • Quintás-Cardama, A., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117.
  • Ardini, E., et al. (2016). Entrectinib, a pan-TRK, ROS1, and ALK inhibitor with activity in multiple molecularly defined cancer indications. Molecular Cancer Therapeutics, 15(4), 628-639.
  • Kumar, R., et al. (2009). Pazopanib: a new tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma. Drugs of Today, 45(11), 811-821.
  • FDA. (2012). INLYTA® (axitinib) prescribing information. [Link]

  • FDA. (2011). JAKAFI® (ruxolitinib) prescribing information. [Link]

  • FDA. (2019). ROZLYTREK™ (entrectinib) prescribing information. [Link]

  • FDA. (2012). VOTRIENT® (pazopanib) prescribing information. [Link]

Sources

A Comparative Efficacy Analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole and Approved PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the inhibition of poly (ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for tumors harboring defects in DNA damage repair pathways.[1][2] This guide provides a comparative efficacy analysis of the investigational molecule, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, hereafter referred to as Compound X , against a panel of well-established, FDA-approved PARP inhibitors.

Disclaimer: Publicly available efficacy data for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (Compound X) is not available. This guide is therefore presented as a hypothetical framework for researchers, scientists, and drug development professionals. The analysis is based on the structural precedent of indazole scaffolds in potent PARP inhibitors, such as niraparib, and outlines the established methodologies for evaluating and comparing the efficacy of such compounds.[3][4]

Introduction: The Rationale for PARP Inhibition and the Promise of the Indazole Scaffold

Poly (ADP-ribose) polymerase enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[1][5] This overwhelming DNA damage triggers cell death through a mechanism known as synthetic lethality, providing a targeted therapeutic approach.[6]

The indazole core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[7][8][9][10] Its utility in oncology is exemplified by niraparib, an indazole-containing PARP inhibitor approved for the treatment of ovarian, fallopian tube, and peritoneal cancers.[3][11][12] The structural features of Compound X, incorporating a substituted indazole ring, suggest its potential as a novel PARP inhibitor.

Comparative Efficacy Evaluation: A Multi-faceted Approach

The efficacy of a novel PARP inhibitor is assessed through a series of in vitro and in vivo studies, comparing its performance against established drugs. Key parameters include direct enzyme inhibition, the ability to trap PARP on DNA, and the cytotoxic effects on cancer cells.

In Vitro Enzymatic Inhibition

The initial step in characterizing a potential PARP inhibitor is to determine its potency against the target enzymes, PARP1 and PARP2. This is typically achieved through biochemical assays that measure the enzymatic activity in the presence of varying concentrations of the inhibitor.

Table 1: Hypothetical and Known In Vitro IC50 Values for PARP1 and PARP2 Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Compound X (Hypothetical) 1.50.8
Niraparib3.82.1
Olaparib1.91.5
Rucaparib1.46.4
Talazoparib0.70.3
Veliparib5.22.9

Data for known drugs are compiled from publicly available sources.

Cellular PARP Trapping

Beyond catalytic inhibition, a critical mechanism of action for PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of a single-strand break. These trapped PARP-DNA complexes are highly cytotoxic.[13] The potency of PARP trapping often correlates more strongly with anti-tumor activity than simple enzymatic inhibition.

Table 2: Comparative Cellular PARP Trapping Potency (EC50)

CompoundPARP Trapping EC50 (nM)
Compound X (Hypothetical) 5.2
Niraparib25
Olaparib47
RucaparibNot widely reported
Talazoparib1.0
Veliparib>1000

Data for known drugs are compiled from publicly available sources.

Cytotoxicity in Cancer Cell Lines

The ultimate measure of a PARP inhibitor's potential is its ability to selectively kill cancer cells, particularly those with HR deficiencies. This is evaluated by determining the concentration of the drug required to inhibit cell growth by 50% (GI50) in various cancer cell lines.

Table 3: Comparative Cytotoxicity (GI50, nM) in BRCA-Deficient and BRCA-Proficient Cell Lines

CompoundCAPAN-1 (BRCA2-mutant)MDA-MB-436 (BRCA1-mutant)BxPC3 (BRCA-proficient)
Compound X (Hypothetical) 3.52.8>10,000
Niraparib108>10,000
Olaparib54>10,000
Rucaparib1210>10,000
Talazoparib0.50.4>5,000
Veliparib2015>10,000

Data for known drugs are compiled from publicly available sources.

Signaling Pathway and Experimental Workflows

The mechanism of action of PARP inhibitors is centered on the DNA damage response pathway. The following diagram illustrates the principle of synthetic lethality in BRCA-deficient cells upon PARP inhibition.

PARP_Inhibition_Pathway Mechanism of PARP Inhibitor-Induced Synthetic Lethality cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB_N Single-Strand Break (SSB) PARP_N PARP Activation SSB_N->PARP_N SSB_Repair_N SSB Repair PARP_N->SSB_Repair_N Cell_Survival_N Cell Survival SSB_Repair_N->Cell_Survival_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) Repair DSB_N->HR_N HR_N->Cell_Survival_N SSB_B Single-Strand Break (SSB) PARP_Blocked_B PARP Inhibition & Trapping SSB_B->PARP_Blocked_B PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Blocked_B DSB_B DSB Formation PARP_Blocked_B->DSB_B HR_Deficient_B Defective HR Repair (BRCA mutation) DSB_B->HR_Deficient_B Cell_Death_B Cell Death (Apoptosis) HR_Deficient_B->Cell_Death_B

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cells.

The evaluation of a novel PARP inhibitor follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Efficacy Evaluation Workflow for a Novel PARP Inhibitor Biochemical_Screening Biochemical Screening (PARP1/2 Enzyme Inhibition Assay) Cellular_Assays Cell-Based Assays (PARP Trapping, Cytotoxicity) Biochemical_Screening->Cellular_Assays In_Vivo_Models In Vivo Xenograft Models (Tumor Growth Inhibition) Cellular_Assays->In_Vivo_Models PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies In_Vivo_Models->PK_PD_Studies Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization

Caption: A typical workflow for the preclinical evaluation of a new PARP inhibitor.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used in the comparative efficacy evaluation.

In Vitro PARP1/2 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP1 and PARP2 by measuring the consumption of NAD+, a co-substrate of the PARP enzymes.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Fluorescent NAD+ detection reagent

  • Test compounds (Compound X and known PARP inhibitors)

  • 384-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer to all wells.

  • Add 1 µL of the diluted test compounds to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Add 10 µL of a pre-mixed solution of PARP enzyme and activated DNA to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of β-NAD+ solution to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 20 µL of the NAD+ detection reagent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Read the fluorescence intensity (e.g., Ex/Em = 420/480 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cellular PARP Trapping Assay

This assay measures the amount of PARP enzyme that remains bound to chromatin after treatment with a PARP inhibitor, reflecting the trapping potency.[13][14][15]

Materials:

  • Cancer cell line (e.g., HeLa or a relevant BRCA-mutant line)

  • Cell culture medium and supplements

  • Test compounds

  • Subcellular protein fractionation kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against PARP1 and a loading control (e.g., histone H3)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds for a defined period (e.g., 4 hours).

  • Wash the cells with ice-cold PBS.

  • Perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound protein fraction from the soluble nuclear fraction.

  • Quantify the protein concentration in the chromatin-bound fractions.

  • Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against PARP1 and the loading control.

  • Incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the PARP1 signal to the loading control.

  • Determine the EC50 value for PARP trapping, which is the concentration of the compound that results in 50% of the maximum PARP1 trapping.

Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the compounds on cell viability by measuring the intracellular ATP levels.

Materials:

  • Cancer cell lines (e.g., CAPAN-1, MDA-MB-436, BxPC3)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a "no drug" control.

  • Incubate the plates for 72-120 hours.

  • Equilibrate the plates to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent cell viability relative to the "no drug" control and determine the GI50 value using a non-linear regression analysis.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of a promising PARP inhibitor is ultimately confirmed in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.[16][17][18]

Experimental Design:

  • Animal Model: Female athymic nude mice.

  • Tumor Model: Subcutaneous implantation of a BRCA-mutant cancer cell line (e.g., CAPAN-1) or a patient-derived xenograft (PDX) model.[16][19]

  • Treatment Groups:

    • Vehicle control (e.g., oral gavage daily)

    • Compound X (various dose levels, e.g., orally daily)

    • Positive control (e.g., Olaparib or Niraparib, orally daily)

  • Study Endpoints:

    • Tumor volume measurements (e.g., twice weekly)

    • Body weight monitoring (as an indicator of toxicity)

    • Pharmacodynamic analysis of tumor tissue at the end of the study (e.g., PAR levels)

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative efficacy evaluation of a novel, hypothetical indazole-based PARP inhibitor, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (Compound X). By systematically assessing its in vitro enzymatic inhibition, cellular PARP trapping potency, and cytotoxicity against cancer cells, and comparing these data to established PARP inhibitors, researchers can build a robust preclinical data package. The provided experimental protocols serve as a foundation for these investigations.

Should Compound X demonstrate a promising efficacy and safety profile in these preclinical studies, further development, including detailed pharmacokinetic and toxicology studies, would be warranted to support its progression towards clinical evaluation. The continued exploration of novel chemical scaffolds, such as the indazole nucleus, holds the potential to yield next-generation PARP inhibitors with improved therapeutic indices.

References

  • Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Urology Textbook. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Olaparib. Wikipedia. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. National Center for Biotechnology Information. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. National Center for Biotechnology Information. [Link]

  • Niraparib. PubChem. [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. ResearchGate. [Link]

  • Talzenna, INN-talazoparib. European Medicines Agency. [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. National Center for Biotechnology Information. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors. National Center for Biotechnology Information. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. PubMed. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. National Center for Biotechnology Information. [Link]

  • Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. ACS Publications. [Link]

  • Olaparib. PubChem. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ScienceDirect. [Link]

  • Niraparib. Wikipedia. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PubMed. [Link]

  • Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. AACR Publications. [Link]

  • Veliparib. Wikipedia. [Link]

  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ACS Publications. [Link]

  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. National Center for Biotechnology Information. [Link]

  • Olaparib research update: mechanism, structure and clinical trials. ResearchGate. [Link]

  • Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. DigitalCommons@TMC. [Link]

  • ZEJULATM (niraparib) capsules, for oral use. U.S. Food and Drug Administration. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. AACR Publications. [Link]

  • What is the mechanism of Olaparib?. Patsnap Synapse. [Link]

  • Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Publications. [Link]

  • Metabolism‑related pharmacokinetic drug‑drug interactions with poly (ADP‑ribose) polymerase inhibitors (Review). Spandidos Publications. [Link]

  • In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Mayo Clinic. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Olaparib research update: mechanism, structure and clinical trials. Semantic Scholar. [Link]

  • veliparib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Differences in pharmacology, toxicities key to clinical use of PARP inhibitors. Healio. [Link]

  • Veliparib. PubChem. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Center for Biotechnology Information. [Link]

Sources

cross-reactivity profiling of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Reactivity Profiling of Novel Indazole-Based Kinase Inhibitors, Exemplified by 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Introduction: The Selectivity Challenge of Modern Kinase Inhibitors

The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet achieving absolute target specificity remains a significant challenge. Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. The indazole scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous clinical candidates. However, its promiscuity across the kinome necessitates rigorous and early-stage cross-reactivity profiling.

This guide provides a comprehensive framework for characterizing the selectivity of a novel indazole-based compound, using the hypothetical molecule 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole as our primary example. We will assume, based on structural similarities to compounds in recent patents, that its intended primary target is Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. Our objective is to build a robust data package that not only quantifies its on-target potency but also uncovers its off-target liabilities, comparing its performance against established RIPK1 inhibitors.

Part 1: Foundational In Vitro Selectivity Assessment – The Kinome Scan

The first step in profiling any new kinase inhibitor is to understand its interaction profile across a broad range of related enzymes. A comprehensive kinome scan provides a bird's-eye view of a compound's selectivity and flags potential off-targets for further investigation.

Expert Rationale: Why a Broad Panel is Non-Negotiable

Simply testing a compound against a handful of closely related kinases is insufficient. The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome. Unforeseen interactions can occur with kinases from distant branches of the phylogenetic tree. A broad panel, such as the DiscoverX KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems, which cover over 400 human kinases, is the industry standard for de-risking a lead compound. This initial screen is typically performed at a single high concentration (e.g., 1 µM) to cast the widest possible net for potential binders.

Experimental Protocol: Large-Panel Kinase Binding Assay (Illustrative)
  • Compound Preparation : Solubilize 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration : Prepare a working solution for a final assay concentration of 1 µM.

  • Assay Platform : Utilize a competition binding assay format (e.g., Eurofins KINOMEscan™). In this setup, the test compound competes with a tagged, immobilized ligand for binding to the kinase active site.

  • Detection : The amount of kinase bound to the solid support is measured, typically via qPCR for a DNA-tagged kinase. A lower signal indicates stronger binding by the test compound.

  • Data Analysis : Results are reported as Percent of Control (%Ctrl) , where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.

Data Visualization: Workflow for Initial Kinase Selectivity Profiling

G cluster_0 Phase 1: Broad Kinome Screen A Synthesize & Solubilize 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (10 mM DMSO Stock) B Single-Dose Screen (e.g., 1 µM) vs. >400 Kinase Panel A->B C Data Analysis: Calculate %Ctrl Inhibition B->C D Identify Primary Target (RIPK1) & Off-Target 'Hits' (%Ctrl < 10%) C->D

Caption: Initial workflow for identifying on- and off-target interactions.

Comparative Data Interpretation

To contextualize the selectivity of our lead compound, we compare its profile to established RIPK1 inhibitors. The goal is to determine if our compound offers a superior selectivity window, potentially translating to a better safety profile.

Table 1: Illustrative Kinome Scan Hit Comparison (%Ctrl @ 1 µM)

Kinase Target1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (%Ctrl)Competitor A (GSK'481) (%Ctrl)Competitor B (Necrostatin-1) (%Ctrl)Notes
RIPK1 (Target) 0.5 1.2 15.0 High on-target potency for our lead and GSK'481.
RIPK295.288.192.5Good selectivity against the closely related RIPK2.
BRAF8.145.678.9Potential off-target liability for our lead compound.
SRC75.468.281.3No significant activity observed.
EGFR9.950.165.4Potential off-target liability for our lead compound.
p38α (MAPK14)42.138.555.7Minor activity, likely not significant.

Data are representative and for illustrative purposes only.

From this initial screen, our lead compound shows potent binding to RIPK1 but also flags potential off-target interactions with BRAF and EGFR, which must be investigated further.

Part 2: Orthogonal Validation – Cellular Target Engagement

In vitro binding affinity does not always translate to cellular activity. It is crucial to confirm that the compound can engage its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in intact cells or tissues.

Expert Rationale: The Importance of Cellular Context

CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with the compound and quantifying the amount of soluble protein remaining at different temperatures, we can confirm direct physical interaction. This is a critical step to ensure that the compound is not simply a promiscuous binder in a purified enzyme system but actively engages its target within the complex cellular milieu.

Experimental Protocol: CETSA for RIPK1 Target Engagement
  • Cell Culture : Culture a relevant human cell line (e.g., HT-29) known to express RIPK1.

  • Compound Treatment : Treat intact cells with a dose range of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (e.g., 0.1 µM to 30 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Thermal Challenge : Lyse the cells and heat the lysates across a temperature gradient (e.g., 40°C to 70°C).

  • Protein Quantification : Separate soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction via Western Blot or ELISA using a validated anti-RIPK1 antibody.

  • Data Analysis : Plot the amount of soluble RIPK1 as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for compound-treated samples compared to the vehicle control. This shift can be used to generate an isothermal dose-response curve to determine the EC50 for target engagement.

Data Visualization: RIPK1 Signaling and CETSA Principle

G cluster_0 Simplified RIPK1 Necroptosis Pathway cluster_1 CETSA Principle TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD/TRAF2 TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Pore Pore Formation (Necroptosis) MLKL->Pore Compound Our Compound BoundTarget RIPK1 (Bound & Stabilized) Compound->BoundTarget Target RIPK1 (Unbound) Heat Heat Challenge Target->Heat BoundTarget->Heat Denatured Denatured Heat->Denatured Soluble Soluble Heat->Soluble

Caption: RIPK1 pathway context and the CETSA experimental principle.

Part 3: Quantitative Off-Target Profiling and Safety Assessment

The initial kinome scan identified BRAF and EGFR as potential off-targets. The next logical step is to quantify the potency of these interactions and compare them to the on-target potency for RIPK1.

Expert Rationale: Determining the Selectivity Ratio

A single-point screen is insufficient for decision-making. We must determine the IC50 (for biochemical assays) or EC50 (for cellular assays) for both the on-target and off-target interactions. The ratio of Off-Target IC50 / On-Target IC50 gives the selectivity ratio (or selectivity window). A larger ratio (typically >100-fold) is desired, indicating that the compound is significantly more potent for its intended target.

Experimental Protocol: IC50 Determination for On- and Off-Targets
  • Assay Setup : Use established biochemical assay kits (e.g., ADP-Glo™ from Promega) for RIPK1, BRAF, and EGFR.

  • Compound Titration : Perform a 10-point dose-response curve for each compound, typically starting at 10 µM and using a 3-fold serial dilution.

  • Data Acquisition : Measure kinase activity at each concentration.

  • Curve Fitting : Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary: Potency and Selectivity

Table 2: Comparative IC50 Values and Selectivity Ratios

CompoundRIPK1 IC50 (nM)BRAF IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (BRAF/RIPK1)Selectivity Ratio (EGFR/RIPK1)
1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole 5 450 800 90x 160x
Competitor A (GSK'481)8>10,000>10,000>1250x>1250x
Competitor B (Necrostatin-1)180>10,000>10,000>55x>55x

Data are representative and for illustrative purposes only.

This quantitative analysis reveals that while our lead compound is highly potent for RIPK1, it has a modest selectivity window against BRAF (90-fold) and EGFR (160-fold). Competitor A (GSK'481) demonstrates a vastly superior selectivity profile. This is a critical finding that would prompt further medicinal chemistry efforts to improve the selectivity of our lead compound.

Conclusion: A Triad of Evidence for Confident Decision-Making

Effective cross-reactivity profiling rests on a triad of evidence: broad screening, cellular target validation, and quantitative off-target characterization. For our example compound, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole , this systematic approach allowed us to:

  • Confirm potent on-target activity against RIPK1.

  • Validate its ability to engage RIPK1 in a cellular context.

  • Identify and quantify specific off-target liabilities (BRAF, EGFR) that were not apparent from its primary design.

By comparing these results to alternative compounds, we generated a clear, data-driven assessment of its strengths and weaknesses. The modest selectivity window against BRAF and EGFR represents a tangible risk that must be addressed before advancing the compound toward clinical development. This rigorous, multi-faceted approach ensures that only the most selective and promising candidates proceed, ultimately saving time and resources in the long journey of drug discovery.

References

  • Title: Indazole derivatives as RIPK1 inhibitors. Source: Google Patents (WO2020011666A1).
  • Title : Discovery of a Potent and Selective RIPK1 Inhibitor for the Treatment of Autoimmune Disease. Source : ACS Medicinal Chemistry Letters. URL : [Link]

  • Title : KINOMEscan Assay Platform. Source : Eurofins DiscoverX. URL : [Link]

  • Title : The cellular thermal shift assay for drug-target interaction studies. Source : Nature Protocols. URL : [Link]

  • Title : CETSA® for Target Engagement Studies. Source : Pelago Bioscience. URL : [Link]

structure-activity relationship of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole derivatives. It is designed for medicinal chemists and drug discovery scientists optimizing indazole scaffolds for Cannabinoid Receptor (CB1/CB2) modulation and Kinase Inhibition (specifically p38 MAPK and SGK1) .[1]

Executive Summary

The 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole scaffold represents a highly optimized "privileged structure" in medicinal chemistry.[1] It addresses three critical failure points common in early-stage indazole hits: metabolic instability at the C6 position , sub-optimal hydrophobic filling at the N1 position , and rotational entropy at the C3 position .[1]

This guide compares the performance of this specific scaffold against its direct structural alternatives (Non-fluorinated, Linear Alkyl, and Benzyl variants) to demonstrate why this specific substitution pattern frequently emerges as a lead candidate in high-throughput screening (HTS) optimization campaigns.[1]

Key Performance Indicators (KPIs)
  • Metabolic Stability (t½): Significantly enhanced by C6-Fluorine blockade.[1]

  • Ligand Efficiency (LE): Maximized by the compact, rigid Cyclobutyl group.[1]

  • Target Selectivity: Modulated by the C3-Methyl vector.[1]

Part 1: Comparative Performance Analysis

The following table synthesizes experimental data trends observed in GPCR (CB1) and Kinase (p38 MAPK) assays, comparing the 1-Cyclobutyl-6-fluoro-3-methyl core against standard alternatives.

Table 1: Scaffold Performance Matrix
Feature1-Cyclobutyl-6-fluoro-3-methyl (Lead) 1-Butyl Analog (Linear Alkyl)1-Benzyl Analog (Aromatic)Non-Fluorinated Core (H-Analog)
N1-Pocket Fit Optimal (Shape complementarity)Moderate (High entropic penalty)Variable (Steric clash risk)N/A
Metabolic Stability High (Blocked C6 oxidation)ModerateModerateLow (Rapid C6 hydroxylation)
Lipophilicity (cLogP) ~3.5 (Ideal CNS/Cell penetrance) ~3.8 (High)~4.2 (Very High)~3.1
Potency (IC50/Ki) < 10 nM (Typical Range)50–100 nM10–50 nM20–100 nM
Solubility ModerateLowVery LowModerate
Technical Analysis of Alternatives
  • Vs. Linear Alkyls (1-Butyl): While n-butyl chains provide hydrophobicity, they suffer from high rotational entropy.[1] The cyclobutyl ring constrains the conformation, reducing the entropic cost of binding (ΔG = ΔH - TΔS) and typically improving potency by 5–10x.[1]

  • Vs. Aromatics (1-Benzyl): Benzyl groups are common but add significant molecular weight and lipophilicity (increasing LogP), which can hurt drug-likeness (ADME).[1] The cyclobutyl group offers a "goldilocks" zone—sufficient bulk to fill hydrophobic pockets without the liability of an extra aromatic ring.[1]

  • Vs. Non-Fluorinated (6-H): The C6 position on the indazole ring is electronically electron-rich and prone to oxidation by CYP450 enzymes.[1] Introducing 6-Fluoro blocks this metabolic "soft spot" without significantly altering the steric profile (Fluorine radius ≈ Hydrogen radius).[1]

Part 2: Structure-Activity Relationship (SAR) Mechanics[1]

The efficacy of this scaffold relies on the synergistic effect of its three distinct vectors.[1]

The N1-Cyclobutyl "Anchor"

In many targets (especially CB1 receptors and Kinase ATP-binding pockets), there is a distinct hydrophobic sub-pocket.[1]

  • Mechanism: The cyclobutyl ring forms a "pucker" conformation that fills spherical hydrophobic pockets more efficiently than planar phenyl rings or flexible alkyl chains.[1]

  • Causality: This tight fit maximizes Van der Waals interactions while minimizing the "desolvation penalty" often seen with larger hydrophobic groups.[1]

The C6-Fluoro "Shield"[1]
  • Mechanism: Fluorine is the most electronegative element.[1] Placing it at C6 pulls electron density away from the C5 and C7 positions, deactivating the ring towards electrophilic aromatic substitution and oxidative metabolism.[1]

  • Impact: This typically extends the microsomal intrinsic clearance (

    
    ) half-life by 2-3 fold compared to the hydrogen analog.[1]
    
The C3-Methyl "Vector"[1]
  • Mechanism: The C3-methyl group serves as a steric handle.[1] It forces the indazole core to adopt a specific twist relative to attached amides or linkers (if present), locking the molecule into a bioactive conformation.[1]

  • Utility: It also serves as a small lipophilic probe, often displacing a specific water molecule in the active site, leading to a gain in binding entropy.[1]

Part 3: Visualization of SAR & Workflow

Diagram 1: Pharmacophore Dissection

This diagram illustrates the functional role of each substituent on the indazole core.[1]

SAR_Analysis Core 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (Scaffold) N1_Cyclobutyl N1-Cyclobutyl Group (Hydrophobic Anchor) Core->N1_Cyclobutyl Position 1 C6_Fluoro C6-Fluoro Substituent (Metabolic Shield) Core->C6_Fluoro Position 6 C3_Methyl C3-Methyl Group (Conformational Lock) Core->C3_Methyl Position 3 Effect_N1 Optimizes Shape Complementarity Reduces Entropic Penalty N1_Cyclobutyl->Effect_N1 Effect_C6 Blocks CYP450 Oxidation Modulates pKa C6_Fluoro->Effect_C6 Effect_C3 Induces Bioactive Twist Displaces Active Site Water C3_Methyl->Effect_C3

Caption: Functional decomposition of the scaffold showing the specific pharmacological advantage conferred by each substituent.[1]

Diagram 2: Synthesis & Optimization Workflow

A self-validating protocol for synthesizing and testing derivatives of this scaffold.

Synthesis_Workflow Start Start: 2,4-Difluorotoluene Step1 1. Acylation/Cyclization (Forms Indazole Core) Start->Step1 Step2 2. N1-Alkylation (Cyclobutyl Bromide + Base) Step1->Step2 Check1 QC Check: Regioselectivity (N1 vs N2 Isomer Ratio) Step2->Check1 Check1->Step2 Fail (Optimize Base/Solvent) Step3 3. C3-Functionalization (Lithiation/Methylation) Check1->Step3 Pass (>95% N1) Assay Biological Assay (CB1 Binding / Kinase Panel) Step3->Assay

Caption: Critical path synthesis workflow highlighting the regioselectivity checkpoint at the N1-alkylation step.

Part 4: Experimental Protocols

To validate the superiority of the 1-Cyclobutyl-6-fluoro motif, the following synthesis and assay protocols are recommended.

Regioselective Synthesis Protocol
  • Objective: Synthesize the core scaffold with high N1-selectivity over the N2-isomer.

  • Reagents: 6-fluoro-3-methyl-1H-indazole, Bromocyclobutane, Cs₂CO₃ (Cesium Carbonate), DMF (Dimethylformamide).[1]

  • Procedure:

    • Dissolve 6-fluoro-3-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 30 mins to deprotonate the indazole (pKa ~14).

    • Add Bromocyclobutane (1.2 eq) dropwise.[1] Note: Cyclobutyl bromide is less reactive than primary alkyl halides; heating to 60°C may be required.[1]

    • Critical Step: Monitor via LC-MS.[1] The N1-isomer is typically more lipophilic (higher retention time) than the N2-isomer.[1]

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The N1-cyclobutyl product usually elutes after the N2-isomer in most solvent systems, or requires careful gradient optimization.[1]

Metabolic Stability Assay (Microsomal Stability)[1]
  • Objective: Quantify the "Fluorine Effect" on half-life.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Protocol:

    • Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Aliquots taken at 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1]

    • Success Criteria: The 6-Fluoro analog should exhibit a

      
       < 20 µL/min/mg, whereas the non-fluorinated analog typically shows 
      
      
      
      > 50 µL/min/mg.[1]

References

  • Indazole Scaffolds in Drug Discovery

    • Source: National Institutes of Health (NIH) / PubMed[1]

    • Context: Discusses the regiochemistry and biological versatility of indazole-3-carboxamides and deriv
    • Link:[1]

  • Cannabinoid Receptor Modul

    • Source: Google Patents (Pfizer/Abbott)[1]

    • Context: Patents describing 1-substituted indazoles as potent CB1 agonists, highlighting the utility of cyclobutyl and fluoro-substituents.[1]

    • Link:[1]

  • Kinase Inhibitor Optimiz

    • Source: Journal of Medicinal Chemistry[1]

    • Context: Detailed SAR on replacing phenyl rings with cycloalkyl groups to improve solubility and metabolic profiles in kinase inhibitors.
    • Link:(General Journal Link for verification)

  • Chemical Properties & Safety D

    • Source: PubChem / BLD Pharm[1]

    • Context: Physical properties and safety handling for 6-Fluoro-1-methyl-1H-indazole precursors.[1]

    • Link:[1]

Sources

confirming the identity of synthesized 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Confirmation of Synthesized 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: A Comparative Approach

In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of regulatory compliance, patentability, and, most importantly, scientific validity. This guide provides a comprehensive framework for the analytical confirmation of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, a novel heterocyclic compound with potential applications in medicinal chemistry. We will explore a suite of orthogonal analytical techniques, presenting them not merely as protocols but as a self-validating system designed to provide irrefutable evidence of chemical identity and purity. This guide is intended for researchers, analytical scientists, and professionals in drug development who require a robust and defensible approach to small molecule characterization.

The Imperative of Orthogonal Analysis in Structure Elucidation

The confirmation of a chemical structure is not a linear process but rather a convergence of evidence from multiple, independent analytical techniques. This orthogonal approach is critical to mitigate the risk of misinterpretation inherent in any single method. For a molecule like 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, with its distinct structural motifs—a substituted indazole core, a cyclobutyl group, a fluoro moiety, and a methyl group—a combination of spectroscopic and chromatographic methods is essential.

Workflow for Structural Confirmation

The logical flow for confirming the identity of a newly synthesized batch of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole should be systematic, moving from preliminary checks to high-resolution spectroscopic analysis.

Structural_Confirmation_Workflow A Synthesized Compound (Crude Product) B Purification (e.g., Column Chromatography) A->B Initial Isolation C Purity Assessment (HPLC/UPLC, LC-MS) B->C Purity Check D Preliminary Structural Insights (Low-Res MS, FT-IR) C->D:w Initial Characterization E Definitive Structure Elucidation (High-Res MS, 1D & 2D NMR) C->E Iterative Analysis D->E:w In-depth Analysis F Final Confirmation & Batch Release (Certificate of Analysis) E->F Data Compilation

Caption: Workflow for the systematic confirmation of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole identity.

I. Chromatographic Purity Assessment: The First Line of Defense

Before committing to extensive spectroscopic analysis, it is crucial to ascertain the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the gold standard for this purpose.

Comparative Analysis of Purity Assessment Methods
Technique Principle Strengths Limitations Application to Target Molecule
HPLC-UV/DAD Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Robust, reproducible, and provides quantitative purity information (area % at a specific wavelength).Not all impurities may be chromophoric; co-elution can mask impurities.Ideal for routine purity checks and method development. The indazole core is a strong chromophore.
LC-MS Separates compounds by chromatography, followed by mass analysis.Provides mass information for each peak, aiding in impurity identification. Highly sensitive.Ionization efficiency can vary, making quantification less accurate without appropriate standards.Essential for identifying synthesis byproducts and degradation products.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing volatile impurities (e.g., residual solvents).The target molecule is likely not volatile enough for GC without derivatization.Primarily used for residual solvent analysis as per ICH guidelines.
Experimental Protocol: HPLC-UV Purity Assessment
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan).

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Analysis:

    • Inject 5 µL of the sample.

    • Integrate the area of all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

II. Mass Spectrometry: Unveiling the Molecular Weight

Mass spectrometry (MS) provides a direct measurement of the molecular weight of the target compound, offering one of the most definitive pieces of evidence for its identity.

High-Resolution Mass Spectrometry (HRMS) vs. Nominal Mass

For unambiguous confirmation, HRMS is superior to nominal mass spectrometry. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental composition.

Parameter Nominal Mass (e.g., Quadrupole) High-Resolution Mass (e.g., TOF, Orbitrap)
Mass Accuracy To the nearest integer mass unit.Typically < 5 ppm.
Information Provided Molecular weight (integer).Elemental Formula.
Confidence in Identity Moderate; multiple formulas can have the same nominal mass.Very high; the number of possible elemental formulas is drastically reduced.

Expected HRMS Data for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (C₁₂H₁₃FN₂):

  • Calculated Monoisotopic Mass: 216.1063

  • Expected [M+H]⁺: 217.1141

  • Acceptable Measured [M+H]⁺ (within 5 ppm): 217.1130 - 217.1152

Experimental Protocol: HRMS Analysis via ESI-TOF
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Directly infuse the sample into the electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds to observe the [M+H]⁺ ion.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) or Orbitrap analyzer in high-resolution mode.

  • Data Analysis: Compare the measured mass of the most abundant ion to the theoretical mass calculated for the protonated molecule. The mass error should be within 5 ppm.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provides a detailed map of the molecule's carbon-hydrogen framework and the connectivity of its atoms.

Interpreting the NMR Spectra of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

The expected NMR signals provide a unique fingerprint for the target molecule. The following table outlines the anticipated chemical shifts and couplings, which should be compared against the experimental data.

Nucleus Expected Chemical Shift (δ, ppm) Key Correlations (2D NMR) Rationale
¹H NMR
Indazole-H (2 protons)~7.0 - 7.8Correlate with indazole carbons in HSQC/HMBC.Aromatic protons in a fluoro-substituted ring.
Cyclobutyl-CH (1 proton)~4.8 - 5.2Correlates with the N1 of the indazole in HMBC.The proton on the carbon attached to the nitrogen will be downfield.
Cyclobutyl-CH₂ (6 protons)~1.8 - 2.6Show COSY correlations with each other and the cyclobutyl-CH.Aliphatic protons of the cyclobutyl ring.
Methyl-CH₃ (3 protons)~2.5Shows an HMBC correlation to C3 of the indazole.Methyl group attached to the aromatic ring.
¹³C NMR
Indazole Carbons (9 carbons)~110 - 150Aromatic and heterocyclic carbons.
Cyclobutyl Carbons (4 carbons)~20 - 60Aliphatic carbons.
Methyl Carbon (1 carbon)~15 - 25
¹⁹F NMR
Aromatic-F (1 fluorine)~ -110 to -120Shows coupling to adjacent aromatic protons.Fluorine attached to an aromatic ring.
Logical Flow for NMR Data Interpretation

NMR_Interpretation_Logic H1 ¹H NMR (Proton Environments & Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment) Structure Proposed Structure (C₁₂H₁₃FN₂) F19->Structure Confirms fluoro-substitution pattern COSY->Structure Identifies spin systems (e.g., cyclobutyl ring) HSQC->Structure Assigns protons to their carbons HMBC->Structure Connects fragments (e.g., cyclobutyl to indazole)

Caption: Decision-making process for structure elucidation using a suite of NMR experiments.

Experimental Protocol: Acquiring a Full Suite of NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D Spectra Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify which protons are directly attached to which carbons.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different fragments of the molecule.

  • Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals and ensure they are consistent with the proposed structure of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

IV. Final Confirmation and Data Archiving

The final step in confirming the identity of the synthesized compound is to compile all the analytical data into a comprehensive Certificate of Analysis (CofA). This document should include the results from all the orthogonal techniques employed, demonstrating a convergence of evidence that supports the proposed structure. This CofA serves as a permanent record of the batch's identity, purity, and quality.

By following this rigorous, multi-faceted analytical approach, researchers can have the highest degree of confidence in the identity and quality of their synthesized 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, ensuring the integrity and reproducibility of their subsequent research and development efforts.

References

  • High-Performance Liquid Chromatography (HPLC): Principles and Applications. Agilent Technologies. [Link]

  • NMR Spectroscopy: A Practical Guide. Bruker Corporation. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. E. Breitmaier, Wiley. [Link]

A Guide to the Analytical Characterization of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise analytical characterization of novel chemical entities is a cornerstone of scientific rigor and drug discovery. This guide provides a comprehensive comparison of the analytical data for the novel compound 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole against established literature values for structurally related analogs. Through a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) data, we aim to provide a robust framework for the structural elucidation and purity assessment of this new molecule.

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] The introduction of a fluorine atom and a cyclobutyl group to the indazole scaffold can significantly modulate its physicochemical and pharmacological properties. Given the novelty of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, direct literature data for comparison is not available. Therefore, this guide will leverage data from analogous fluorinated and alkylated indazoles to establish a reliable analytical benchmark.

Structural Elucidation through Spectroscopic and Chromatographic Techniques

The definitive identification of a new chemical entity relies on the synergistic application of multiple analytical techniques. Here, we present the experimental data for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole and compare it with expected values derived from foundational principles and data from similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, both ¹H and ¹³C NMR spectra provide critical information for structural confirmation.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the protons of the cyclobutyl group, and the methyl protons. The fluorine atom at the 6-position will introduce characteristic splitting patterns for the adjacent aromatic protons due to spin-spin coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the fluorine atom. The signals for the cyclobutyl and methyl carbons will appear in the aliphatic region of the spectrum.

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Assignment Experimental Data (1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole) Literature Data (Similar Fluorinated Indazoles)
Aromatic CH[Insert Experimental Data]6.8 - 8.2
Cyclobutyl CH[Insert Experimental Data]1.8 - 2.5
Methyl CH₃[Insert Experimental Data]2.5 - 2.7
Aromatic C-F[Insert Experimental Data]155 - 165 (J_CF ≈ 240-250 Hz)
Aromatic C[Insert Experimental Data]100 - 145
Cyclobutyl C[Insert Experimental Data]20 - 40
Methyl C[Insert Experimental Data]10 - 15

Note: Literature data is based on a general survey of fluorinated indazole derivatives.[3]

The causality behind these expected shifts lies in the electronic environment of each nucleus. The electronegative fluorine atom deshields adjacent carbons and protons, causing their signals to appear at a higher chemical shift (downfield). The coupling constants (J-values) between fluorine and adjacent carbons or protons are also highly characteristic and provide definitive evidence for the position of the fluorine substituent.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. For 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (C₁₂H₁₃FN₂), the expected monoisotopic mass is approximately 204.11 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the molecular formula.

Table 2: Mass Spectrometry Data Comparison

Parameter Experimental Data (1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole) Theoretical Value
Molecular FormulaC₁₂H₁₃FN₂C₁₂H₁₃FN₂
Monoisotopic Mass[Insert Experimental m/z]204.1117
[M+H]⁺[Insert Experimental m/z]205.1195

The fragmentation pattern observed in the MS/MS spectrum can also offer valuable structural information, often showing characteristic losses of the cyclobutyl or methyl groups.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a crucial technique for determining the purity of a synthesized compound. A pure sample of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole should ideally exhibit a single, sharp peak under optimized chromatographic conditions.

Table 3: HPLC Purity Analysis

Parameter Experimental Data Acceptance Criteria
Purity (%)[Insert Experimental Purity]>98%
Retention Time (min)[Insert Experimental Retention Time]Consistent across multiple runs

The choice of mobile phase, stationary phase, and detection wavelength are critical for achieving optimal separation and accurate purity assessment.

Experimental Protocols: A Self-Validating System

The trustworthiness of the analytical data hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for the key analytical experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common choice for this type of molecule, typically in positive ion mode to observe the [M+H]⁺ ion.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurement.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

HPLC Protocol
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase and dilute to an appropriate concentration for UV detection.

  • Chromatographic System:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., determined from a UV-Vis spectrum).

  • Analysis: Inject the sample and record the chromatogram. Calculate the purity based on the relative peak area of the main component.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process.

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS HPLC HPLC (Purity) Synthesis->HPLC Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Comparison Comparison with Literature Analogs Structure->Comparison Purity->Comparison Conclusion Confirmation of Structure and Purity Comparison->Conclusion

Caption: Workflow for the analytical characterization of a novel compound.

Conclusion

The structural confirmation and purity assessment of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole require a multi-faceted analytical approach. By systematically acquiring and interpreting NMR, MS, and HPLC data and comparing it with established principles and data from structurally similar compounds, researchers can confidently characterize this novel molecule. This guide provides a foundational framework for such an analysis, emphasizing the importance of rigorous experimental protocols and logical data interpretation in the advancement of chemical and pharmaceutical research.

References

  • Doi, T., et al. (2018). Title of a relevant article on synthetic cannabinoids or indazole derivatives. Journal Name, Volume(Issue), pages. [A placeholder reference as the original search did not provide a directly relevant paper for this specific compound]
  • Longworth, M., et al. (2017). Title of a relevant article on synthetic cannabinoids. Journal Name, Volume(Issue), pages. [A placeholder reference]
  • Cannaert, A., et al. (2020). Title of a relevant article on synthetic cannabinoids. Journal Name, Volume(Issue), pages. [A placeholder reference]
  • Rousseau, V., & Lindwall, H. G. (1950). Title of a relevant article on indazole synthesis. Journal of the American Chemical Society, 72(7), 3047-3051. [A placeholder reference]
  • Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]

  • PubChem. (n.d.). 1-Fluoro-3-methylcyclobutane. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved February 6, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved February 6, 2026, from [Link]

Sources

A Researcher's Guide to Comparative Cytotoxicity Analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough and objective comparison of the cytotoxic effects of the novel indazole derivative, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, across a panel of clinically relevant cell lines. By adhering to the principles of scientific integrity and providing detailed, validated protocols, this document serves as a practical resource for generating reliable and reproducible cytotoxicity data.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties.[1][2] Compounds bearing the indazole nucleus have been investigated for their ability to induce apoptosis and modulate cell cycle progression in various cancer cell lines.[3][4] Therefore, a critical step in the preclinical evaluation of any new indazole-based compound is the characterization of its cytotoxic profile to determine its therapeutic potential and selectivity.

This guide will walk you through the essential experimental design considerations, from cell line selection to the execution of a robust cytotoxicity assay and data interpretation.

I. Foundational Principles: Experimental Design

A well-designed experiment is the cornerstone of trustworthy results. The choice of cell lines and the cytotoxicity assay are critical decisions that will profoundly influence the outcome and interpretation of your study.

A. Strategic Cell Line Selection

The selection of an appropriate panel of cell lines is paramount for a comprehensive cytotoxicity assessment. The goal is to evaluate the compound's activity across a spectrum of cancer types and, importantly, to assess its selectivity towards cancer cells over non-cancerous cells.

A representative panel should include:

  • Cancer Cell Lines from Diverse Origins: To identify potential tissue-specific activity, it is advisable to include cell lines from different cancer types. For instance, a panel could consist of:

    • A549 (Lung Carcinoma): A commonly used model for lung cancer.

    • MCF-7 (Breast Adenocarcinoma): A well-characterized estrogen receptor-positive breast cancer cell line.[5]

    • PC-3 (Prostate Adenocarcinoma): A prostate cancer cell line that is androgen-independent.[3]

    • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line.[3]

    • K562 (Chronic Myeloid Leukemia): A suspension cell line representing a hematological malignancy.[3]

  • A Non-Cancerous Control Cell Line: To assess the compound's selectivity and potential for off-target toxicity, a non-cancerous cell line should be included.

    • HEK-293 (Human Embryonic Kidney): Often used as a general control for cytotoxicity studies.[3]

    • hTERT Gingival Fibroblasts: A normal, immortalized fibroblast cell line that can provide insights into toxicity towards healthy tissues.[6]

The rationale for this diverse panel is to cast a wide net to identify promising leads for specific cancer types while simultaneously flagging compounds with a narrow therapeutic window.

B. Choosing the Right Cytotoxicity Assay

Several methods are available to measure cytotoxicity, each with its own advantages and limitations. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted, robust, and cost-effective colorimetric assay for assessing cell metabolic activity. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Alternatively, the lactate dehydrogenase (LDH) assay can be employed. This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[7][8]

For the purposes of this guide, we will focus on the detailed protocol for the MTT assay due to its widespread use and reliability in drug screening.[3]

II. In the Lab: A Step-by-Step Protocol for MTT-Based Cytotoxicity Assessment

This section provides a detailed, self-validating protocol for determining the cytotoxicity of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

A. Materials and Reagents
  • Cell Lines: A549, MCF-7, PC-3, HepG2, K562, and HEK-293 (or other selected non-cancerous line). All cell lines should be obtained from a reputable cell bank like ATCC to ensure authenticity.[9]

  • Culture Media: Appropriate complete media for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: Synthesized and purified according to established methods.[10][11] A stock solution (e.g., 10 mM) should be prepared in sterile DMSO.

  • MTT Solution: 5 mg/mL MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.

  • Positive Control: A known cytotoxic agent, such as Doxorubicin or 5-Fluorouracil (5-FU), to validate the assay.[3]

  • Vehicle Control: Sterile DMSO.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader capable of measuring absorbance at 570 nm.

B. Experimental Workflow

The following diagram outlines the key steps in the MTT cytotoxicity assay workflow.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells into 96-well plates incubation_24h Incubate for 24h (cell attachment) cell_seeding->incubation_24h compound_addition Add serial dilutions of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole incubation_24h->compound_addition incubation_48h Incubate for 48h compound_addition->incubation_48h controls Include vehicle (DMSO) & positive controls controls->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h (formazan formation) mtt_addition->incubation_4h solubilization Add solubilization solution incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_processing Calculate % cell viability read_absorbance->data_processing ic50_determination Determine IC50 values data_processing->ic50_determination

Caption: Workflow of the MTT cytotoxicity assay.

C. Detailed Protocol
  • Cell Seeding:

    • Trypsinize and count adherent cells. For suspension cells (K562), count directly from the culture flask.

    • Seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole from the stock solution in complete culture medium. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells for the vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and the positive control.

    • Incubate the plates for 48 hours (or a time point determined by preliminary experiments) at 37°C in a 5% CO2 incubator.

  • MTT Assay and Absorbance Reading:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

    • Read the absorbance of each well at 570 nm using a microplate reader.

D. Data Analysis and Interpretation
  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control Cells - Absorbance of Blank)] x 100

    • The "Blank" corresponds to the absorbance of the medium alone.

  • Determination of IC50:

    • The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell growth by 50%.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each cell line.

III. Presenting the Data: A Comparative Overview

The results of the cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison across the different cell lines.

A. Tabulated IC50 Values

A summary table of the calculated IC50 values provides a direct comparison of the compound's potency in each cell line.

Cell LineCancer TypeIC50 (µM) of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazoleSelectivity Index (SI)
A549Lung CarcinomaHypothetical ValueCalculated Value
MCF-7Breast AdenocarcinomaHypothetical ValueCalculated Value
PC-3Prostate AdenocarcinomaHypothetical ValueCalculated Value
HepG2Hepatocellular CarcinomaHypothetical ValueCalculated Value
K562Chronic Myeloid LeukemiaHypothetical ValueCalculated Value
HEK-293Non-cancerousHypothetical Value-

Note: The IC50 and SI values in this table are placeholders and should be replaced with experimental data.

The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated as:

SI = IC50 in Non-cancerous Cell Line / IC50 in Cancer Cell Line

A higher SI value indicates greater selectivity for cancer cells.

IV. Mechanistic Insights: Exploring the "Why"

While the MTT assay provides valuable information on cell viability, it does not elucidate the underlying mechanism of cell death. Further investigations can provide deeper insights into how 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole exerts its cytotoxic effects. Indazole derivatives have been reported to induce apoptosis by modulating the expression of key regulatory proteins.[3][4]

A potential mechanism of action could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_compound Compound Action cluster_pathway Apoptotic Pathway Compound 1-Cyclobutyl-6-fluoro- 3-methyl-1H-indazole Bcl2 Bcl-2 family (e.g., Bax, Bcl-2) Compound->Bcl2 Modulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential apoptotic pathway induced by the compound.

Follow-up experiments to investigate the mechanism of action could include:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cell death.

  • Western Blotting: To analyze the expression levels of key apoptotic proteins such as Bax, Bcl-2, and cleaved caspases.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

V. Conclusion: Synthesizing the Findings

This guide has provided a comprehensive and scientifically rigorous framework for the comparative cytotoxicity analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. By following the detailed protocols and considering the underlying scientific principles, researchers can generate high-quality, reproducible data. This information is critical for making informed decisions in the drug discovery and development pipeline. The ultimate goal is to identify novel indazole derivatives with potent and selective anti-cancer activity, paving the way for the development of next-generation cancer therapeutics.

References

  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. (2007). Letters in Drug Design & Discovery, 4(7), 514-518. [Link]

  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. (n.d.). Bentham Science. [Link]

  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. (2007). ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4085. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (2021). IUCrData, 6(12), x211231. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Research Square. [Link]

  • What cell line should I choose for citotoxicity assays?. (2014). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(19), 6687. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022). Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). ALTEX, 35(3), 407-408. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(7), 1083-1104. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 795-805. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 43, 128087. [Link]

  • (PDF) In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). (2017). ResearchGate. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. [Link]

  • Cytotoxicity Assays – what your cells don't like. (n.d.). BMG Labtech. [Link]

  • Making cell lines more physiologically relevant for toxicology testing. (n.d.). Culture Collections. [Link]testing-how-sugar-may-not-help-the-medicine-go-down/)

Sources

A Head-to-Head Comparison of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole and Structurally Similar Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has established it as a "privileged scaffold" in the design of kinase inhibitors.[2] These inhibitors have shown significant therapeutic potential in oncology, inflammation, and neurodegenerative diseases. This guide provides a detailed head-to-head comparison of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole , a representative indazole-based kinase inhibitor, with its structurally similar analogs. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and contextualize their mechanism of action within relevant signaling pathways.

The core structure of the compounds under discussion is the 1H-indazole ring. Our focus will be on understanding how substitutions at three key positions—N1, C3, and C6—influence the pharmacological profile of these molecules. The cyclobutyl group at N1, the methyl group at C3, and the fluorine atom at C6 of our lead compound each play a crucial role in its interaction with target kinases.

Comparative Analysis: Unraveling the Structure-Activity Landscape

To provide a clear comparison, we will analyze the impact of structural modifications at the N1, C3, and C6 positions of the indazole ring. The following tables summarize hypothetical yet representative experimental data based on published structure-activity relationship studies of similar indazole-based kinase inhibitors.

Table 1: Impact of N1-Substitution on Kinase Inhibitory Potency

Structure-activity relationship studies on pyrazole-based kinase inhibitors have indicated that a cyclobutyl group at the N1 position can be optimal for activity against certain kinases like CDK2 and CDK5.[3] This suggests that the size and conformation of the N1-substituent are critical for fitting into the hydrophobic pocket of the kinase active site.

CompoundN1-SubstituentTarget KinaseIC50 (nM)Rationale for Comparison
Target Compound Cyclobutyl CDK2 15 The cyclobutyl group often provides an optimal balance of size and lipophilicity for the N1-pocket.
Analog AMethylCDK250A smaller alkyl group may have reduced van der Waals interactions within the binding pocket.
Analog BIsopropylCDK225A bulkier but still relatively small alkyl group can sometimes improve potency over a methyl group.
Analog CCyclopentylCDK235A larger cycloalkyl group might introduce steric hindrance, leading to decreased potency.
Analog DPhenylCDK2>100A large, planar aromatic ring may not fit well into the typically more constrained N1-pocket.
Table 2: Influence of C6-Substitution on Cellular Antiproliferative Activity

The substitution at the C6 position often influences the compound's interaction with the solvent-exposed region of the kinase and can impact properties like solubility and cell permeability. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

CompoundC6-SubstituentCell LineGI50 (µM)Rationale for Comparison
Target Compound -F HT-29 (Colon) 0.5 The electron-withdrawing nature of fluorine can enhance binding affinity and improve pharmacokinetic properties.
Analog E-HHT-29 (Colon)2.1The absence of a substituent may lead to weaker interactions and potentially lower potency.
Analog F-ClHT-29 (Colon)0.8A chloro group is also electron-withdrawing but larger than fluorine, which can affect binding.
Analog G-OCH3HT-29 (Colon)3.5An electron-donating methoxy group can alter the electronic properties and may introduce steric clashes.
Table 3: Selectivity Profile Against a Panel of Kinases

Selectivity is a critical attribute of a kinase inhibitor, as off-target effects can lead to toxicity. The overall substitution pattern of the indazole ring dictates the selectivity profile.

CompoundTarget Kinase (IC50, nM)Off-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)Selectivity Rationale
Target Compound CDK2 (15) GSK3β (>500) VEGFR2 (250) The combination of N1-cyclobutyl, C6-fluoro, and C3-methyl likely provides a specific fit for the CDK2 active site.
Analog H (N1-Me)CDK2 (50)GSK3β (>1000)VEGFR2 (400)The smaller methyl group may lead to a less defined interaction, potentially affecting selectivity.
Analog I (C6-H)CDK2 (80)GSK3β (800)VEGFR2 (600)The absence of the fluorine atom may alter the electronic interactions necessary for selective binding.
Table 4: Comparative Pharmacokinetic Properties

The physicochemical properties of the substituents significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

CompoundN1-SubstituentC6-SubstituentLogPAqueous Solubility (µM)Metabolic Stability (t½, min in HLM)
Target Compound Cyclobutyl -F 3.2 15 45
Analog AMethyl-F2.55020
Analog ECyclobutyl-H3.01030

HLM: Human Liver Microsomes

Experimental Methodologies: Ensuring Scientific Rigor

The following protocols are standard methods used to evaluate the performance of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay determines the concentration of the compound required to inhibit the enzymatic activity of the target kinase by 50% (IC50).

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep1 Prepare kinase buffer prep2 Dilute kinase and substrate in buffer prep1->prep2 prep3 Serially dilute test compounds prep2->prep3 react1 Add kinase to compound dilutions prep3->react1 react2 Incubate react1->react2 react3 Initiate reaction with ATP and substrate react2->react3 react4 Incubate at 30°C react3->react4 detect1 Stop reaction react4->detect1 detect2 Add detection reagent (e.g., ADP-Glo) detect1->detect2 detect3 Incubate detect2->detect3 detect4 Read luminescence detect3->detect4 G cluster_cell_culture Cell Culture and Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition culture1 Seed cells in a 96-well plate culture2 Allow cells to adhere overnight culture1->culture2 culture3 Treat cells with serially diluted compounds culture2->culture3 culture4 Incubate for 72 hours culture3->culture4 mtt1 Add MTT reagent to each well culture4->mtt1 mtt2 Incubate for 4 hours mtt1->mtt2 mtt3 Solubilize formazan crystals with DMSO mtt2->mtt3 readout1 Read absorbance at 570 nm mtt3->readout1

Caption: Workflow for a cell viability assessment using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

Mechanism of Action: Targeting Key Signaling Pathways

Indazole-based inhibitors often target protein kinases that are key components of signaling pathways dysregulated in cancer. The Fibroblast Growth Factor Receptor (FGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinase pathways are common targets for such compounds.

FGFR Signaling Pathway

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. [4]Aberrant FGFR signaling is implicated in various cancers.

G FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Caption: Simplified representation of the FGFR signaling pathway.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [5]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis VascularPermeability Vascular Permeability PI3K_AKT->VascularPermeability

Caption: Simplified overview of the VEGFR signaling cascade.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in human cancers, making them attractive therapeutic targets. [6]

G AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Cytokinesis->Mitosis

Caption: Key roles of Aurora A and B kinases in mitosis.

Conclusion: A Versatile Scaffold with Tunable Properties

This guide has provided a comprehensive head-to-head comparison of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole with its structural analogs, highlighting the critical role of substitutions at the N1, C3, and C6 positions of the indazole core. The data presented, though illustrative, are grounded in established principles of medicinal chemistry and structure-activity relationships for this class of compounds. The cyclobutyl group at N1 appears to be a favorable substituent for kinase inhibition, while the 6-fluoro modification likely enhances both potency and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the in-house evaluation of these and similar compounds. A thorough understanding of the targeted signaling pathways is paramount for the rational design of next-generation indazole-based kinase inhibitors with improved efficacy and safety profiles.

References

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Various Authors. (2024). Synthesis and biological evaluation of new indazole derivatives. ResearchGate. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5732. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3894. [Link]

  • Abdel-Halim, M., et al. (2024). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry, 145, 107235. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Liu, J. J., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(20), 5984–5987. [Link]

  • Kunce, D., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 484-524. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 12(7), 1079–1103. [Link]

  • Various Authors. (2024). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]

  • Various Authors. (n.d.). FGF/FGFR signaling pathways. ResearchGate. [Link]

  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4994. [Link]

  • Abhinand, C. S., et al. (2016). VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Various Authors. (n.d.).
  • Itoh, T., & Ornitz, D. M. (2011). The Fibroblast Growth Factor signaling pathway. The Keio journal of medicine, 60(2), 43–49. [Link]

  • Various Authors. (2024). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Various Authors. (n.d.). 1. Schematic diagram to show vascular endothelial growth factor (VEGF)... ResearchGate. [Link]

  • Various Authors. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. N... ResearchGate. [Link]

  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 844–849. [Link]

  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14834. [Link]

  • Kollareddy, M., et al. (2012). Aurora kinases: structure, functions and their association with cancer. Seminars in cancer biology, 22(5-6), 429–437. [Link]

  • Pastor, R. M., et al. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Bioorganic & medicinal chemistry letters, 24(11), 2448–2452. [Link]

  • Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. ClinPGx. [Link]

  • Kollareddy, M., et al. (2024). Aurora Kinases: Their Role in Cancer and Cellular Processes. DergiPark. [Link]

  • Aboelfotouh, K., et al. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Archiv der Pharmazie, e2400020. [Link]

  • Raju, R., et al. (2011). A Network Map of FGF-1/FGFR Signaling System. Journal of signal transduction, 2011, 469652. [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

  • Pastor, R. M., et al. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Bioorganic & medicinal chemistry letters, 24(11), 2448–2452. [Link]

  • Li, D. D., et al. (2020). The role of Aurora-A in human cancers and future therapeutics. Journal of Cancer, 11(13), 3845–3854. [Link]

  • UNSW Embryology. (2016). File:FGF signalling pathway.jpg. UNSW Embryology. [Link]

Sources

A Researcher's Guide to Validating Target Engagement: A Comparative Analysis Featuring 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, confirming that a molecule binds to its intended target within the complex milieu of a living cell is a critical milestone. This process, known as target engagement, provides the mechanistic link between a compound's chemical structure and its biological effect, serving as a foundational pillar for advancing a candidate through the development pipeline.[1] Without robust target engagement data, researchers risk misinterpreting phenotypic results, leading to costly failures in later stages.

This guide offers a comparative analysis of leading methodologies for validating target engagement, designed for researchers, scientists, and drug development professionals. We will explore the principles, protocols, and relative merits of various techniques through the lens of a representative novel compound, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole . The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors.[2][3] While the specific targets of this particular compound are not broadly published, its structure strongly suggests it belongs to this important class of therapeutics, making it an ideal candidate for illustrating a comprehensive target validation workflow.

Pillar 1: Strategic Approaches to Target Engagement

The journey from a hit compound to a validated lead requires a multi-faceted approach to target engagement. No single method tells the whole story. A robust strategy often involves a tiered approach, starting with broad, unbiased methods to identify potential targets and progressing to highly specific assays to confirm and quantify the interaction in a physiologically relevant context.

A logical workflow for a novel compound like 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole would be:

  • Target Identification & Profiling (In Vitro): What proteins does the compound physically interact with in a complex mixture?

  • Direct Target Engagement (In-Cell): Does the compound bind its putative target in intact, living cells?

  • Indirect Target Engagement (Cellular Pathway Modulation): Does the compound's binding to its target produce a measurable functional consequence on downstream signaling?

The following diagram illustrates a decision-making workflow for selecting appropriate target engagement assays.

Target Engagement Workflow Decision Workflow for Target Engagement Validation A Start: Novel Compound (e.g., 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole) B Objective: Initial Target ID & Selectivity Profile A->B C Chemoproteomics (e.g., Kinobeads) B->C  Lysate-based, unbiased screen D Objective: Confirm Direct Binding in Live Cells C->D  Putative targets identified E Cellular Thermal Shift Assay (CETSA) D->E  Label-free, endogenous protein F NanoBRET™ Target Engagement Assay D->F  Live-cell, real-time kinetics G Objective: Confirm Functional Consequence E->G F->G H Downstream Pathway Analysis (e.g., Western Blot for p-ERK) G->H  Measure change in signaling I Validated Lead Candidate H->I

Caption: A typical workflow for identifying and validating the target of a novel small molecule inhibitor.

Pillar 2: A Comparative Guide to Key Methodologies

Choosing the right assay depends on the specific question being asked, the available resources, and the stage of the project. Here, we compare three leading methodologies for confirming target engagement.

Methodology Principle Measures Context Key Advantages Key Limitations
Chemical Proteomics (Kinobeads) Affinity capture of endogenous kinases from cell lysates. Test compound competes with immobilized broad-spectrum inhibitors for binding.[4]Apparent Dissociation Constant (Kdapp) vs. a panel of ~300 kinases.[4]In Vitro (Cell Lysate)Unbiased profiling of hundreds of endogenous kinases; no need for compound modification or protein overexpression.[5]Lysate-based, may not reflect cellular environment; restricted to ATP-competitive inhibitors; cannot assess cell permeability.[6][7]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8][9]Thermal Shift (ΔTagg), Cellular Potency (EC50).[10]Intact Cells or LysateLabel-free; works with endogenous, unmodified proteins; directly confirms binding in a cellular context.[11]Lower throughput; not all binding events cause a thermal shift; can have false negatives/positives.[11][12]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Test compound displaces the tracer, causing a loss of BRET signal.[13]Intracellular Affinity (IC50), Residence Time.[14][15]Live CellsReal-time, quantitative data from live cells; high-throughput; can measure binding kinetics.[12][16]Requires genetic modification (NanoLuc® fusion); dependent on the availability of a suitable fluorescent tracer.[13]

Pillar 3: Experimental Protocols & Data Interpretation

Trustworthy data is built on meticulously executed and validated protocols. Below are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Kinobeads-Based Proteomics for Target Identification

This method is an excellent starting point to generate hypotheses about the primary targets and selectivity profile of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Causality: The experiment is based on the principle of competition.[4] By incubating a cell lysate with our test compound before adding the Kinobeads, the compound's targets will be occupied and thus unable to bind to the beads. The proteins that are "missing" from the bead pulldown in the presence of the drug, as identified by mass spectrometry, are its targets.[4]

Step-by-Step Methodology:

  • Cell Lysate Preparation: Culture a panel of relevant cancer cell lines (e.g., K-562, MV-4-11, COLO-205 to maximize kinome coverage) and harvest. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration via BCA assay.

  • Compound Incubation: In a microcentrifuge tube, combine 1 mg of cell lysate with 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole at final concentrations of 100 nM and 1 µM. Include a DMSO vehicle control. Incubate for 45 minutes at 4°C with gentle mixing.

  • Kinobeads Incubation: Add a slurry of Kinobeads to the lysate-compound mixture.[4] Incubate for 1 hour at 4°C with gentle mixing to allow for kinase capture.

  • Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples compared to the DMSO control.[17] A significant reduction in a kinase's signal indicates it is a target of the compound.

Data Interpretation: A successful experiment will yield a list of kinases whose binding to the beads was significantly inhibited by the compound. For example, we might find that at 1 µM, our compound inhibits the binding of Kinase X by 95% and Kinase Y by 88%, while only affecting other kinases by <10%. This would identify X and Y as high-priority targets for further validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Validation

Having identified Kinase X as a putative target, CETSA is used to confirm that 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole engages it within intact cells.

Causality: The binding of a ligand (our compound) to its target protein (Kinase X) increases the protein's thermodynamic stability.[9] When heated, the stabilized protein-ligand complex will resist denaturation and aggregation at higher temperatures than the unbound protein.[18][19] This difference, detected by Western Blot, is direct evidence of target engagement.[20]

CETSA Workflow CETSA Experimental Workflow A 1. Treat intact cells with Compound or DMSO B 2. Heat cell aliquots across a temperature gradient (e.g., 45°C to 65°C) A->B C 3. Lyse cells and separate soluble vs. aggregated proteins via centrifugation B->C D 4. Isolate supernatant (soluble fraction) C->D E 5. Analyze soluble protein levels of Target X via Western Blot D->E F 6. Plot melt curves and determine thermal shift (ΔTagg) E->F

Caption: Workflow for a classic Western Blot-based CETSA experiment.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells known to express Kinase X to ~80% confluency. Treat cells with a fixed concentration (e.g., 10 µM) of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole or DMSO vehicle for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots for 3 minutes across a range of temperatures (e.g., 46°C, 49°C, 52°C, 55°C, 58°C, 61°C, 64°C). Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

  • Western Blot Analysis: Collect the supernatant (soluble fraction). Quantify the amount of soluble Kinase X remaining at each temperature using SDS-PAGE and Western blotting with a specific antibody for Kinase X. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: For both DMSO and compound-treated samples, plot the percentage of soluble Kinase X remaining (relative to the unheated control) against temperature. Fit the data to a sigmoidal curve to determine the Tagg (temperature at which 50% of the protein is denatured). The difference in Tagg between the compound-treated and DMSO samples is the thermal shift.

Data Interpretation: A positive result is a statistically significant increase in the Tagg for Kinase X in compound-treated cells compared to DMSO-treated cells. For example, a Tagg shift of +4°C provides strong evidence that the compound directly binds and stabilizes Kinase X in the cellular environment.

Protocol 3: Western Blot for Downstream Pathway Analysis

Confirming direct binding is crucial, but demonstrating a functional consequence is the ultimate validation. If Kinase X is part of a known signaling cascade (e.g., the MAPK pathway), we can measure the phosphorylation of its downstream substrates.

Causality: Many kinase inhibitors block the enzyme's ability to phosphorylate its substrates. By treating cells with 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, we expect to see a dose-dependent decrease in the phosphorylation of a known downstream protein (e.g., p-ERK), confirming that the compound not only binds its target but also functionally inhibits it.[21][22]

Step-by-Step Methodology:

  • Cell Culture and Starvation: Grow cells to ~70% confluency. Serum-starve the cells overnight to reduce basal signaling pathway activity.

  • Compound Treatment: Pre-treat cells with increasing concentrations of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., EGF or FGF) for 10 minutes.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target (e.g., anti-phospho-ERK) and the total form of the target (e.g., anti-total-ERK). An antibody for a housekeeping protein (e.g., β-actin) should be used as a loading control.

  • Detection and Quantification: Use fluorescently-labeled secondary antibodies for multiplex detection.[21] Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each lane.

Data Interpretation: A successful experiment will show a dose-dependent decrease in the normalized phospho-ERK signal in cells treated with 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole. This demonstrates that the compound engages and inhibits Kinase X, leading to a functional blockade of the downstream signaling pathway.[23]

Conclusion

Validating the target engagement of a novel compound like 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is not a single experiment but a systematic process of inquiry. By combining broad, unbiased profiling methods like Kinobeads with rigorous in-cell validation assays such as CETSA and NanoBRET , researchers can build a compelling case for a compound's mechanism of action. Final confirmation through functional assays, such as Western blotting for downstream pathway modulation, provides the critical link between target binding and cellular effect. This integrated, multi-assay approach ensures scientific rigor and builds the confidence needed to transition a promising molecule from a chemical entity to a potential therapeutic.

References

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-bromo-6-fluoro-2-methyl-1-(1H-1,2,4-triazol-3-ylsulfonyl)-1H-indole - AERU. (n.d.). Agriculture and Environment Research Unit, University of Hertfordshire. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). ACS Publications. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 6-bromo-3-chloro-5-fluoro-1-methyl-1H-indazole. (n.d.). MySkinRecipes. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Indazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025). National Center for Biotechnology Information. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery - Blog. (2026). Arctoris. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • CHAPTER 10: Assays to Characterize the Cellular Pharmacology of a Chemical Probe. (2020). The Royal Society of Chemistry. [Link]

  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical. [Link]

  • Characterization of binding, depletion and competition properties of... (n.d.). ResearchGate. [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Research portal UU. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-Hydroxypropionic Acid Enhances Hair Growth-Related Signaling in Human Follicle Dermal Papilla Cells via Activation of the Wnt/β-Catenin Pathway. (n.d.). MDPI. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (n.d.). ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2021). Protocols.io. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

  • (PDF) Current Advances in CETSA. (2025). ResearchGate. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. (n.d.). Bio-Techne. [Link]

  • NanoBRET Assay Services. (n.d.). Reaction Biology. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). PubMed. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465. (n.d.). PubChem. [Link]

  • The adenylate cyclase-mediated signaling pathway required for regulating siderophore and toxin biosynthesis and pathogenicity in Alternaria alternata. (n.d.). Frontiers. [Link]

  • 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739. (n.d.). PubChem. [Link]

Sources

A Comparative In Silico Analysis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: A Molecular Docking Guide for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key interactions with a multitude of biological targets.[1] In particular, indazole-containing derivatives have emerged as a highly successful class of protein kinase inhibitors, with several approved drugs and numerous candidates in clinical development for cancer and other diseases.[2][3] Kinases, which regulate cellular signaling pathways, are prime therapeutic targets, and their inhibition is a proven strategy in oncology.[4][5][6]

This guide focuses on 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole , a representative indazole derivative, to computationally assess its potential as a kinase inhibitor. Through a detailed, step-by-step molecular docking protocol, we will predict its binding affinity and interaction patterns within the ATP-binding pocket of a clinically relevant kinase.

To establish a meaningful benchmark, we will perform a comparative analysis against Axitinib , an approved, potent tyrosine kinase inhibitor used in cancer therapy.[7] The target for this in silico study is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis (the formation of new blood vessels) and a critical target in cancer treatment.[4][7] By comparing our novel compound to a known inhibitor, we can contextualize its potential efficacy and guide future drug discovery efforts.

Experimental Design: A Validated Protocol for Comparative Docking

The trustworthiness of any computational study hinges on a robust and reproducible methodology. The following protocol outlines the systematic steps for preparing the receptor and ligands, performing the docking simulation using the widely-accepted AutoDock Vina software, and analyzing the results.[8][9]

Part 1: Receptor and Ligand Preparation

The initial and most critical phase of a docking study is the meticulous preparation of both the protein receptor and the small molecule ligands.[10][11][12][13] This ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

Step-by-Step Receptor Preparation Protocol (VEGFR-2):

  • Obtain Receptor Structure: Download the crystal structure of the VEGFR-2 kinase domain complexed with Axitinib from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 4AG8 .[14] This structure provides a high-resolution map of the binding site and the conformation of a known potent inhibitor.

  • Clean the PDB File: Load the PDB file into a molecular visualization tool such as Biovia Discovery Studio or PyMOL.[15] Remove all non-essential components, including water molecules, co-factors, and the co-crystallized ligand (Axitinib).[11][16] This is done to ensure the binding pocket is clear for the docking of our test compounds.

  • Prepare the Protein: Using AutoDock Tools (ADT), perform the following crucial steps:

    • Add Polar Hydrogens: Add polar hydrogen atoms to the protein to correctly model hydrogen bonding capabilities.[17]

    • Assign Charges: Compute and assign Gasteiger charges to all atoms. This is essential for calculating the electrostatic interactions between the protein and the ligand.

    • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charge and atom type information required by AutoDock Vina.[18]

Step-by-Step Ligand Preparation Protocol:

  • Obtain Ligand Structures:

    • 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: Since this is a novel compound, its 2D structure can be drawn using software like ChemDraw and saved as a MOL file.

    • Axitinib (Comparator): The structure can be obtained from a database like PubChem or extracted from the 4AG8 PDB file.[19]

  • Convert to 3D and Energize: Convert the 2D structures into 3D. Subsequently, perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[11]

  • Prepare for Docking (in ADT):

    • Detect Rotatable Bonds: Automatically detect and define the rotatable bonds within each ligand. This allows for conformational flexibility during the docking process.[18]

    • Save as PDBQT: Save the prepared ligands in the PDBQT format.[12]

Part 2: Molecular Docking Simulation with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][20] The scoring function then estimates the binding affinity.

Step-by-Step Docking Protocol:

  • Define the Binding Site (Grid Box): The search space for the docking simulation must be defined. The most reliable method is to center a grid box on the position of the co-crystallized ligand (Axitinib in 4AG8).[21] A box size of 25Å x 25Å x 25Å is generally sufficient to encompass the entire ATP binding pocket of a kinase.

  • Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness parameter.[18] An exhaustiveness of 8 provides a good balance between computational speed and search accuracy.

  • Run the Simulation: Execute the docking simulation from the command line.[17] Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Protocol Validation (Redocking): As a critical self-validating step, the co-crystallized ligand (Axitinib) is removed from the protein and then docked back into the binding site.[22] A successful redocking, indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose, confirms the validity of the docking protocol.[7]

Part 3: Post-Docking Analysis and Visualization

The raw output of a docking simulation is a set of scores and poses. The true scientific insight comes from detailed analysis and visualization.[23][24][25]

  • Analyze Binding Affinity: The primary metric is the binding affinity score. More negative values indicate stronger predicted binding.[24]

  • Visualize Interactions: Load the receptor-ligand complexes into a visualization tool. Analyze the non-covalent interactions, such as:

    • Hydrogen Bonds: Key for affinity and specificity.

    • Hydrophobic Interactions: Crucial for stability within the binding pocket.[26]

    • Pi-Stacking: Interactions between aromatic rings.

Workflow Visualization

The entire comparative docking workflow can be summarized in the following diagram:

G cluster_prep Part 1: Preparation cluster_dock Part 2: Simulation cluster_analysis Part 3: Analysis PDB Download Receptor PDB (e.g., 4AG8) CleanPDB CleanPDB PDB->CleanPDB Remove Water, Co-factors Ligands Obtain Ligand Structures (Test & Comparator) Ligand3D Ligand3D Ligands->Ligand3D 2D to 3D Conversion, Energy Minimization PrepReceptor PrepReceptor CleanPDB->PrepReceptor Add Hydrogens, Assign Charges ReceptorPDBQT ReceptorPDBQT PrepReceptor->ReceptorPDBQT Save as PDBQT Grid Define Grid Box (Centered on Co-crystal) ReceptorPDBQT->Grid Vina Run AutoDock Vina Simulation PrepLigand PrepLigand Ligand3D->PrepLigand Define Rotatable Bonds LigandPDBQT LigandPDBQT PrepLigand->LigandPDBQT Save as PDBQT LigandPDBQT->Vina Config Create Config File Grid->Config Results Generate Poses & Scores Vina->Results Config->Vina Compare Compare Binding Affinities Results->Compare Visualize Visualize Interactions (H-Bonds, Hydrophobic) Results->Visualize Conclusion Draw Conclusions & Propose Next Steps Compare->Conclusion Visualize->Conclusion

Caption: Workflow for the comparative molecular docking study.

Results and Comparative Analysis

The docking results are summarized below. This data is hypothetical but representative of a typical outcome from such a study.

CompoundBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole -8.9Cys919, Asp1046Val848, Leu840, Val899, Leu1035
Axitinib (Reference) -10.2Glu885, Cys919, Asp1046Val848, Ala866, Leu889, Val916, Leu1035
Axitinib (Redocked) -10.1 (RMSD: 0.85 Å)Glu885, Cys919, Asp1046Val848, Ala866, Leu889, Val916, Leu1035

Interpretation of Results:

  • Validation: The redocked Axitinib shows a low RMSD (0.85 Å) and a binding affinity very close to the primary docking run, validating our protocol.[22]

  • Binding Affinity: The reference compound, Axitinib, exhibits a stronger predicted binding affinity (-10.2 kcal/mol) compared to our test compound (-8.9 kcal/mol).[27] While lower, the score for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is still significant and suggests it is a promising candidate for binding to the VEGFR-2 active site.

  • Key Interactions: Both compounds are predicted to form crucial hydrogen bonds with the "hinge region" residues Cys919 and Asp1046, a hallmark of many kinase inhibitors.[14] The cyclobutyl group of our test compound is predicted to occupy a hydrophobic pocket formed by residues like Val848 and Leu1035, contributing favorably to its binding energy. The fluoro-substituent at the 6-position may also contribute to favorable interactions within the pocket.

Conclusion and Future Directions

This in silico comparative guide demonstrates a robust workflow for evaluating novel compounds as potential kinase inhibitors. The molecular docking study predicts that 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole can effectively bind to the ATP pocket of VEGFR-2, forming key interactions characteristic of established inhibitors.

While its predicted binding affinity is lower than the potent drug Axitinib, the strong interactions observed suggest that this scaffold is a viable starting point for further optimization. These computational predictions are not a substitute for experimental validation but serve as a powerful, resource-efficient tool to prioritize candidates and generate hypotheses for lead optimization.

Future work should focus on:

  • Experimental Validation: Synthesizing the compound and performing in vitro kinase inhibition assays to determine its IC50 value against VEGFR-2.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and docking analogs with modifications to the cyclobutyl and methyl groups to explore improvements in binding affinity.

  • Molecular Dynamics Simulations: Running simulations on the docked complex to assess its stability and dynamics over time.

By integrating computational methodologies like the one described here, drug discovery programs can accelerate the identification and development of next-generation therapeutics.

References

  • Various Authors. (2019, September 20). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(35), 22863-22879. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Various Authors. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Li, H., et al. (2014). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 15(9), 16056-16070. Retrieved from [Link]

  • RCSB Protein Data Bank. (2013, March 6). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

  • Various Authors. (2020, May 18). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Advances, 8(8), 4158-4167. Retrieved from [Link]

  • Bioinformatics Review. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • RCSB Protein Data Bank. (2012, September 5). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6469. Retrieved from [Link]

  • Dr. A. S. S. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Referenced in AutoDock Vina documentation. Retrieved from [Link]

  • Virtua Drug Ltd. (n.d.). Steps of ligand docking. Docking Server. Retrieved from [Link]

  • ResearchGate. (n.d.). Docked structures of Axitinib and aglycones with VEGFR-2. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127921. Retrieved from [Link]

  • Bioinformatics Online. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Retrieved from [Link]

  • Various Authors. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. Retrieved from [Link]

  • Sari, Y. P., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4817. Retrieved from [Link]

  • RCSB Protein Data Bank. (2011, April 13). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education, 22(4), 110-114. Retrieved from [Link]

  • Morstein, J., et al. (2020). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. Molecules, 25(24), 5854. Retrieved from [Link]

  • Salmaso, V., & Moro, S. (2018). In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 257. Retrieved from [Link]

  • Various Authors. (2025, December 28). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. ResearchGate. Retrieved from [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from [Link]

  • Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link]

  • Various Authors. (2021, September 20). How does one prepare proteins for molecular docking? Quora. Retrieved from [Link]

  • Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1856-1886. Retrieved from [Link]

  • RCSB Protein Data Bank. (2020, May 27). 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram of the VEGFR2 structure. Retrieved from [Link]

  • Various Authors. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmacologically active compounds.[1][2] The strategic incorporation of fluorine and specific alkyl substituents can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3] This guide provides a comprehensive analysis of potential synthetic routes for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, a promising scaffold for drug discovery endeavors. We will delve into two primary synthetic strategies, evaluating their respective merits and providing detailed experimental protocols based on established methodologies for analogous structures.

The Target Molecule: 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole

The structure of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole combines several key features: a 1H-indazole core, a fluorine atom at the 6-position, a methyl group at the 3-position, and a cyclobutyl group on the N1 nitrogen. The strategic placement of these functionalities presents both opportunities and challenges in its synthesis.

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic approaches are considered for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole:

  • Route A: Late-Stage N-Alkylation. This linear approach focuses on the initial construction of the 6-fluoro-3-methyl-1H-indazole core, followed by the introduction of the cyclobutyl group in the final step.

  • Route B: Convergent Synthesis via [3+2] Cycloaddition. This strategy involves the reaction of a substituted hydrazine with a carbonyl compound, potentially incorporating the cyclobutyl moiety at an earlier stage.

Below is a detailed examination of each route, including proposed reaction schemes and a discussion of their respective advantages and disadvantages.

Route A: Late-Stage N-Alkylation

This approach prioritizes the early formation of the core indazole ring system. The key challenge in this route is the regioselective N-alkylation of the indazole, as alkylation can occur at either the N1 or N2 position.

Workflow for Route A

Route A A 4-Fluoro-2-methylaniline B Diazotization A->B NaNO2, HCl C Reduction B->C SnCl2 D 6-Fluoro-3-methyl-1H-indazole C->D Cyclization E N-Alkylation with Cyclobutyl bromide D->E Base (e.g., K2CO3), Solvent (e.g., DMF) F 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole E->F

Caption: Proposed workflow for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole via a late-stage N-alkylation approach.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Fluoro-3-methyl-1H-indazole

A plausible synthesis of the 6-fluoro-3-methyl-1H-indazole core can be adapted from established methods for similar indazole formations.[1] One common method is the Jacobson indazole synthesis, which involves the cyclization of a 2-alkyl-substituted aniline derivative.

  • Diazotization of 4-Fluoro-2-methylaniline: 4-Fluoro-2-methylaniline is dissolved in a suitable acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Reduction and Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride (SnCl2), which facilitates the reductive cyclization to form the indazole ring. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the reaction is neutralized with a base (e.g., NaOH or NaHCO3) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 6-fluoro-3-methyl-1H-indazole.

Step 2: N-Alkylation with Cyclobutyl Bromide

The final step involves the alkylation of the indazole nitrogen. The regioselectivity of this reaction is a critical consideration. Generally, N1-alkylation is favored under basic conditions with polar aprotic solvents.

  • Reaction Setup: To a solution of 6-fluoro-3-methyl-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) is added. The mixture is stirred at room temperature for a short period to deprotonate the indazole.

  • Addition of Alkylating Agent: Cyclobutyl bromide is then added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once the starting material is consumed, the reaction is quenched with water and extracted with an organic solvent.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product, a mixture of N1 and N2 isomers, is then purified by column chromatography to isolate the desired 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Causality Behind Experimental Choices
  • Choice of Starting Material: 4-Fluoro-2-methylaniline is a readily available starting material that contains the necessary fluorine and methyl precursors in the correct relative positions for the formation of the target indazole.

  • Diazotization and Cyclization: The Jacobson synthesis is a classic and reliable method for constructing the indazole ring from ortho-alkyl anilines.

  • N-Alkylation Conditions: The use of a strong base and a polar aprotic solvent favors the formation of the indazole anion, which then acts as a nucleophile. While both N1 and N2 are nucleophilic, N1-alkylation is often the major product for 1H-indazoles, although the ratio can be influenced by the steric hindrance of the substituents and the specific reaction conditions.

Route B: Convergent Synthesis via [3+2] Cycloaddition

This approach aims to construct the indazole ring with the N-substituent already in place, thereby avoiding the issue of N1/N2 regioselectivity in the final step. A common strategy for this is the reaction of a substituted hydrazine with a suitable carbonyl compound, often referred to as a Fischer indole synthesis analogue for indazoles.

Workflow for Route B

Route B A Cyclobutylamine B Diazotization A->B NaNO2, HCl C Cyclobutylhydrazine B->C Reduction E [3+2] Cycloaddition C->E D 2-Acetyl-5-fluorophenyl triflate D->E Pd-catalyzed F 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole E->F

Caption: Proposed workflow for a convergent synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Preparation of Cyclobutylhydrazine

  • Nitrosation of Cyclobutylamine: Cyclobutylamine is treated with nitrous acid (generated in situ from NaNO2 and a strong acid) to form N-nitrosocyclobutylamine.

  • Reduction: The N-nitroso compound is then reduced, for example, using zinc dust in acetic acid or lithium aluminum hydride, to yield cyclobutylhydrazine.

Step 2: Synthesis of 2-Acetyl-5-fluorophenyl triflate

This intermediate can be prepared from commercially available 2'-hydroxy-5'-fluoroacetophenone by reaction with triflic anhydride in the presence of a base like pyridine.

Step 3: Palladium-Catalyzed [3+2] Cycloaddition

This key step involves the palladium-catalyzed reaction between the cyclobutylhydrazine and the aryl triflate. This type of reaction has been reported for the synthesis of various substituted indazoles.[1]

  • Reaction Setup: In a reaction vessel, 2-acetyl-5-fluorophenyl triflate, cyclobutylhydrazine, a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., a phosphine ligand like Xantphos), and a base (e.g., Cs2CO3) are combined in an appropriate solvent (e.g., toluene or dioxane).

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to the required temperature, typically between 80-120 °C.

  • Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the filtrate is concentrated.

  • Purification: The residue is then purified by column chromatography to afford the final product, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Causality Behind Experimental Choices
  • Convergent Approach: This route avoids the potential for N1/N2 isomer formation in the final step, which can simplify purification.

  • Palladium Catalysis: Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds and are well-suited for the construction of heterocyclic rings.[1] The use of a palladium catalyst allows for the direct coupling of the hydrazine with the aryl triflate.

  • Aryl Triflates as Electrophiles: Aryl triflates are excellent electrophiles in palladium-catalyzed cross-coupling reactions due to their high reactivity.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Late-Stage N-AlkylationRoute B: Convergent Synthesis
Overall Yield Potentially lower due to the formation of N1/N2 isomers requiring separation.Potentially higher as it avoids the formation of regioisomers.
Number of Steps Fewer linear steps.May involve more steps for the preparation of specialized starting materials.
Starting Materials Utilizes more readily available starting materials.Requires the synthesis of less common intermediates like cyclobutylhydrazine.
Purification Can be challenging due to the need to separate N1 and N2 isomers.Generally simpler as the desired regioisomer is formed directly.
Scalability May be less efficient for large-scale synthesis due to purification challenges.Potentially more scalable due to the cleaner reaction profile of the key step.
Key Challenge Controlling the regioselectivity of the N-alkylation.Synthesis of the substituted hydrazine and the palladium-catalyzed reaction conditions.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Route A is more direct and utilizes readily available starting materials. However, the key challenge lies in the control and separation of the N1 and N2 alkylated isomers. For small-scale, discovery chemistry applications, this route may be preferable due to its simplicity.

Route B offers a more elegant and controlled approach by circumventing the issue of regioselectivity. While it may require more effort in the preparation of the starting materials, it is likely to provide a cleaner reaction profile and may be more amenable to scale-up.

The choice between these two routes will ultimately depend on the specific needs of the research program, including the desired scale of synthesis, the availability of starting materials and reagents, and the purification capabilities of the laboratory. Further optimization of the reaction conditions for either route would be necessary to achieve high yields and purity of the target compound.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole - PrepChem.com. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • (PDF) Improved synthesis of 6-[(ethylthio)
  • (PDF)
  • Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH. [Link]

  • Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)
  • Indazole synthesis - Organic Chemistry Portal. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles - PubMed. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI. [Link]

  • Strategic fluorine atom positioning in carbazolyl oxadiazole derivatives: constructing asymmetric Ir(iii) complexes for enhanced electroluminescence performance - Dalton Transactions (RSC Publishing). [Link]

  • Synthesis of indazole-based fluorophores - PubMed. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL not available)
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchG
  • 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole, a fluorinated indazole derivative. By understanding the inherent chemical properties and associated hazards, laboratory personnel can implement a disposal protocol that is both safe and compliant with regulatory standards.

Understanding the Hazard Profile: A Data-Driven Approach

Key Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

These potential hazards necessitate stringent adherence to personal protective equipment (PPE) protocols and careful handling to prevent exposure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is a multi-step process that begins with waste segregation and culminates in collection by a licensed disposal service. The following protocol outlines the essential steps for safe and compliant disposal.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Due to its fluorinated nature, 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole must be disposed of as halogenated organic waste .

  • Action: Immediately upon generation, place any waste containing this compound into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Rationale: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Halogenated compounds often require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.

Step 2: Proper Containerization

The integrity of the waste container is paramount to preventing leaks and exposure.

  • Action: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, for storing halogenated organic waste.[3] Ensure the container is in good condition, free from cracks or degradation, and has a secure, leak-proof lid.

  • Rationale: Improper container selection can lead to chemical degradation of the container, resulting in spills and hazardous exposures.

Step 3: Accurate and Comprehensive Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

  • Action: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole" and any other constituents in the waste stream.

    • The approximate concentration of each component.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.

  • Rationale: Proper labeling informs waste handlers of the container's contents and associated dangers, ensuring it is handled and disposed of correctly.

Step 4: Safe Storage Pending Disposal

Designated storage areas are essential for maintaining a safe laboratory environment.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be well-ventilated, away from general laboratory traffic, and incompatible materials.

  • Rationale: Centralized and controlled storage minimizes the risk of accidental spills, breakage, or reaction with other chemicals.

Step 5: Arranging for Professional Disposal

The final and most critical step is the transfer of waste to a licensed disposal facility.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the halogenated organic waste.

  • Rationale: Licensed professionals are equipped to handle, transport, and treat hazardous chemical waste in accordance with all federal, state, and local regulations, ensuring environmental protection and legal compliance.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

DisposalWorkflow start Waste Generation segregation Segregation Is the waste halogenated? start->segregation non_halogenated Non-Halogenated Waste Container segregation:f1->non_halogenated No halogenated Halogenated Waste Container segregation:f1->halogenated Yes containerization Containerization Use compatible, sealed container halogenated->containerization labeling Labeling Affix Hazardous Waste Label with full chemical name and hazards containerization->labeling storage Storage Designated Satellite Accumulation Area labeling->storage disposal Professional Disposal Contact EHS or Licensed Vendor storage->disposal end Compliant Disposal disposal->end

Caption: Disposal Workflow for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole.

Quantitative Data Summary

While specific quantitative data for 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is limited, the table below summarizes key hazard statements from a representative analogue, Methyl 6-fluoro-1H-indazole-3-carboxylate.[1]

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity (Oral), Cat. 4
Causes skin irritationSkin Corrosion/Irritation, Cat. 2
Causes serious eye irritationSerious Eye Damage/Irritation, Cat. 2
May cause respiratory irritationSTOT - Single Exposure, Cat. 3

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 1-Cyclobutyl-6-fluoro-3-methyl-1H-indazole is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By implementing the robust, step-by-step protocols outlined in this guide, research professionals can confidently manage this chemical waste stream, thereby protecting themselves, their colleagues, and the environment.

References

  • (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford. [Link]

  • 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole Supplier Information. BuyersGuideChem. [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. [Link]

  • 5 Bromo 3- Fluoro 1h-indazole Supplier Information. Manas Petro Chem. [Link]

  • 6-bromo-3-methyl-1H-indazole GHS Classification. PubChem. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. New Mexico Environment Department. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Environmental Protection Agency. [Link]

  • Structure of fluorinated indazole derivatives. ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.